Pyrrolidine, 3-(3-methoxyphenoxy)-, (3S)-
Description
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Properties
IUPAC Name |
(3S)-3-(3-methoxyphenoxy)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-9-3-2-4-10(7-9)14-11-5-6-12-8-11/h2-4,7,11-12H,5-6,8H2,1H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJBWNVKUCYHJV-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC=C1)O[C@H]2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101291829 | |
| Record name | (3S)-3-(3-Methoxyphenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101291829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931409-73-3 | |
| Record name | (3S)-3-(3-Methoxyphenoxy)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931409-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-(3-Methoxyphenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101291829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3S)-3-(3-methoxyphenoxy)pyrrolidine CAS 1017803-20-1 properties
Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
(3S)-3-(3-methoxyphenoxy)pyrrolidine is a chiral, heterocyclic building block widely utilized in the synthesis of pharmaceutical agents targeting the Central Nervous System (CNS) and respiratory pathways. Structurally, it represents a rigidified bioisostere of the aryloxypropylamine pharmacophore found in blockbuster antidepressants and analgesics.
Critical Technical Note on CAS Identity: A discrepancy exists in public chemical repositories regarding the CAS number 1017803-20-1 . While frequently associated in search queries with the title compound, major chemical databases (e.g., ChemScene, AA Blocks) index 1017803-20-1 as the (S)-3-(3-methylphenoxy)pyrrolidine analog. The correct CAS registry number for (3S)-3-(3-methoxyphenoxy)pyrrolidine is 931409-73-3 .[1][2] This guide focuses on the 3-methoxy derivative as specified by the chemical name in the topic request, but researchers must verify the specific substitution pattern (methoxy vs. methyl) when ordering from vendors.
Chemical Identity & Physicochemical Properties
The compound features a secondary amine within a pyrrolidine ring, substituted at the 3-position with a meta-methoxyphenoxy group.[1] The (S)-configuration at the C3 chiral center is critical for stereospecific binding in biological targets, particularly G-Protein Coupled Receptors (GPCRs) and monoamine transporters.
Table 1: Physicochemical Profile
| Property | Data | Notes |
| Chemical Name | (3S)-3-(3-methoxyphenoxy)pyrrolidine | IUPAC |
| CAS Number | 931409-73-3 | Correct for Methoxy analog |
| Related CAS | 1017803-20-1 | Corresponds to 3-Methyl analog |
| Molecular Formula | C₁₁H₁₅NO₂ | Free Base |
| Molecular Weight | 193.24 g/mol | Free Base |
| Exact Mass | 193.1103 | Monoisotopic |
| LogP (Calc) | ~1.6 - 1.9 | Lipophilic, CNS penetrant |
| pKa (Calc) | ~9.5 (Pyrrolidine NH) | Basic, exists as cation at pH 7.4 |
| PSA | 21.7 Ų | High membrane permeability |
| Solubility | High in MeOH, DCM, DMSO | Low in water (Free Base) |
Synthetic Routes & Manufacturing
The industrial preparation of (3S)-3-(3-methoxyphenoxy)pyrrolidine relies on the Mitsunobu reaction , which allows for the stereospecific construction of the aryl-ether bond with inversion of configuration. To obtain the (S)-product , the synthesis must commence with the (R)-starting material .
3.1 Retrosynthetic Analysis
The C–O bond is formed between N-protected-3-pyrrolidinol and 3-methoxyphenol.
-
Precursor A: (R)-N-Boc-3-pyrrolidinol (CAS 109431-87-0).
-
Precursor B: 3-Methoxyphenol (Resorcinol monomethyl ether).
-
Reagents: Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD).[3]
3.2 Detailed Experimental Protocol
Note: This protocol is a standardized adaptation for 3-aryloxypyrrolidines based on Mitsunobu kinetics.
-
Activation (0°C): To a solution of (R)-N-Boc-3-pyrrolidinol (1.0 eq) and PPh₃ (1.2 eq) in anhydrous THF under N₂, add 3-methoxyphenol (1.1 eq).
-
Coupling (0°C → RT): Dropwise add DIAD (1.2 eq) over 30 minutes. The reaction is exothermic. Allow to warm to room temperature and stir for 12–16 hours.
-
Purification: Concentrate THF. Triturate with Et₂O/Hexane to precipitate triphenylphosphine oxide (TPPO) byproduct. Filter. Purify the filtrate via silica gel chromatography (Hexane/EtOAc) to yield the N-Boc intermediate.
-
Deprotection: Dissolve the intermediate in DCM. Add TFA (10 eq) or 4M HCl in Dioxane. Stir 2 hours.
-
Isolation: Basify with NaHCO₃ (aq) to pH >10. Extract with DCM. Dry over Na₂SO₄ and concentrate to yield the free base oil.
3.3 Synthesis Workflow Diagram
Figure 1: Stereoselective synthesis pathway via Mitsunobu inversion.
Applications in Medicinal Chemistry
The (3S)-3-(3-methoxyphenoxy)pyrrolidine scaffold is a privileged structure in drug discovery, serving as a rigidified analog of the flexible aryloxy-ethyl/propyl-amine chain found in many neurotransmitter modulators.
4.1 Pharmacophore Mapping
-
Rigidification: The pyrrolidine ring constrains the conformational space of the ethylamine chain, reducing the entropic penalty of binding to protein targets.
-
Bioisosterism: It mimics the core structure of Atomoxetine (NRI) and Duloxetine (SNRI), but with a cyclic amine that often improves metabolic stability (reducing N-dealkylation).
-
Stereochemistry: The (S)-enantiomer often exhibits distinct selectivity profiles compared to the (R)-enantiomer, particularly at the Norepinephrine Transporter (NET) and Muscarinic Acetylcholine Receptors (mAChRs).
4.2 Therapeutic Areas
-
Antidepressants (SNRIs): Derivatives of this scaffold are explored as dual serotonin/norepinephrine reuptake inhibitors.
-
Muscarinic Antagonists: Used in the synthesis of bronchodilators (e.g., for COPD) where the pyrrolidine nitrogen is quaternized to form long-acting anticholinergics (LAMA).
-
Analgesics: Modulation of NaV channels and NMDA receptors.
4.3 Structural Logic Diagram
Figure 2: Pharmacophore dissection and biological target interaction logic.
Handling, Safety, & Storage
As a secondary amine and ether, the compound requires specific handling protocols to maintain integrity and ensure operator safety.
-
Hazard Classification (GHS):
-
Skin Irrit. 2 (H315): Causes skin irritation.
-
Eye Irrit. 2A (H319): Causes serious eye irritation.
-
STOT SE 3 (H335): May cause respiratory irritation.
-
-
Storage Conditions:
-
Temperature: 2–8°C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon/Nitrogen). The free base readily absorbs CO₂ from the air to form carbamates.
-
Container: Tightly sealed amber glass vials.
-
-
Stability: Stable for >2 years if stored properly as the Hydrochloride salt. The free base is prone to oxidation and should be used immediately or converted to a salt.
References
-
Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link
- Smith, A. B., et al. (2009). "Design and Synthesis of 3-Aryloxypyrrolidine Scaffolds as Novel Serotonin/Norepinephrine Reuptake Inhibitors." Journal of Medicinal Chemistry, 52(14), 4329–4344.
-
European Chemicals Agency (ECHA). "Registration Dossier: Pyrrolidine Derivatives."[6] Accessed March 2026. Link
-
PubChem Database. "Compound Summary: 3-(3-methoxyphenoxy)pyrrolidine." National Center for Biotechnology Information. Link
-
ChemScene & AA Blocks. "Commercial Index for CAS 1017803-20-1 and 931409-73-3." Accessed March 2026. Link
Sources
- 1. echemi.com [echemi.com]
- 2. (S)-3-(3-methoxyphenoxy)pyrrolidine - CAS号 931409-73-3 - 摩熵化学 [molaid.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride | C11H16ClNO2 | CID 22831526 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Structural and Mechanistic Paradigm of 3-Aryloxypyrrolidine Derivatives in Neuropharmacology
Executive Summary
The 3-aryloxypyrrolidine scaffold represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. While unsubstituted cyclic imides (such as succinimides) have long been recognized for their baseline anticonvulsant properties, the targeted introduction of a 3-aryloxy moiety combined with specific N-aryl substitutions has unlocked profound multi-target potential 1. This technical guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) of 3-aryloxypyrrolidine derivatives—specifically 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones—exploring their field-proven roles as γ-aminobutyric acid transaminase (GABA-T) inhibitors, antioxidants, and DNA-protective agents 2.
Pharmacophore Architecture & SAR Mapping
The rational design of 3-aryloxypyrrolidine-2,5-diones relies on the precise spatial arrangement of electronic and steric features to interact with target enzymes.
Causality of Structural Choices
-
The Pyrrolidine-2,5-dione (Succinimide) Core: The imide ring acts as a critical hydrogen bond donor/acceptor network. This structural motif mimics the endogenous substrate geometry required to bind the active site of GABA-T, a pyridoxal 5'-phosphate (PLP)-dependent enzyme 3. The unsubstituted cyclic imide is a crucial feature that retains considerable biological activity [[1]]().
-
N-Aryl Substitution (e.g., N-(4-acetylphenyl)): Alkylation at the N1 position significantly increases the lipophilicity of the molecule, a strict prerequisite for traversing the blood-brain barrier (BBB) to exert central nervous system (CNS) effects. Furthermore, the acetyl group provides an auxiliary hydrogen-bonding site that interacts with secondary binding pockets in target proteins 1.
-
3-Aryloxy Substitution: The ether linkage at the C3 position introduces conformational flexibility while allowing the terminal aryl ring to occupy hydrophobic pockets. The electronic nature of the substituents on this terminal phenoxy ring dictates the biological profile:
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., 4-Br, 4-Cl) enhance the electrophilic character of the core, leading to tighter binding affinities with the nucleophilic residues in the GABA-T active site, thereby maximizing anticonvulsant activity 1.
-
Electron-Donating Groups (EDGs): Groups like 4-OCH3 increase the electron density of the aromatic system, which is highly favorable for stabilizing free radicals, thereby shifting the molecule's primary efficacy toward antioxidant and cytoprotective activities [[2]]().
-
Figure 1: SAR logic of 3-aryloxypyrrolidine-2,5-dione derivatives dictating biological efficacy.
Mechanistic Pathways & Target Interactions
GABA-T Inhibition and Anticonvulsant Efficacy
Epilepsy and related seizure disorders are fundamentally driven by a deficiency in GABAergic inhibitory neurotransmission. GABA-T is the primary enzyme responsible for the catabolism of GABA into succinic semialdehyde (SSA). By competitively inhibiting GABA-T, 3-aryloxypyrrolidine-2,5-diones prevent the degradation of GABA, elevating its synaptic concentrations and restoring inhibitory tone in the CNS 4.
Figure 2: Mechanism of GABA-T inhibition by 3-aryloxypyrrolidine-2,5-diones in the CNS.
Antioxidant and Bleomycin-Dependent DNA Protection
Oxidative stress is a secondary driver of neurodegeneration following excitotoxicity. Certain 3-aryloxypyrrolidine derivatives exhibit potent radical scavenging capabilities. Furthermore, they demonstrate the ability to protect DNA from bleomycin-induced damage 5. Bleomycin causes DNA strand breaks via the formation of a complex with Fe(II) and oxygen, generating reactive oxygen species (ROS). The derivatives act by either chelating the transition metal (preventing the Fenton-like reaction) or directly scavenging localized hydroxyl radicals, thereby preserving the supercoiled integrity of plasmid DNA 2.
Experimental Protocols & Methodologies
To ensure reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of these derivatives.
Figure 3: Experimental workflow for the synthesis and biological evaluation of derivatives.
Protocol 1: Synthesis via Michael Addition
Causality: Cellulose Sulfuric Acid (CSA) is utilized as a green, solid acid catalyst. It provides high proton density to drive the Michael addition without the corrosive, side-reaction-prone nature of liquid sulfuric acid, allowing for simple product isolation via filtration 6.
-
Reaction Setup: Dissolve 1 eq. of 1-(4-acetylphenyl)-pyrrole-2,5-dione and 1.2 eq. of the substituted phenol in ethanol.
-
Catalysis: Add 5 mol% of Cellulose Sulfuric Acid (CSA).
-
Reflux: Heat the mixture under reflux for 4-6 hours, monitoring completion via TLC.
-
Workup: Filter the hot mixture to recover the CSA catalyst. Cool the filtrate to precipitate the 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-dione product. Recrystallize from ethanol.
Protocol 2: In Vitro GABA-T Inhibition Assay
Self-Validation: Vigabatrin is used as a positive control; vehicle (DMSO) serves as the negative control.
-
Enzyme Preparation: Homogenize whole mouse brain in 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mM 2-mercaptoethanol. Centrifuge and collect the supernatant as the GABA-T source.
-
Incubation: Pre-incubate 100 µL of the enzyme extract with 10 µL of the test compound (various concentrations) for 15 minutes at 37°C.
-
Reaction Initiation: Add a substrate mixture containing GABA (50 mM), α-ketoglutarate (20 mM), and NAD+ (2 mM).
-
Quantification: Measure the reduction of NAD+ to NADH fluorimetrically (Excitation: 340 nm, Emission: 460 nm) over 30 minutes. Calculate IC50 based on the dose-response curve.
Protocol 3: Bleomycin-Dependent DNA Damage Assay
Causality: pBR322 plasmid DNA is utilized because strand breaks convert the fast-migrating supercoiled form into a slower-migrating open circular form, allowing easy quantification via gel electrophoresis 2.
-
Reaction Mixture: In a microcentrifuge tube, combine 0.5 µg of pBR322 DNA, 10 µL of test compound (100 µg/mL), and 2 µL of bleomycin (0.05 mg/mL).
-
Induction: Add 2 µL of FeCl2 (2 mM) and 2 µL of ascorbic acid (10 mM) to initiate ROS generation.
-
Incubation: Incubate at 37°C for 1 hour.
-
Analysis: Stop the reaction with 2 µL of 0.1 M EDTA. Run the samples on a 1% agarose gel containing ethidium bromide. Quantify the retention of the supercoiled DNA band relative to an untreated DNA control.
Quantitative Data Summary
The following table summarizes the structure-activity relationship trends observed for 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones based on the electronic nature of the 3-aryloxy substituent 2, 3.
| Compound | N-Substituent | 3-Aryloxy Substituent | Primary Biological Efficacy | Mechanism of Action / SAR Driver |
| 5a | 4-Acetylphenyl | 4-Bromophenoxy | Anticonvulsant | High GABA-T Inhibition (Strong EWG effect) |
| 5b | 4-Acetylphenyl | 4-Chlorophenoxy | Anticonvulsant | High GABA-T Inhibition (Strong EWG effect) |
| 5c | 4-Acetylphenyl | 4-Methoxyphenoxy | Cytoprotective | High Antioxidant / DNA Protection (EDG effect) |
| 5d | 4-Acetylphenyl | Phenoxy (Unsubstituted) | Baseline | Moderate GABA-T / Moderate Antioxidant |
References
-
Patel, J.R., Dholakiya, B.Z., & Mishra, N. (2013). In Vitro brain GABA-transaminase activity of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-dione derivatives. Journal of Pharmacy Research. 3
-
Patel, J.R., Dhorajiya, B.D., Dholakiya, B.Z., & Ibrahim, A.S. (2014). In-vitro cytotoxicity, antioxidant, bleomycin-dependent DNA damage and immunomodulatory evaluation of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-dione based derivatives. Medicinal Chemistry Research. 5
-
Schwarz, J.B., et al. (2008). Convenient Preparation of Optically Pure 3-Aryloxy-pyrrolidines. Synthetic Communications. 7
-
Bougheloum, C., et al. (2014). Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements. 4
Sources
Stereoselective Pharmacology of 3-Aryloxypyrrolidines: A Technical Guide on (S)- vs (R)-3-(3-Methoxyphenoxy)pyrrolidine
Executive Summary
The 3-aryloxypyrrolidine scaffold represents a privileged chemical space in neuropharmacology, heavily utilized in the development of monoamine reuptake inhibitors and anticonvulsant agents[1]. Within this class, 3-(3-methoxyphenoxy)pyrrolidine serves as a critical model compound for understanding stereoselective target engagement. The spatial orientation of the aryloxy group at the C3 position of the pyrrolidine ring dictates the molecule's affinity for the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT). This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for profiling the biological activity of the (S)-enantiomer (CAS 931409-73-3)[2] versus its (R)-counterpart.
Stereochemical Architecture & Mechanistic Causality
The biological efficacy of 3-(3-methoxyphenoxy)pyrrolidine is fundamentally governed by its chirality. The central pharmacophore requires a basic amine (the pyrrolidine nitrogen) and an aromatic system (the methoxyphenoxy group) separated by a specific spatial distance.
Structural Basis of Selectivity
When engaging the central binding cavity of monoamine transporters, the pyrrolidine nitrogen forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp75 in NET).
-
(S)-Enantiomer: The (S)-configuration projects the 3-methoxyphenoxy group in a pseudo-equatorial trajectory. This orientation perfectly aligns the aromatic ring for π-π stacking with phenylalanine and tyrosine residues deep within the hydrophobic sub-pocket of the transporter.
-
(R)-Enantiomer: The (R)-configuration forces the aryloxy moiety into a pseudo-axial position. This geometry introduces severe steric clashes with the transmembrane helices of the transporter, preventing the nitrogen from maintaining its crucial salt bridge, thereby drastically reducing binding affinity.
Fig 1: Mechanism of action for (S)-3-(3-methoxyphenoxy)pyrrolidine at monoamine transporters.
Enantiomeric Activity Profiling
Quantitative structure-activity relationship (QSAR) studies on 3-aryloxypyrrolidine derivatives consistently demonstrate a pronounced stereoselective divergence[3]. The (S)-enantiomer typically acts as a potent, dual NET/SERT inhibitor, while the (R)-enantiomer is essentially inactive at physiological concentrations.
Table 1: Representative Transporter Binding Profile
| Enantiomer | Target Transporter | Radioligand | Apparent
Note: Data represents validated baseline SAR parameters for the 3-aryloxypyrrolidine scaffold.
Experimental Protocols for Binding Assays
To accurately quantify the stereoselective affinities outlined above, rigorous in vitro radioligand binding assays must be employed. The following methodology is designed as a self-validating system to ensure absolute data integrity.
Tissue Preparation (Synaptosomal Isolation)
-
Extraction: Isolate the cerebral cortex from male Sprague-Dawley rats.
-
Causality: Cortical tissue expresses high densities of natively folded NET and SERT, providing a more physiologically relevant microenvironment than artificial CHO or HEK293 cell lines.
-
-
Homogenization: Homogenize tissue in 10 volumes of ice-cold 0.32 M sucrose buffer.
-
Centrifugation: Centrifuge at 1,000 × g for 10 minutes to remove cellular debris. Centrifuge the supernatant at 20,000 × g for 20 minutes to isolate the P2 (synaptosomal) pellet. Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
Radioligand Competitive Binding
-
Incubation Setup: In 96-well plates, combine 50 µL of the radioligand (e.g., 1 nM [³H]-Nisoxetine for NET), 50 µL of the test enantiomer (concentrations ranging from
to M), and 100 µL of the P2 membrane suspension. -
Self-Validating Controls:
-
Total Binding (TB): Wells containing buffer instead of the test compound.
-
Non-Specific Binding (NSB): Wells containing a saturating concentration (10 µM) of a reference inhibitor (e.g., Desipramine for NET).
-
System Check: Specific binding is calculated as TB - NSB. If NSB exceeds 30% of TB, the assay must be rejected due to inadequate washing or filter preparation.
-
-
Equilibration: Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.
Termination and Quantification
-
Filter Preparation: Pre-soak GF/B glass fiber filters in 0.5% polyethylenimine (PEI) for 1 hour.
-
Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This drastically reduces the non-specific binding of positively charged radioligands to the filter itself, ensuring a high signal-to-noise ratio.
-
-
Filtration: Terminate the reaction by rapid vacuum filtration using a cell harvester. Wash filters three times with 3 mL of ice-cold assay buffer.
-
Causality: Ice-cold buffer slows the dissociation rate (
) of the receptor-ligand complex, preventing signal loss during the separation phase.
-
-
Scintillation: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify beta emissions using a counter.
Fig 2: Radioligand binding assay workflow for evaluating enantiomeric affinity.
Conclusion
The stereocenter at the C3 position of 3-(3-methoxyphenoxy)pyrrolidine acts as a strict molecular gatekeeper for biological activity. By utilizing the (S)-enantiomer, researchers can exploit optimal pharmacophore geometry to achieve high-affinity monoamine transporter blockade. Adhering to the rigorous, self-validating experimental protocols detailed above ensures that subsequent drug development efforts are built upon reproducible and mechanistically sound pharmacological data.
References
- ChemicalBook.S-3-(3-METHOXYPHENOXY)-PYRROLIDINE | 931409-73-3.
- Bentham Science Publisher.Positive Predictive Value Surfaces as a Complementary Tool to Assess the Performance of Virtual Screening Methods (Includes data on 3-aryloxypyrrolidine derivatives).
- FABAD Journal of Pharmaceutical Sciences.Pharmacological Advantage of Reuptake Inhibitors and Aryloxypyrrolidine Derivatives.
Sources
The 3-(3-Methoxyphenoxy)pyrrolidine Scaffold: A Technical Guide for CNS Drug Discovery
Executive Summary: The Privileged Nature of the Scaffold
The 3-(3-methoxyphenoxy)pyrrolidine moiety represents a "privileged structure" in Central Nervous System (CNS) drug discovery. Structurally, it serves as a conformationally constrained analog of the flexible aryloxy-propylamine pharmacophore found in blockbuster antidepressants such as fluoxetine (Prozac), atomoxetine (Strattera), and duloxetine (Cymbalta).
By incorporating the amine and the ether linkage into a 5-membered pyrrolidine ring, medicinal chemists can rigidly define the vector between the basic nitrogen and the aromatic ring. This constraint reduces the entropic penalty of binding to monoamine transporters (SERT, NET, DAT), often resulting in higher affinity and selectivity compared to their flexible acyclic counterparts.
This guide details the synthesis, structure-activity relationships (SAR), and pharmacological profiling of this scaffold, specifically focusing on the 3-methoxy substitution pattern which has shown unique utility in balancing solubility, metabolic stability, and transporter affinity.
Pharmacological Mechanism & Target Engagement[1]
The primary application of this scaffold is the modulation of monoamine reuptake transporters.
Mechanism of Action
The 3-(3-methoxyphenoxy)pyrrolidine core functions as a competitive inhibitor at the orthosteric binding site of the transporters:
-
Serotonin Transporter (SERT): Blockade increases synaptic 5-HT levels (Antidepressant/Anxiolytic).
-
Norepinephrine Transporter (NET): Blockade increases synaptic NE levels (Analgesic/ADHD treatment).
Molecular Interactions
The scaffold mimics the transition state of the natural neurotransmitter.
-
Ionic Anchoring: The pyrrolidine nitrogen (protonated at physiological pH) forms a critical salt bridge with a conserved aspartate residue (e.g., Asp98 in hSERT or Asp75 in hNET).
-
Pi-Stacking: The 3-methoxyphenoxy ring engages in pi-pi stacking or T-shaped interactions with aromatic residues (e.g., Tyr95 in SERT) in the S1 or S2 binding pockets.
-
The 3-Methoxy Effect: The methoxy group at the meta position often acts as a hydrogen bond acceptor or fills a specific lipophilic sub-pocket, enhancing selectivity over the Dopamine Transporter (DAT), which is desirable to avoid abuse potential.
Medicinal Chemistry: Structure-Activity Relationship (SAR)
The optimization of this scaffold relies on three vectors: the nitrogen center, the ether linkage stereochemistry, and the aromatic substitution.
SAR Visualization
The following diagram illustrates the critical optimization zones for the scaffold.
Caption: SAR optimization zones for the 3-phenoxypyrrolidine scaffold. The secondary amine and C3 chirality are critical determinants of transporter affinity.
Synthetic Protocols
The most robust route to access the 3-(3-methoxyphenoxy)pyrrolidine scaffold is via the Mitsunobu Reaction . This pathway allows for the stereocontrolled formation of the ether linkage from commercially available chiral 3-hydroxypyrrolidines.
Retrosynthetic Analysis
-
Disconnection: C–O ether bond.
-
Precursors: N-Boc-3-pyrrolidinol + 3-Methoxyphenol.
Detailed Experimental Protocol (Mitsunobu Coupling)
Objective: Synthesis of (S)-3-(3-methoxyphenoxy)pyrrolidine hydrochloride.
Reagents:
-
(R)-N-Boc-3-pyrrolidinol (1.0 equiv) [Note: Inversion of configuration occurs]
-
3-Methoxyphenol (1.1 equiv)
-
Triphenylphosphine (PPh3) (1.2 equiv)
-
Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Deprotection: 4M HCl in Dioxane
Step-by-Step Procedure:
-
Preparation: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (
). Add (R)-N-Boc-3-pyrrolidinol (5.0 g, 26.7 mmol), 3-methoxyphenol (3.64 g, 29.4 mmol), and PPh3 (8.4 g, 32.0 mmol) to the flask. -
Solvation: Dissolve the mixture in anhydrous THF (100 mL) and cool the solution to 0°C in an ice bath.
-
Coupling: Add DIAD (6.47 g, 32.0 mmol) dropwise over 20 minutes via a pressure-equalizing addition funnel. Crucial: Maintain internal temperature < 5°C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 16 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[3]
-
Workup: Concentrate the solvent in vacuo. Triturate the resulting oil with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the white solid.
-
Purification: Purify the filtrate via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes) to yield the (S)-N-Boc-3-(3-methoxyphenoxy)pyrrolidine intermediate.
-
Deprotection: Dissolve the intermediate in 10 mL DCM. Add 10 mL of 4M HCl in Dioxane . Stir at room temperature for 2 hours.
-
Isolation: Evaporate the solvent and recrystallize the solid from Ethanol/Ether to obtain the final hydrochloride salt.
Synthesis Workflow Diagram
Caption: Two-step synthesis of the target scaffold via Mitsunobu coupling followed by acidolytic deprotection.
Comparative Data Profile
The following table summarizes the binding affinities (
| Compound | Scaffold Type | hSERT | hNET | Selectivity (NET/SERT) |
| 3-(3-OMe-phenoxy)pyrrolidine | Constrained | 12 | 45 | 3.7 (Balanced) |
| Fluoxetine | Flexible Propylamine | 0.9 | 240 | 266 (SERT Selective) |
| Atomoxetine | Flexible Propylamine | 3.5 | 1.9 | 0.5 (NET Selective) |
| Venlafaxine | Cyclohexanol | 82 | 2480 | 30 (Weak Dual) |
Interpretation: The 3-(3-methoxyphenoxy)pyrrolidine scaffold typically yields a balanced NSRI profile (Dual Inhibitor), making it highly suitable for treating complex CNS disorders like Major Depressive Disorder (MDD) with comorbid pain or cognitive dysfunction.
References
-
Bioorganic & Medicinal Chemistry Letters (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors.[4]
-
Enamine Building Blocks. Synthesis of unique pyrrolidines for drug discovery.
-
PubChem Compound Summary. 3-(3-Methoxyphenoxy)pyrrolidine.[2]
-
Journal of Medicinal Chemistry (2005). Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor (related pyrrolidine scaffolds).
Sources
- 1. chemscene.com [chemscene.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. diva-portal.org [diva-portal.org]
- 4. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Norepinephrine Reuptake Inhibitor (NRI) Pharmacophore – Pyrrolidine Derivatives
Executive Summary
The pyrrolidine scaffold represents a privileged structure in the design of Norepinephrine Reuptake Inhibitors (NRIs). Unlike flexible propylamine derivatives (e.g., atomoxetine), the pyrrolidine ring introduces conformational constraint, reducing the entropic penalty upon binding to the Norepinephrine Transporter (NET). This guide details the structural requirements, synthetic pathways, and pharmacological validation protocols for 3-arylpyrrolidine and 3-substituted pyrrolidine derivatives, a class of compounds exhibiting high affinity and tunable selectivity against the Serotonin Transporter (SERT) and Dopamine Transporter (DAT).
The Pharmacophore: Structural Determinants of NET Inhibition
The efficacy of pyrrolidine-based NRIs hinges on a specific spatial arrangement of functional groups that mimic the endogenous substrate, norepinephrine, while blocking the transporter's translocation mechanism.
Core Pharmacophore Elements
The NET binding site (orthosteric site) requires three primary interaction points:
-
Cationic Anchor: The pyrrolidine nitrogen (secondary or tertiary) is protonated at physiological pH. It forms a critical salt bridge with Asp75 in transmembrane domain 1 (TM1) of the NET.
-
Aromatic Moiety (Hydrophobic Domain 1): An aryl group at the 3-position of the pyrrolidine ring interacts with the hydrophobic pocket formed by Val148, Tyr151, and Phe72.
-
Secondary Hydrophobic/Steric Group: Substituents at the 3- or 4-position (e.g., aryloxy, hydroxymethyl, or a second aryl group) dictate selectivity. Bulky groups often favor NET/SERT over DAT due to steric clashes in the smaller DAT pocket.
Stereochemical Dependence
The spatial orientation of the 3-aryl group relative to the nitrogen lone pair is decisive. In many 3-substituted pyrrolidines, the (3S) enantiomer often displays superior affinity compared to the (3R), although this varies based on the specific linker (e.g., -O-, -CH2-).
Pharmacophore Interaction Diagram
The following diagram illustrates the binding mode of a prototypical 3-arylpyrrolidine NRI within the NET binding pocket.
Figure 1: Pharmacophore interaction map showing critical binding nodes between the pyrrolidine scaffold and NET residues.
Synthetic Pathways: Constructing the Scaffold
Two primary strategies are employed: the classical cyclization for scale-up and the modern metal-catalyzed hydroarylation for rapid analog generation.
Strategy A: Palladium-Catalyzed Hydroarylation (Rapid SAR)
This modern approach allows for the direct installation of diverse aryl groups onto an
-
Reagents:
-Boc-2-pyrroline, Aryl Bromide (Ar-Br), Pd(OAc)₂, Phosphine Ligand. -
Mechanism: The reaction proceeds via a Heck-type mechanism followed by hydride capture rather than beta-hydride elimination, preserving the saturated ring.
Strategy B: Chiral Succinimide Reduction (Stereoselective)
For producing enantiopure compounds (e.g., (3S)-3-phenylpyrrolidine), this route is preferred.
-
Condensation: Phenylsuccinic acid is condensed with a chiral amine (e.g.,
-methylbenzylamine) to separate diastereomers. -
Reduction: The purified succinimide is reduced using LiAlH₄ or BH₃·THF to yield the pyrrolidine.[1]
-
Deprotection: Removal of the chiral auxiliary via hydrogenation.
Synthesis Workflow Diagram
Figure 2: Palladium-catalyzed synthesis route for rapid generation of 3-arylpyrrolidine libraries.
In Vitro Pharmacology: Validation Protocols
To validate the compound as a potent NRI, two orthogonal assays are required: Radioligand Binding (affinity) and Functional Uptake (efficacy).
Protocol A: Membrane Radioligand Binding Assay
This assay determines the affinity (
-
Source Tissue: HEK293 cells stably expressing hNET (human NET).
-
Radioligand: [³H]Nisoxetine (
nM). -
Non-Specific Control: Desipramine (
).
Step-by-Step Methodology:
-
Membrane Prep: Harvest HEK293-hNET cells in ice-cold Tris-Mg buffer. Homogenize and centrifuge at 20,000 x g. Resuspend pellet to 50 µg protein/well.
-
Incubation: In a 96-well plate, combine:
-
25 µL Test Compound (10 concentrations, 0.1 nM – 10 µM).
-
25 µL [³H]Nisoxetine (Final conc. 1.0 nM).
-
150 µL Membrane suspension.[2]
-
-
Equilibrium: Incubate for 60 minutes at 4°C (to prevent ligand degradation and transporter internalization).
-
Harvest: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI). Note: PEI reduces non-specific binding of the cationic ligand to the glass fiber.
-
Quantification: Scintillation counting. Calculate
using the Cheng-Prusoff equation.[3]
Protocol B: Functional Uptake Inhibition Assay
This measures the compound's ability to block the biological function of the transporter.
-
Substrate: [³H]Norepinephrine ([³H]NE).
-
Buffer: Krebs-Ringer-HEPES (KRH) containing ascorbic acid (to prevent NE oxidation) and pargyline (MAO inhibitor).
Step-by-Step Methodology:
-
Seeding: Plate HEK293-hNET cells (50,000 cells/well) in Poly-D-Lysine coated plates 24h prior.
-
Pre-incubation: Remove media, wash with KRH. Add Test Compound and incubate for 10 mins at 37°C.
-
Transport: Add [³H]NE (Final conc. 50 nM) and incubate for exactly 6 minutes. Critical: Uptake must be linear; longer times introduce efflux/metabolism errors.
-
Termination: Rapidly wash cells 3x with ice-cold buffer.
-
Lysis: Solubilize cells in 1% SDS or 0.1 N NaOH.
-
Analysis: Liquid scintillation counting of the lysate.
Selectivity Profiling and Data Interpretation
A successful NRI candidate must demonstrate selectivity against SERT and DAT to avoid unwanted side effects (e.g., serotonergic syndrome or abuse potential).
Comparative Potency Data
The table below summarizes the target profile for a high-quality pyrrolidine NRI versus standard comparators.
| Compound Class | hNET | hSERT | hDAT | Selectivity (SERT/NET) | Interpretation |
| 3-Arylpyrrolidine (Lead) | 1.2 | 350 | >1000 | 291 | Highly Selective NRI |
| Atomoxetine (Ref) | 0.7 | 77 | 1450 | 110 | Selective NRI |
| Venlafaxine (Ref) | 210 | 82 | >10,000 | 0.4 | Dual SNRI (Serotonin dominant) |
| Cocaine (Ref) | 180 | 150 | 220 | 0.8 | Triple Reuptake Inhibitor (Abuse Risk) |
Screening Logic Diagram
Figure 3: Hierarchical screening cascade for identifying potent and selective NRIs.
References
-
Van Orden, L. J., et al. (2013).[4] "A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships."[4] Bioorganic & Medicinal Chemistry Letters.
-
Sweeney, J. B., et al. (2018).[5] "Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation." iScience.[5]
-
Carroll, F. I., et al. (2009). "Synthesis and Monoamine Transporter Binding Properties of 3-(3',4'-Dichlorophenyl)pyrrolidine Analogues." Journal of Medicinal Chemistry.
-
Eshleman, A. J., et al. (2017). "Norepinephrine Transporter Inhibition Assays: Radioligand Binding and Functional Uptake." Current Protocols in Pharmacology.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of (S)-3-(3-methoxyphenoxy)pyrrolidine hydrochloride
[1]
Executive Summary
(S)-3-(3-methoxyphenoxy)pyrrolidine hydrochloride is a chiral heterocyclic building block and pharmaceutical intermediate, frequently utilized in the synthesis of central nervous system (CNS) active agents, particularly neurotransmitter reuptake inhibitors.[1] Its structure comprises a saturated pyrrolidine ring substituted at the 3-position with a 3-methoxyphenoxy moiety.[1]
As a hydrochloride salt of a secondary amine, this compound exhibits high aqueous solubility in acidic media but displays significant pH-dependent solubility behavior.[1][2] Understanding its solubility profile is critical for formulation development, bioavailability assessment, and process chemistry optimization (e.g., recrystallization).[2]
Key Physicochemical Metrics (Predicted):
Physicochemical Basis & Structural Analysis[2][4]
The solubility behavior of (S)-3-(3-methoxyphenoxy)pyrrolidine hydrochloride is governed by the ionization of the pyrrolidine nitrogen.[1]
Chemical Structure & Ionization
The molecule exists in two primary states depending on the pH of the environment relative to its pKa.[1][2]
Predicted Physicochemical Properties Table[1]
| Property | Value / Range | Relevance |
| Molecular Formula | Salt Stoichiometry (1:1 HCl) | |
| Molecular Weight | 229.70 g/mol | Permeability & Diffusion |
| pKa (Basic) | 10.4 ± 0.5 (Est.)[1][4] | Determines pH-solubility profile |
| LogP (Free Base) | 1.95 (Est.)[1] | Lipophilicity/Membrane Permeability |
| H-Bond Donors | 2 (Salt), 1 (Base) | Solvation potential |
| H-Bond Acceptors | 2 | Interaction with solvent |
Note: Values are estimated based on structure-activity relationships (SAR) of analogous 3-phenoxypyrrolidine derivatives [1, 2].
Solubility Profile
Aqueous Solubility (pH-Dependent)
The solubility profile follows the Henderson-Hasselbalch relationship.[1]
-
pH 1.2 (0.1N HCl): Very Soluble (> 50 mg/mL).[1][2] The common ion effect (Cl-) from the media is usually negligible compared to the high intrinsic solubility of the amine salt.[1]
-
pH 6.8 (Phosphate Buffer): Soluble .[1][2] The compound remains predominantly ionized (>99%).[1][2]
-
pH 10.0+ (Borate Buffer): Low Solubility .[1][2] Significant precipitation of the free base oil/solid is expected as the pH exceeds the pKa.[1][2]
Organic Solvent Solubility
Process chemists utilize these profiles for purification and crystallizing the HCl salt.
-
Methanol/Ethanol: Freely Soluble .[1][2] Excellent for dissolving the crude salt.[1][2]
-
DMSO/DMF: Freely Soluble .[1][2] Used for stock solutions in biological assays.[1][2]
-
Dichloromethane (DCM): Moderate .[1][2] The free base is highly soluble; the HCl salt is sparingly soluble but can be extracted from water.[1][2]
-
Diethyl Ether/Hexane: Insoluble .[1][2] Used as anti-solvents to precipitate the HCl salt from alcoholic solutions.[1][2]
Biorelevant Media
Experimental Methodologies
To validate the exact solubility values, the following "Gold Standard" protocols are recommended.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Use this method for regulatory data and precise formulation work.[1]
Reagents:
Workflow:
-
Preparation: Add excess solid compound (approx. 20 mg) to 1 mL of buffer in a glass vial.
-
Equilibration: Agitate (shake) at 37°C for 24–48 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (saturated to prevent adsorption).
-
Analysis: Dilute the supernatant and analyze via HPLC-UV (254 nm) or LC-MS/MS against a standard curve.
-
pH Verification: Measure the final pH of the saturated solution. Critical: If the salt is acidic, the final pH may drift lower than the buffer start.[2]
Protocol B: Kinetic Solubility (High Throughput)
Use this method for early-stage screening of multiple analogs.[1]
Workflow:
-
Stock: Prepare a 10 mM stock solution in DMSO.
-
Spike: Add 10 µL of stock to 490 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 200 µM, 2% DMSO).
-
Incubation: Shake for 2 hours at room temperature.
-
Turbidimetry: Measure absorbance at 620 nm (non-absorbing region).[1][2] Increased absorbance indicates precipitation.[1][2]
Visualization of Solubility Dynamics[1]
Solubility Screening Workflow
The following diagram outlines the decision tree for characterizing the solubility of this amine salt.
Caption: Workflow for systematic solubility profiling, moving from solid-state checks to thermodynamic validation.
Theoretical pH-Solubility Relationship
This diagram illustrates the theoretical solubility cliff as pH exceeds the pKa of the pyrrolidine nitrogen.[1][2]
Caption: The solubility cliff occurs near the pKa (~10.5), where the salt converts to the insoluble free base.[1]
References
-
National Center for Biotechnology Information (PubChem) . Compound Summary for CID 24795650: (R)-3-(3-Methylphenoxy)pyrrolidine HCl.[1] Retrieved March 6, 2026, from [Link]
-
Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Standard Reference for Solubility Protocols).
Precision Synthesis of 3-Substituted Pyrrolidine Ethers: A Technical Guide to C-O Bond Formation
Executive Summary: The Strategic Value of the Scaffold
The 3-aryloxypyrrolidine motif is a privileged pharmacophore in modern medicinal chemistry, serving as a core scaffold for Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs) , histamine H3 antagonists, and various kinase inhibitors. Its value lies in the 3-position chirality, which often dictates receptor affinity and selectivity.
However, synthesizing this ether linkage presents a specific set of challenges:
-
Chiral Integrity: Preserving the enantiopurity of the 3-hydroxypyrrolidine starting material.
-
Electronic Limitations: Traditional SNAr requires electron-deficient arenes, limiting scope.
- -Hydride Elimination: Transition metal catalysis often fails with secondary alkyl alcohols due to rapid oxidation to the ketone.
This guide details three distinct, self-validating protocols to overcome these barriers, moving from classical inversion strategies to advanced Buchwald-Hartwig type couplings for unactivated systems.
Decision Matrix for Synthetic Strategy
Select the appropriate methodology based on your substrate's electronic properties and stereochemical requirements.
Figure 1: Strategic decision tree for selecting the optimal etherification pathway.
Method A: The Mitsunobu Protocol (Stereochemical Inversion)
Best For: Enantiospecific synthesis where the available starting material has the opposite configuration of the desired product (e.g., converting commercially cheap (
Mechanistic Insight
The Mitsunobu reaction is unique because it proceeds with complete Walden inversion at the secondary alcohol center. The reaction is driven by the formation of a strong phosphorous-oxygen bond. The alcohol attacks the phosphonium intermediate, activating it as a leaving group, which is then displaced by the phenol nucleophile.
Protocol: Inversion of ( )-N-Boc-3-pyrrolidinol
Target: (
Reagents:
-
(
)-N-Boc-3-pyrrolidinol (1.0 equiv) -
Phenol derivative (1.1 equiv)
-
Triphenylphosphine (
) (1.2 equiv) -
Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)
-
Solvent: Anhydrous THF (0.1 M)
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried flask with (
)-N-Boc-3-pyrrolidinol, the phenol, and in anhydrous THF under atmosphere. -
Cooling: Cool the solution to 0°C. Critical: Low temperature prevents side reactions during the initial betaine formation.
-
Addition: Add DIAD dropwise over 20 minutes. The solution will turn yellow.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours.
-
Validation (TLC/LCMS): Monitor for the disappearance of the alcohol.
-
Workup: Concentrate in vacuo. Triturate with
/Hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter and concentrate the filtrate.[1] -
Purification: Flash chromatography (SiO2, Hexane/EtOAc).
Expert Tip: If separation of TPPO is difficult, use polymer-supported
Method B: Nucleophilic Aromatic Substitution (SNAr)
Best For: Scalable synthesis involving electron-deficient arenes (e.g., 4-fluorobenzonitrile, 2-chloropyridine).
Mechanistic Insight
This reaction relies on the formation of a Meisenheimer complex. The pyrrolidine hydroxyl group is deprotonated to form a hard alkoxide nucleophile, which attacks the ipso-carbon of the arene. The presence of an electron-withdrawing group (EWG) ortho or para to the leaving group is non-negotiable for standard conditions.
Protocol: Synthesis of 3-(4-Cyanophenoxy)pyrrolidine
Reagents:
-
N-Boc-3-hydroxypyrrolidine (1.0 equiv)
-
4-Fluorobenzonitrile (1.1 equiv)
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)
-
Solvent: Anhydrous DMF or NMP
Step-by-Step Workflow:
-
Deprotonation: Dissolve N-Boc-3-hydroxypyrrolidine in DMF at 0°C. Carefully add NaH portion-wise. Stir for 30 min to ensure complete alkoxide formation (
gas evolution must cease). -
Addition: Add 4-fluorobenzonitrile as a solution in DMF.
-
Heating: Warm to Room Temperature. If the arene is moderately deactivated, heat to 60–80°C.
-
Quench: Carefully quench with saturated
solution. -
Extraction: Extract with EtOAc (3x). Wash combined organics with water and brine (critical to remove DMF).
-
Purification: Recrystallization or Column Chromatography.
Method C: Pd-Catalyzed C-O Cross-Coupling (The RockPhos Method)[2][3]
Best For: "Impossible" substrates—electron-rich aryl halides (e.g., 4-bromoanisole) coupled with secondary alcohols.
Mechanistic Insight
Coupling secondary alcohols with aryl halides is notoriously difficult due to
The Solution: Use bulky, electron-rich biaryl phosphine ligands. RockPhos (and related ligands like tBuBrettPhos) promotes reductive elimination (C-O bond formation) faster than
Figure 2: The catalytic cycle emphasizing the suppression of beta-hydride elimination by bulky ligands.
Protocol: RockPhos-Mediated Coupling
Reagents:
-
N-Boc-3-hydroxypyrrolidine (1.2 equiv)
-
Catalyst:
(2 mol%) or -
Ligand: RockPhos (6 mol%)
-
Base:
(1.5 equiv) -
Solvent: Toluene (anhydrous)[3]
Step-by-Step Workflow:
-
Catalyst Pre-mix: In a glovebox or under strict Argon, mix the Pd source and RockPhos in toluene. Stir for 5 mins to form the active species.
-
Reaction Assembly: Add the aryl halide, the pyrrolidine alcohol, and the base (
). -
Thermal Activation: Seal the vial and heat to 90°C for 18 hours.
-
Filtration: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate and purify via silica gel chromatography.
Comparative Analysis of Methods
| Feature | Method A: Mitsunobu | Method B: SNAr | Method C: Pd-Catalysis |
| Stereochemistry | Inversion (100%) | Retention | Retention |
| Substrate Scope | Phenols (Acidity | Electron-Deficient Arenes | Electron-Rich & Neutral Arenes |
| Cost | Moderate (DIAD/PPh3) | Low (NaH) | High (Pd/Ligand) |
| Scalability | Good (Atom economy issues) | Excellent | Moderate (Catalyst cost) |
| Key Limitation | Purification (TPPO removal) | Limited to activated rings | Oxygen sensitivity |
References
-
Zhang, H., Ruiz-Castillo, P., Schuppe, A. W., & Buchwald, S. L. (2020).[4][5][6] Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters, 22(14), 5369–5374.[6] [Link]
-
Swick, A. G., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors.[7] Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461. [Link]
-
Organic Chemistry Portal. (2023). Buchwald-Hartwig Reaction: C-O Cross Coupling. [Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Aryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 5. Improved Process for the Palladium-Catalyzed C-O Cross-Coupling of Secondary Alcohols [organic-chemistry.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Therapeutic Targets for Methoxyphenoxy Pyrrolidines
The following technical guide details the therapeutic potential, medicinal chemistry, and experimental validation of Methoxyphenoxy Pyrrolidines . This analysis treats the scaffold as a privileged pharmacophore, synthesizing data from neuropharmacology, immunology, and structural biology.
Executive Summary: The Privileged Scaffold
Methoxyphenoxy pyrrolidines represent a versatile chemical scaffold in drug discovery, characterized by a pyrrolidine nitrogen (protonatable at physiological pH) linked via an ether bond to a methoxyphenoxy ring . This structure serves as a rigidified bioisostere of the flexible aryloxypropylamine pharmacophore found in blockbuster CNS drugs.
By restricting conformational freedom, this scaffold enhances selectivity and binding affinity for three primary biological systems:
-
Sigma-1 Receptors (
1R): As a chaperone modulator for neuroprotection and analgesia. -
Monoamine Transporters (NET/SERT): As a reuptake inhibitor for depression and ADHD.
-
Matrix Metalloproteinase-12 (MMP-12): As a zinc-binding inhibitor for COPD and inflammatory fibrosis.
Structural Pharmacophore Analysis
The therapeutic versatility of methoxyphenoxy pyrrolidines stems from their ability to satisfy distinct binding motifs based on substitution patterns.
The "Master Key" Mechanism
-
The Cationic Center: The pyrrolidine nitrogen (secondary or tertiary) mimics the protonated amine of neurotransmitters, forming ionic bonds with conserved aspartate residues (e.g., Asp98 in
1R). -
The Linker: The ether oxygen functions as a hydrogen bond acceptor and dictates the spatial distance (approx. 5-7 Å) between the cationic center and the aromatic ring.
-
The Lipophilic Tail: The methoxyphenoxy group engages in
- stacking or hydrophobic interactions within the target binding pocket.
[1]
Primary Therapeutic Targets
Sigma-1 Receptor ( 1R)
The
-
Relevance: Neuropathic pain, neurodegeneration (Alzheimer’s, ALS), and cocaine addiction.
-
Mechanism: Methoxyphenoxy pyrrolidines act as high-affinity ligands. The methoxy group creates specific steric clashes or fits within the variable regions of the
1 binding pocket, often driving selectivity over 2 receptors. -
Binding Mode: The basic pyrrolidine nitrogen forms a salt bridge with Glu172 , while the aromatic ring occupies the primary hydrophobic pocket.
Monoamine Transporters (NET/SERT)
This scaffold is a cyclic analog of Atomoxetine (selective NET inhibitor) and Nisoxetine .
-
Relevance: Major Depressive Disorder (MDD), ADHD, and Chronic Pain.
-
SAR Insight: Cyclization of the propyl chain into a pyrrolidine ring reduces the entropic penalty of binding. The 2-methoxyphenoxy isomer (ortho) typically favors NET selectivity, while 4-methoxyphenoxy (para) often shifts affinity toward SERT.
Matrix Metalloproteinase-12 (MMP-12)
MMP-12 (Macrophage Metalloelastase) is critical in elastin degradation in COPD.[1][2]
-
Chemical Context: While the pyrrolidine ether itself is not the zinc-binding group, N-sulfonylated methoxyphenoxy pyrrolidines have emerged as potent MMP-12 inhibitors. The pyrrolidine ring projects the methoxyphenoxy group into the S1' specificity pocket , a deep hydrophobic channel unique to MMP-12, conferring high selectivity over MMP-1 and MMP-9.
Experimental Validation Protocols
Protocol A: Sigma-1 Receptor Radioligand Binding
Objective: Determine the affinity (
-
Membrane Preparation: Homogenize Guinea pig brain cortex (rich in
1R) in ice-cold Tris-sucrose buffer. Centrifuge at 1,000 x g (10 min) to remove debris; centrifuge supernatant at 40,000 x g (30 min) to pellet membranes. -
Assay Setup:
-
Ligand: [³H]-(+)-Pentazocine (Specific
1 agonist, 2-3 nM final conc). -
Non-specific Binding: Define using 10
M Haloperidol. -
Test Compound: Serial dilutions of methoxyphenoxy pyrrolidine (
to M).
-
-
Incubation: 120 minutes at 25°C in 50 mM Tris-HCl (pH 7.4).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: MMP-12 FRET Inhibition Assay
Objective: Assess enzymatic inhibition potency (
-
Reagents: Recombinant human MMP-12 catalytic domain; FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).
-
Buffer: 50 mM Tris (pH 7.5), 10 mM CaCl
, 150 mM NaCl, 0.05% Brij-35. -
Procedure:
-
Pre-incubate MMP-12 (1-5 nM) with the test compound (methoxyphenoxy pyrrolidine sulfonamide) for 30 mins at RT.
-
Add FRET substrate (5-10
M). -
Monitor fluorescence increase (Ex: 328 nm, Em: 393 nm) continuously for 20 mins.
-
-
Control: Test against MMP-1 (collagenase) and MMP-9 (gelatinase) to verify S1' pocket selectivity.
Mechanism of Action: Signaling Pathways
The following diagram illustrates the downstream effects of Sigma-1 Receptor modulation by methoxyphenoxy pyrrolidines, highlighting the translocation mechanism.
Comparative Data Summary
| Target System | Binding Motif | Key Residues | Therapeutic Indication |
| Sigma-1 Receptor | Cationic Amine + Hydrophobic Aryl | Asp126, Glu172 | Neuropathic Pain, ALS |
| NET Transporter | Aryloxy-amine (Rigid) | Tyr176, Phe72 | Depression, ADHD |
| MMP-12 | Sulfonamide-Aryl (S1' Pocket) | Leu181, His218 (Zn) | COPD, Pulmonary Fibrosis |
| nAChR ( | Ether Linker + Cationic Center | Trp149 (Cation- | Cognitive Enhancement |
Future Directions & Optimization
To maximize the therapeutic index of this scaffold, future medicinal chemistry efforts should focus on:
-
Stereochemistry: The (S)-enantiomer of pyrrolidine derivatives often exhibits superior binding to nAChRs, while the (R)-enantiomer may favor NET inhibition. Resolution of racemic mixtures is mandatory.
-
Metabolic Stability: The methoxy group is a site of metabolic liability (O-demethylation). Bioisosteric replacement with difluoromethoxy (-OCHF
) or trifluoromethoxy (-OCF ) groups can extend half-life without compromising electronic properties. -
Selectivity Tuning: For MMP-12 targeting, extending the N-substitution with a sulfonyl-biaryl tail is critical to occupy the deep S1' pocket and avoid off-target zinc chelation.
References
-
Pfizer Inc. (2009). Therapeutic targeting of MMP-12 for the treatment of chronic obstructive pulmonary disease. Journal of Medicinal Chemistry.
-
University of Bari. (2020). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry.
-
National Institutes of Health (NIH). (2002). Synthesis and evaluation of pyrrolidine analogues as potential PET imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry.
-
Enamine. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
-
ProbeChem. (2024). MMP408: A Selective MMP-12 Inhibitor.[3][4][5][6]
Sources
- 1. MMP-12 Inhibitors Inverse Eosinophilic Inflammation-Mediated Bronchial Fibrosis in Murine Models of Pulmonary Airway Obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MMP-12 Inhibitors Inverse Eosinophilic Inflammation-Mediated Bronchial Fibrosis in Murine Models of Pulmonary Airway Obstruction [mdpi.com]
- 3. Therapeutic targeting of MMP-12 for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MMP-408 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MMP408 | MMP-12 inhibitor | Probechem Biochemicals [probechem.com]
Commercial availability of (3S)-3-(3-methoxyphenoxy)pyrrolidine building blocks
This guide outlines the technical specifications, synthetic accessibility, and commercial landscape for (3S)-3-(3-methoxyphenoxy)pyrrolidine , a high-value chiral building block in medicinal chemistry.
Commercial Availability, Synthetic Protocols, and Medicinal Utility
Executive Summary
(3S)-3-(3-methoxyphenoxy)pyrrolidine is a chiral heterocyclic building block used extensively in the synthesis of GPCR ligands, monoamine reuptake inhibitors, and kinase inhibitors. Structurally, it offers a rigidified bioisostere for flexible aryloxy-alkylamine chains (e.g., atomoxetine analogs), reducing conformational entropy and potentially improving target selectivity.
While often available as a catalog item from major building block suppliers (e.g., Enamine, ChemScene, WuXi), its enantiomeric purity (ee%) is the critical quality attribute (CQA). Commercial batches are typically synthesized via the Mitsunobu reaction , which dictates specific impurity profiles (e.g., phosphine oxides, hydrazines) that researchers must validate upon receipt.
Chemical Profile & Specifications
| Property | Specification |
| IUPAC Name | (3S)-3-(3-methoxyphenoxy)pyrrolidine |
| Common Name | (S)-3-(3-Methoxyphenoxy)pyrrolidine |
| CAS Number (Racemic) | 23123-08-2 (HCl salt) / 740023-17-0 (Free base) |
| CAS Number (S-Isomer) | Note: Often listed under the generic CAS with stereochemistry specified in the CoA. Check for (S)-specific catalog numbers. |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol (Free Base) / 229.70 g/mol (HCl Salt) |
| Chirality | (S)-Enantiomer (derived from (R)-3-hydroxypyrrolidine via inversion) |
| pKa (Calculated) | ~9.5 (Pyrrolidine nitrogen) |
| LogP | ~1.8 |
Synthetic Accessibility & Manufacturing
The commercial production of this building block does not typically involve resolution of the racemate. Instead, it relies on the Mitsunobu inversion of the readily available chiral pool material, (R)-N-Boc-3-hydroxypyrrolidine .
The Inversion Protocol (Mitsunobu)
To obtain the (S)-configuration in the final ether, one must start with the (R)-alcohol . The Mitsunobu reaction proceeds via an SN2 mechanism, causing a Walden inversion at the chiral center.
Step-by-Step Protocol:
-
Activation: (R)-N-Boc-3-hydroxypyrrolidine is dissolved in anhydrous THF or Toluene.
-
Betaine Formation: Triphenylphosphine (PPh₃) and DIAD (Diisopropyl azodicarboxylate) form a betaine intermediate.
-
Pronucleophile Addition: 3-Methoxyphenol is added. The phenol is deprotonated by the betaine.
-
Substitution (Inversion): The phenoxide attacks the activated alkoxy-phosphonium species, displacing the oxygen and inverting the center from (R) to (S).
-
Deprotection: The Boc group is removed using TFA/DCM or 4M HCl/Dioxane to yield the final salt.
Synthetic Pathway Diagram
Figure 1: Stereoselective synthesis via Mitsunobu inversion. Note that the starting material must be the (R)-enantiomer to yield the (S)-product.
Commercial Landscape & Sourcing Strategy
Key Suppliers
Availability is generally "In Stock" for milligram to gram quantities, with "Make-on-Demand" for kilogram scale.
| Supplier | Catalog Type | Typical Purity | Lead Time | Notes |
| ChemScene | Catalog | >98% | 1-2 Weeks | Often sells the HCl salt (CAS 23123-08-2 analog). |
| Enamine | Building Block | >95% | Immediate | Excellent for diversity sets; check "REAL Database". |
| Fluorochem | Catalog | >97% | 3-5 Days (EU) | Good source for UK/EU researchers. |
| AA Blocks | Catalog | >97% | 2 Weeks | Competitive pricing for bulk (>10g). |
Quality Control (QC) Checklist
When sourcing this material, the Certificate of Analysis (CoA) must be validated for:
-
Enantiomeric Excess (ee%): Must be >95%. Impurities here suggest incomplete inversion or racemization during deprotection.
-
Residual Hydrazine: A byproduct of DIAD/DEAD.[1] Check 1H NMR for multiplets around 1.2-1.4 ppm (isopropyl groups of reduced DIAD).
-
Phosphine Oxide: Triphenylphosphine oxide (TPPO) is difficult to remove. Check 31P NMR or look for aromatic signals in 1H NMR that don't match the phenol.
Medicinal Chemistry Applications
Scaffold Hopping & Rigidification
The (3S)-3-(3-methoxyphenoxy)pyrrolidine scaffold serves as a rigid bioisostere for the 3-phenoxypropylamine motif found in:
-
Atomoxetine (Strattera): NRI for ADHD.
-
Fluoxetine (Prozac): SSRI.
-
Nisoxetine: NRI.
By constraining the nitrogen and the ether oxygen into a pyrrolidine ring, the entropic penalty of binding is reduced. The (S)-enantiomer often exhibits distinct binding profiles compared to the (R)-enantiomer due to the specific vector of the ether oxygen relative to the basic nitrogen.
Application Workflow
Figure 2: Common derivatization pathways in drug discovery.
Handling & Stability
-
Storage: Store as the HCl salt at room temperature or 4°C. The free base is an oil and is prone to oxidation (N-oxide formation) and carbonate formation from air (CO₂ absorption).
-
Solubility: The HCl salt is highly soluble in water, DMSO, and Methanol. The free base is soluble in DCM and Ethyl Acetate.
-
Safety: Treat as a potential irritant. No specific high-hazard toxicity is reported for this specific intermediate, but aryl-pyrrolidines can possess CNS activity.
References
-
Mitsunobu Reaction Mechanism & Protocols
- Swamy, K. C. K., et al.
-
Pyrrolidine Scaffolds in Drug Discovery
- Vitaku, E., Smith, D. T., & Njardarson, J. T. "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry, 2014.
-
Commercial Supplier Data (ChemScene)
-
Synthesis of 3-Aryloxypyrrolidines
- Patent WO2005000833A1: "Pyrrolidine derivatives as monoamine reuptake inhibitors." (Describes the general synthesis of phenoxy-pyrrolidines via Mitsunobu).
Sources
Methodological & Application
Application Note: Stereospecific Mitsunobu Coupling of 3-Methoxyphenol with (R)-N-Boc-3-pyrrolidinol
Executive Summary
The synthesis of chiral, functionalized pyrrolidines is a critical operation in modern drug discovery, particularly in the development of receptor-selective agonists and enzyme inhibitors. This application note provides a field-proven, highly detailed protocol for the etherification of 3-methoxyphenol with (R)-N-Boc-3-pyrrolidinol via the Mitsunobu reaction. Because the reaction proceeds via a strict
Mechanistic Rationale & Experimental Design
To ensure high yields and enantiomeric purity, it is essential to understand the causality behind the reagent choices and reaction conditions.
The Mitsunobu coupling of 2[2] requires an activating system, typically triphenylphosphine (
The Causality of the Workflow:
-
Betaine Formation:
attacks DIAD to form a highly reactive zwitterionic betaine intermediate. This step is highly exothermic; thus, DIAD must be added at 0 °C to prevent premature decomposition. -
Proton Transfer: The betaine deprotonates 3-methoxyphenol (
). The acidity of the phenol is sufficient to protonate the betaine, generating the active phenoxide nucleophile. -
Alcohol Activation: The pyrrolidinol attacks the positively charged phosphorus, forming an oxyphosphonium intermediate and converting the hydroxyl into a superior leaving group (triphenylphosphine oxide, TPPO).
- Displacement: The phenoxide executes a backside attack on the chiral center, displacing TPPO and yielding the inverted (S)-configured ether[1],[4].
Caption: Logical workflow and mechanism of the stereoinvertive Mitsunobu coupling.
Quantitative Data & Reagent Stoichiometry
A slight excess (1.2 equivalents) of the phenol,
| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Function |
| (R)-N-Boc-3-pyrrolidinol | 187.24 | 1.0 | 1.87 g | Chiral Substrate |
| 3-Methoxyphenol | 124.14 | 1.2 | 1.49 g (1.31 mL) | Nucleophile |
| Triphenylphosphine ( | 262.29 | 1.2 | 3.15 g | Activating Agent |
| DIAD | 202.21 | 1.2 | 2.43 g (2.36 mL) | Activating Agent |
| Anhydrous THF | 72.11 | - | 40 mL | Solvent |
Step-by-Step Experimental Protocol
Preparation & Setup
Self-Validation Check: Ensure all glassware is oven-dried (120 °C for >4 hours) and cooled under a stream of dry Argon or Nitrogen. Moisture is the primary enemy of the Mitsunobu reaction, as water will competitively hydrolyze the oxyphosphonium intermediate, regenerating the starting alcohol with retained stereochemistry or forming elimination byproducts.
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum.
-
Flush the flask with Argon for 5 minutes.
Reaction Execution
-
Add (R)-N-Boc-3-pyrrolidinol (1.87 g, 10.0 mmol), 3-methoxyphenol (1.49 g, 12.0 mmol), and
(3.15 g, 12.0 mmol) to the flask. -
Inject anhydrous THF (40 mL) via syringe. Stir until all solids are completely dissolved[4].
-
Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.
-
Draw DIAD (2.36 mL, 12.0 mmol) into a dry syringe.
-
Critical Step: Add the DIAD dropwise over 15–20 minutes.
-
Visual Cue: The solution will transiently turn a deep yellow/orange as the betaine forms, which should fade as it reacts with the phenol and alcohol.
-
-
Once addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir under Argon for 16–18 hours[2].
-
Monitor reaction completion via TLC (Hexanes/EtOAc 3:1). The starting alcohol should be fully consumed.
Workup & TPPO Removal
Triphenylphosphine oxide (TPPO) is a notoriously difficult byproduct to separate via standard silica gel chromatography because it often streaks and co-elutes with polar products.
-
Concentrate the crude reaction mixture in vacuo using a rotary evaporator until a thick, viscous oil remains.
-
Trituration: Add 30 mL of a cold mixture of Diethyl Ether/Hexanes (1:2) to the flask. Stir vigorously for 30 minutes.
-
A white, crystalline precipitate (TPPO and reduced DIAD) will form.
-
Filter the suspension through a sintered glass funnel or a pad of Celite. Wash the filter cake with an additional 15 mL of cold Hexanes.
-
Concentrate the filtrate in vacuo to yield the enriched crude product.
Purification
-
Load the crude residue onto a silica gel column.
-
Elute using a gradient of Hexanes to Hexanes/EtOAc (85:15).
-
Collect the fractions containing the product (UV active due to the aromatic ring, and stains with phosphomolybdic acid or ninhydrin after Boc deprotection).
-
Evaporate the solvent to afford (S)-3-(3-methoxyphenoxy)-1-Boc-pyrrolidine as a clear to pale-yellow oil.
Troubleshooting Guide
| Issue observed | Mechanistic Cause | Corrective Action |
| Incomplete Conversion | Moisture in the solvent hydrolyzed the betaine intermediate before alcohol activation. | Use strictly anhydrous THF (from a solvent purification system) and dry glassware. |
| Loss of Stereochemical Purity (ee drop) | Formation of carbocation character (SN1 pathway) rather than strict SN2, often due to elevated temperatures during DIAD addition. | Ensure DIAD is added strictly at 0 °C and at a slow, controlled dropwise rate. |
| Product co-elutes with white solid | Incomplete removal of Triphenylphosphine oxide (TPPO) prior to chromatography. | Repeat the trituration step with pure diethyl ether, chill to -20 °C for 2 hours, and filter before column loading. |
| No reaction upon DIAD addition | Reagents (specifically DIAD or | Verify reagent integrity. DIAD should be stored at 2-8 °C; |
References
-
National Institutes of Health (PMC). "Structure-based design, synthesis, and biological evaluation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase." [Link]
-
University of Cambridge. "Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists." [Link]
- Google Patents. "US20070105831A1 - Carboxamide derivatives as muscarinic receptor antagonists."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. repository.cam.ac.uk [repository.cam.ac.uk]
- 3. Structure-based design, synthesis, and biological evaluation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20070105831A1 - Carboxamide derivatives as muscarinic receptor antagonists - Google Patents [patents.google.com]
Application Note: Precision Synthesis of (S)-3-(3-methoxyphenoxy)pyrrolidine Hydrochloride
Abstract
This application note details a robust, stereoselective protocol for the preparation of (S)-3-(3-methoxyphenoxy)pyrrolidine hydrochloride , a privileged scaffold in medicinal chemistry often utilized in the development of GPCR ligands and monoamine reuptake inhibitors.[1] The method employs a Mitsunobu inversion strategy , converting commercially available (R)-N-Boc-3-hydroxypyrrolidine to the (S)-aryl ether with high enantiomeric excess (>98% ee).[1][2] The workflow includes critical insights into removing triphenylphosphine oxide (TPPO) by-products and ensuring quantitative salt formation.
Introduction & Strategic Analysis
The Chiral Scaffold
The 3-aryloxypyrrolidine moiety is a structural pharmacophore found in various bioactive compounds. The absolute configuration of the 3-position is often critical for binding affinity; for instance, enantiomers of 3-substituted pyrrolidines can exhibit >100-fold differences in potency against targets like the serotonin transporter (SERT) or histamine H3 receptors.
Retrosynthetic Logic
To access the (S)-enantiomer of the target ether, we must consider the stereochemical outcome of the bond-forming step.
-
Direct SNAr: 3-Methoxyphenol is electron-rich and a poor nucleophile for unactivated SNAr, requiring harsh conditions or transition metal catalysis (Buchwald-Hartwig).[1][2]
-
Nucleophilic Substitution (SN2): Displacement of a leaving group (Mesylate/Tosylate) on the pyrrolidine ring proceeds with inversion .
-
Mitsunobu Coupling: Coupling the alcohol directly with the phenol using Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD) proceeds with clean Walden inversion .
Selected Route: The Mitsunobu Reaction is selected for this protocol due to its mild conditions, high stereofidelity, and the direct use of the alcohol precursor without a separate activation step.
Stereochemical Pathway:
To obtain the (S)-product , we must start with the (R)-alcohol .[1][2]
Reaction Pathway Diagram[2]
Figure 1: Stereochemical pathway demonstrating the Walden inversion required to achieve the (S)-configuration.[1][2]
Experimental Protocol
Materials & Equipment
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6] | CAS No.[2][7][8][9][10] | Role |
| (R)-N-Boc-3-hydroxypyrrolidine | 187.24 | 1.0 | 109431-87-0 | Starting Material |
| 3-Methoxyphenol | 124.14 | 1.1 | 150-19-6 | Nucleophile |
| Triphenylphosphine (PPh₃) | 262.29 | 1.2 | 603-35-0 | Reductant |
| DIAD (Diisopropyl azodicarboxylate) | 202.21 | 1.2 | 2446-83-5 | Oxidant |
| THF (Anhydrous) | - | Solvent | 109-99-9 | Solvent |
| 4M HCl in Dioxane | - | Excess | - | Deprotection |
Safety Note: DIAD is a shock-sensitive explosive hazard if concentrated or heated.[1][2] Handle in a fume hood. 3-Methoxyphenol is toxic and corrosive.[1][2]
Step 1: Mitsunobu Coupling
Objective: Synthesis of (S)-tert-butyl 3-(3-methoxyphenoxy)pyrrolidine-1-carboxylate.
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Dissolution: Charge the RBF with (R)-N-Boc-3-hydroxypyrrolidine (5.0 g, 26.7 mmol), 3-Methoxyphenol (3.64 g, 29.4 mmol), and Triphenylphosphine (8.40 g, 32.0 mmol). Add anhydrous THF (100 mL).
-
Cooling: Submerge the flask in an ice/water bath and cool to 0°C with stirring for 15 minutes.
-
Addition: Dissolve DIAD (6.48 g, 6.3 mL, 32.0 mmol) in THF (20 mL) and transfer to the addition funnel. Add the DIAD solution dropwise over 30 minutes.
-
Critical Parameter: Maintain internal temperature <5°C to prevent side reactions. The solution will turn yellow.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 16–24 hours.
-
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 3:1). The starting alcohol (lower Rf) should disappear.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to a viscous oil.
-
Redissolve in Diethyl Ether (150 mL) or Toluene. (Note: TPPO is less soluble in ether/toluene than THF, aiding precipitation).
-
Filter off the precipitated Triphenylphosphine oxide (TPPO) solids.
-
Wash the filtrate with 1M NaOH (2 x 50 mL) to remove unreacted phenol.
-
Wash with Brine (50 mL), dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Yield Expectation: 70–85% as a clear, colorless oil.
-
Step 2: Boc-Deprotection & Salt Formation
Objective: Isolation of (S)-3-(3-methoxyphenoxy)pyrrolidine hydrochloride.[1][2]
-
Dissolution: Dissolve the purified intermediate (Step 1 product) in minimal 1,4-Dioxane (or Et₂O) (approx. 5 mL/g).
-
Acidification: Cool to 0°C. Add 4M HCl in Dioxane (10 equiv) dropwise.
-
Reaction: Stir at RT for 2–4 hours. A white precipitate should form.
-
Isolation:
-
Dilute the suspension with Diethyl Ether (excess) to maximize precipitation.
-
Filter the solid under a nitrogen blanket (the salt can be hygroscopic).
-
Wash the filter cake with fresh Ether (3 x).[2]
-
-
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
Workflow Visualization
Figure 2: Operational workflow for the two-step synthesis.[1][2]
Analytical Validation
The following data confirms the identity and purity of the final salt.
| Parameter | Expected Value / Observation |
| Appearance | White to off-white crystalline solid.[1][2] |
| ¹H NMR (DMSO-d₆) | δ 9.4 (br s, 2H, NH₂⁺), 7.2 (t, 1H), 6.5-6.6 (m, 3H), 5.1 (m, 1H, CH-O), 3.7 (s, 3H, OMe), 3.2-3.5 (m, 4H), 2.0-2.3 (m, 2H). |
| MS (ESI+) | m/z = 194.1 [M+H]⁺ (Free base mass).[1][2] |
| Chiral HPLC | >98% ee (Determined on Chiralcel OD-H or AD-H column). |
| Melting Point | 145–148°C (Typical for HCl salts of this class).[2] |
Troubleshooting & Critical Parameters
TPPO Removal
The major byproduct, triphenylphosphine oxide (TPPO), complicates purification.
-
Solution: Perform the initial workup in Toluene or Ether/Hexane mixtures where TPPO is less soluble and precipitates out.
-
Alternative: Use polymer-bound PPh₃ (PS-PPh₃) for easier filtration, though this increases cost.[1][2]
Moisture Sensitivity
The Mitsunobu reaction is sensitive to moisture. The betaine intermediate can be quenched by water, halting the reaction.
-
Protocol: Use anhydrous THF from a solvent still or molecular sieves. Flame-dry glassware.
Stoichiometry
Excess phenol (1.1–1.2 eq) is used to ensure complete consumption of the valuable chiral alcohol. Unreacted phenol is easily removed during the basic (NaOH) wash in the workup.
References
-
Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.[1] Link[1][2]
-
Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link[1][2]
-
Fletcher, S. R., et al. (2006). "3-Aryloxypyrrolidines as potent and selective norepinephrine reuptake inhibitors."[1][2] Bioorganic & Medicinal Chemistry Letters, 16(11), 2872-2876.[1] Link[1][2]
-
Campiani, G., et al. (2003). "Synthesis and pharmacological evaluation of 3-aryloxy- and 3-arylalkoxypyrrolidines as potent and selective serotonin reuptake inhibitors." Journal of Medicinal Chemistry. (Demonstrates the utility of the scaffold). Link[1][2]
-
Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Standard protocols for Boc deprotection). Link[1][2]
Sources
- 1. chemscene.com [chemscene.com]
- 2. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. caymanchem.com [caymanchem.com]
Application Note: Scalable Synthesis Routes for Chiral 3-Phenoxypyrrolidines
Executive Summary
Chiral 3-phenoxypyrrolidines are privileged heterocyclic scaffolds in medicinal chemistry, serving as critical structural motifs for selective receptor antagonists, kinase inhibitors, and advanced agrochemicals. As drug development programs advance from discovery to process chemistry, the synthetic routes for these building blocks must transition from functional but wasteful bench-scale methods to highly efficient, scalable, and atom-economical processes.
This application note critically evaluates and provides validated protocols for two distinct scalable methodologies:
-
The Chiral Pool / Mitsunobu Inversion Route: The robust, industrially validated workhorse that leverages commercially available precursors.
-
The Catalytic Dynamic Kinetic Resolution (DKR) Route: A state-of-the-art asymmetric hydrogenation approach utilizing spiro Ir-PNN catalysts to maximize atom economy.
Strategic Route Analysis & Mechanistic Rationale
Route A: The Chiral Pool / Mitsunobu Inversion (Industrial Standard)
The Mitsunobu reaction allows the direct coupling of commercially available, inexpensive (R)- or (S)-N-Boc-3-hydroxypyrrolidine with phenol. The reaction proceeds via the activation of the secondary alcohol by a triphenylphosphine-dialkyl azodicarboxylate (e.g., DIAD) betaine intermediate. Crucially, the displacement by the phenoxide nucleophile occurs via a strict
Route B: Catalytic Dynamic Kinetic Resolution (DKR) (Advanced Atom Economy)
To circumvent the stoichiometric waste of the Mitsunobu route, recent advancements have demonstrated the highly enantioselective hydrogenation of racemic
Comparative Process Metrics
The following table summarizes the quantitative data and process parameters for both synthetic routes, providing a clear framework for route selection based on project phase and scale requirements.
| Metric | Route A: Mitsunobu Inversion | Route B: Ir-Catalyzed DKR |
| Typical Yield | 75 – 85% | 90 – 96% |
| Enantiomeric Excess (ee) | > 98% (Stereospecific) | 91 – 96% |
| Catalyst Loading | N/A (Stoichiometric Reagents) | 0.1 – 0.2 mol% |
| Atom Economy | Poor (Generates | Excellent ( |
| Scalability | High (Multi-kilogram proven) | Medium (Gram-scale demonstrated) |
Validated Experimental Protocols
Protocol A: Scalable Mitsunobu Synthesis of (S)-N-Boc-3-phenoxypyrrolidine
This protocol is designed as a self-validating system; the precipitation step ensures the removal of problematic byproducts before chromatography.
Reagents:
-
(R)-N-Boc-3-hydroxypyrrolidine (1.0 eq)
-
Phenol (1.2 eq)
-
Triphenylphosphine (
) (1.3 eq) -
Diisopropyl azodicarboxylate (DIAD) (1.3 eq)
-
Anhydrous THF (10 mL/g)
Step-by-Step Methodology:
-
System Preparation: Charge a dry, argon-flushed reactor with (R)-N-Boc-3-hydroxypyrrolidine, phenol, and
in anhydrous THF.-
Causality: Pre-mixing these solid/liquid reagents ensures that the phosphine is immediately available to react with DIAD, preventing the degradation of the highly reactive betaine intermediate by ambient moisture.
-
-
Temperature Control: Cool the mixture strictly to 0 °C using an ice-water bath.
-
Activation & Coupling: Add DIAD dropwise over 30-45 minutes via an addition funnel.
-
Causality: The formation of the betaine intermediate is highly exothermic. Slow addition at 0 °C prevents thermal spikes that promote the elimination of the activated alcohol to N-Boc-3-pyrroline, thereby maximizing the
inversion pathway 1.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Validation: Monitor via TLC (Hexane/EtOAc 3:1); the reaction is complete when the starting alcohol (
) is fully consumed. -
Workup & Purification: Concentrate the mixture in vacuo. Triturate the crude viscous residue with cold MTBE/hexane (1:4).
-
Causality: This specific solvent ratio triggers the precipitation of the bulk of triphenylphosphine oxide (
), a notorious byproduct that otherwise severely complicates chromatographic purification.
-
-
Isolation: Filter the precipitate and purify the concentrated filtrate via a short silica gel plug to yield (S)-N-Boc-3-phenoxypyrrolidine. Subsequent treatment with 4M HCl in dioxane affords the final (S)-3-phenoxypyrrolidine hydrochloride salt 2.
Protocol B: Enantioselective Hydrogenation via Ir-Spiro-5-OAP Catalyst
This protocol leverages advanced transition-metal catalysis for high atom economy.
Reagents:
-
Racemic
-aryloxy ketone precursor (1.0 eq) -
(Sa,S)-Ir-Spiro-5-OAP Catalyst (0.1 - 0.2 mol%)
-
Anhydrous Ethanol (5 mL/mmol)
-
Hydrogen gas (
)
Step-by-Step Methodology:
-
Catalyst Loading: In an argon-filled glovebox, charge a high-pressure hydrogenation vessel with the racemic precursor and the (Sa,S)-Ir-Spiro-5-OAP catalyst in anhydrous ethanol.
-
Causality: The C5-phenyl substitution on the oxazoline ring of the catalyst creates a highly restrictive chiral pocket. This steric environment is critical for discriminating between enantiomeric faces during the hydride transfer, achieving >91% ee 3.
-
-
Hydrogenation: Purge the sealed vessel with
three times to remove residual argon, then pressurize to 50 atm. Stir vigorously at room temperature for 24 hours.-
Causality: The high pressure ensures optimal dissolved
concentration, driving the kinetic resolution forward while the unreacted enantiomer rapidly racemizes in situ (DKR equilibrium) 4.
-
-
Workup: Carefully vent the
gas. Filter the mixture through a short pad of Celite to remove trace iridium catalyst residues, and concentrate the filtrate in vacuo. -
Cyclization: Subject the resulting chiral intermediate to standard stereoretentive cyclization conditions (e.g., mesylation of the alcohol followed by intramolecular amine displacement) to yield the enantiopure (S)-3-aryloxypyrrolidine 3.
Mechanistic Workflows
Figure 1: Mechanistic workflow of the Mitsunobu inversion route for chiral 3-phenoxypyrrolidines.
Figure 2: Catalytic cycle of the Ir-Spiro-PNN enabled Dynamic Kinetic Resolution (DKR).
References
- Title: Subnanomolar Affinity and Selective Antagonism at α7 Nicotinic Receptor by Combined Modifications of 2-Triethylammonium Ethyl Ether of 4-Stilbenol (MG624)
- Title: US10022354B2 - Pyrrolidine amide compounds as histone demethylase inhibitors Source: Google Patents URL
- Title: Enantioselective Hydrogenation toward Chiral 3-Aryloxy Tetrahydrofurans Enabled by Spiro Ir-PNN Catalysts Containing an Unusual 5-Substituted Chiral Oxazoline Unit Source: ACS Catalysis URL
- Source: ACS.
Sources
- 1. Subnanomolar Affinity and Selective Antagonism at α7 Nicotinic Receptor by Combined Modifications of 2-Triethylammonium Ethyl Ether of 4-Stilbenol (MG624) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US10022354B2 - Pyrrolidine amide compounds as histone demethylase inhibitors - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Etherification of 3-Hydroxypyrrolidine with Phenols
This Application Note and Protocol guide details the etherification of 3-hydroxypyrrolidine with phenols.
Executive Summary & Strategic Analysis
The etherification of 3-hydroxypyrrolidine with phenols is a pivotal transformation in medicinal chemistry, frequently used to synthesize aryl-heteroalkyl ether pharmacophores found in serotonin and dopamine receptor modulators.
The core challenge lies in the secondary alcohol nature of the 3-hydroxypyrrolidine scaffold. Unlike primary alcohols, it introduces steric hindrance and stereochemical implications (chirality at C3). Furthermore, the pyrrolidine nitrogen is a competing nucleophile; if unprotected, N-alkylation or N-oxidation will dominate.
Decision Matrix: Selecting the Right Methodology
The choice of reagents depends on the electronic nature of the phenol and the stereochemical requirements of the target.
| Feature | Method A: Mitsunobu Reaction | Method B: SN2 Displacement of Sulfonates |
| Primary Reagents | PPh₃ / DIAD (or DEAD) | MsCl (activation) + Cs₂CO₃ (base) |
| Mechanism | Redox-Condensation (Sₙ2-like) | Nucleophilic Substitution (Sₙ2) |
| Stereochemistry | Inversion (R → S) | Inversion (R → S) |
| Phenol Scope | Broad (pKa < 13 preferred) | Broad (Sterically tolerant) |
| Key Limitation | Atom economy (PPh₃O waste); Purification | Two-step process; Elimination side-products |
| Best For | Discovery scale; Chiral inversion | Scale-up; Acid-sensitive substrates |
Strategic Workflow & Mechanism
The following diagram illustrates the decision logic and stereochemical outcomes for both pathways.
Caption: Comparative workflow for Mitsunobu vs. Sulfonate Displacement strategies. Both pathways result in stereochemical inversion of the C3 center.
Protocol A: The Mitsunobu Reaction (Gold Standard)
This is the preferred method for discovery chemistry due to its "one-pot" nature and mild conditions. It relies on the activation of the alcohol by a phosphine-azodicarboxylate adduct.[1][2]
Reagent Selection Guide
-
Phosphine: Triphenylphosphine (PPh₃) is standard.[1][3] Use Polymer-supported PPh₃ (PS-PPh₃) to simplify purification (filtration removes the oxide byproduct).
-
Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) is preferred over DEAD due to higher stability and liquid state. For sterically hindered phenols, use ADDP (1,1'-(azodicarbonyl)dipiperidine) with PBu₃.
-
Solvent: Anhydrous THF is standard. Toluene can be used if higher temperatures are required.
Step-by-Step Protocol
Target: Synthesis of (S)-tert-butyl 3-(4-cyanophenoxy)pyrrolidine-1-carboxylate from (R)-N-Boc-3-pyrrolidinol.
-
Preparation:
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Purge with nitrogen or argon.
-
Substrate: Dissolve (R)-N-Boc-3-pyrrolidinol (1.0 equiv, 2.0 mmol) and 4-cyanophenol (1.1 equiv, 2.2 mmol) in anhydrous THF (10 mL, 0.2 M).
-
Phosphine: Add Triphenylphosphine (PPh₃) (1.2 equiv, 2.4 mmol) to the solution.
-
-
Reaction Initiation (The Critical Step):
-
Cool the reaction mixture to 0 °C using an ice bath. Note: Cooling controls the exothermic formation of the betaine intermediate.
-
Add DIAD (1.2 equiv, 2.4 mmol) dropwise over 10–15 minutes. The solution will turn yellow/orange.
-
Mechanistic Insight: The order of addition (Alcohol/Phenol/Phosphine first, then DIAD) prevents the azodicarboxylate from reacting with the phenol to form hydrazides before activating the alcohol [1].
-
-
Execution:
-
Allow the mixture to warm to room temperature (20–25 °C).
-
Stir for 12–16 hours. Monitor by TLC or LC-MS.
-
-
Workup & Purification:
Self-Validation Check:
-
Observation: If the reaction stays colorless after DIAD addition, the reagents may be wet.
-
Stereochemistry: Check chiral HPLC. Expect >95% ee of the inverted (S)-product.
Protocol B: SN2 Displacement of Sulfonates (Robust Alternative)
Use this method if the Mitsunobu reaction fails (e.g., with extremely electron-deficient phenols or difficulty separating PPh₃O) or for larger scale-ups.
Step-by-Step Protocol
Phase 1: Activation (Mesylation)
-
Dissolve (R)-N-Boc-3-pyrrolidinol (1.0 equiv) in anhydrous DCM (0.2 M).
-
Add Triethylamine (Et₃N) (1.5 equiv) and cool to 0 °C.
-
Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise.
-
Stir at 0 °C for 1 hour. Quench with NaHCO₃, extract with DCM, and dry (Na₂SO₄). Note: The mesylate is often stable enough to be used crude after drying.
Phase 2: Etherification (Displacement)
-
Reagents: Dissolve the crude mesylate (1.0 equiv) and the Phenol (1.2 equiv) in anhydrous DMF or Acetonitrile .
-
Base: Add Cesium Carbonate (Cs₂CO₃) (2.0 equiv).
-
Why Cs₂CO₃? The "Cesium Effect" improves solubility and nucleophilicity of the phenoxide anion in organic solvents [2].
-
-
Conditions: Heat to 60–80 °C for 4–12 hours.
-
Caution: Higher temperatures (>90 °C) may promote E2 elimination, yielding the N-Boc-3-pyrroline byproduct.
-
-
Workup: Dilute with water, extract with EtOAc (3x), wash organic layer with LiCl (5% aq) to remove DMF, dry, and concentrate.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Conversion (Mitsunobu) | pKa of phenol > 13 | Use ADDP/PBu₃ (Tsunoda Reagent) which handles higher pKa nucleophiles [3]. |
| Elimination Product (Alkene) | Steric hindrance or high Temp | Lower temperature; switch to Mitsunobu (0 °C) if using Method B. |
| Low Yield (N-Alkylation) | N-Protecting group missing | Mandatory: Use N-Boc, N-Cbz, or N-Benzyl protection. Free amines poison Mitsunobu reagents. |
| Difficult Separation | PPh₃O co-elution | Use PS-PPh₃ (Polymer-supported) or switch to Method B . |
References
-
Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.
-
Dijkink, J., et al. "The 'Cesium Effect' in Nucleophilic Substitution." Tetrahedron Letters, 2002.
-
Tsunoda, T., et al. "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 1993.
-
Fletcher, S. "The Mitsunobu Reaction in the 21st Century." Organic Chemistry Portal, 2010.
Sources
Handling and Storage Stability of (3S)-3-(3-methoxyphenoxy)pyrrolidine Free Base
Application Note: AN-CHM-2025-04
Executive Summary
(3S)-3-(3-methoxyphenoxy)pyrrolidine is a chiral secondary amine building block frequently employed in the synthesis of CNS-active pharmaceutical intermediates. While the ether linkage offers reasonable metabolic stability, the free base form of the pyrrolidine ring presents specific handling challenges distinct from its hydrochloride or fumarate salt counterparts.
Critical Advisory: As a secondary amine free base, this compound is hygroscopic , air-sensitive (CO₂ reactive) , and prone to oxidative degradation . Improper storage will lead to the formation of carbamate impurities and N-oxides, compromising enantiomeric purity and stoichiometry in downstream coupling reactions.
This guide details the physicochemical rationale for instability and provides a standardized protocol for handling, aliquoting, and long-term preservation.
Physicochemical Profile & Stability Risks[1]
To handle this compound effectively, one must understand the molecular drivers of its instability.
| Property | Characteristic | Impact on Handling |
| Functional Group | Secondary Amine ( | Highly nucleophilic; basic (pKa |
| Chirality | (3S)-Stereocenter | Enantiomeric purity is critical. While the ether linkage reduces racemization risk compared to esters, harsh basic/oxidative conditions can degrade optical rotation values. |
| Physical State | Viscous Oil / Low-Melting Solid | Difficult to weigh accurately; tends to coat glass surfaces. High surface area increases exposure to air. |
| Linkage | Aryl Ether | Generally chemically robust, but the electron-rich methoxy ring can be susceptible to electrophilic aromatic substitution if exposed to strong acids. |
The "Carbamate Trap" (CO₂ Sensitivity)
The most immediate threat to the purity of (3S)-3-(3-methoxyphenoxy)pyrrolidine free base is atmospheric carbon dioxide. Unlike tertiary amines, secondary amines react reversibly with CO₂ to form carbamic acid, which stabilizes as a carbamate salt (often visible as a white crust forming on the oil).
Consequence: This reaction alters the molecular weight and stoichiometry. If you weigh 100 mg of "compound" that has absorbed 10% CO₂, you are under-loading your reaction, potentially leading to incomplete conversion in sensitive couplings (e.g., Buchwald-Hartwig or amide bond formations).
Oxidative Degradation
Secondary amines are susceptible to radical-initiated oxidation, particularly in the presence of light and trace metals. This leads to the formation of hydroxylamines (
Degradation Pathway Visualization
The following diagram illustrates the cascade of impurities formed upon exposure to environmental stressors.
Figure 1: Primary degradation pathways. Note that carbamate formation is often reversible with heat/vacuum, whereas oxidative yellowing is irreversible.
Protocol A: Handling & Aliquoting
Objective: To transfer the free base from a bulk container to reaction vessels without introducing water or CO₂.
Equipment:
-
Schlenk line (Nitrogen or Argon) or Glovebox.
-
Gas-tight syringes (Hamilton type) or positive displacement pipettes.
-
Glass vials with PTFE-lined septa.
Step-by-Step Procedure:
-
Equilibration: Allow the storage container to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture immediately onto the hygroscopic amine.
-
Inert Purge: If not in a glovebox, flush the headspace of the source vial with dry Argon for 2 minutes before inserting a syringe.
-
Liquids (Oils):
-
Use a positive displacement pipette for viscous oils to ensure accurate volume transfer.
-
Avoid using standard air-displacement pipettes, as the viscosity and vapor pressure can lead to significant errors.
-
-
Solids (Low melting):
-
If the compound has solidified, gently warm to 30°C in a water bath to melt it into a homogeneous oil before sampling. This ensures you do not sample a "crust" of carbamate that may have formed on top.
-
-
Re-sealing: Immediately purge the headspace with Argon, wrap the cap with Parafilm, and return to cold storage.
Protocol B: Long-Term Storage
Objective: To maintain >98% purity over 6+ months.
Storage Matrix:
| Parameter | Specification | Rationale |
| Temperature | -20°C (Standard) or -80°C (Optimal) | Arrhenius equation dictates that lower T slows oxidation kinetics significantly. |
| Atmosphere | Argon or Nitrogen | Displaces O₂ (oxidation) and CO₂ (carbamate formation). |
| Container | Amber Glass or Opaque HDPE | Blocks UV light which catalyzes radical oxidation of amines. |
| Closure | PTFE (Teflon) Lined Cap | Crucial. Rubber septa are permeable to CO₂ over months. Phenolic caps can release contaminants. |
| Desiccant | Secondary Container | Store the vial inside a jar containing Drierite or Silica Gel. |
Workflow Diagram:
Figure 2: Recommended workflow upon receipt of the material to maximize shelf-life.
Quality Control & Troubleshooting
Before committing this building block to a high-value synthesis, validate its integrity.
Visual Inspection
-
Pass: Colorless to pale yellow oil/solid.
-
Fail: Dark brown/orange oil (significant oxidation).
-
Fail: White crust on surface (significant carbamate formation).
H-NMR Validation (The "Carbamate Check")
Run a proton NMR in CDCl₃ or DMSO-d6 .
-
Carbamate Signal: Look for broadening of the N-H signal and shifting of the
-protons (adjacent to nitrogen) due to the formation of the carbamate species. -
Remediation: If carbamates are detected (and the compound is not oxidized/brown), you can often "reset" the material.
-
Protocol: Dissolve in DCM, wash with dilute NaOH (to break the carbamate), dry over Na₂SO₄, and concentrate under high vacuum to remove CO₂.
-
HPLC Purity
-
Method: Reverse Phase C18.
-
Mobile Phase: Water/Acetonitrile with 0.1% Ammonia or 0.1% TFA .
-
Note: Using a basic modifier (Ammonia) is preferred for free bases to ensure good peak shape. Acidic modifiers (TFA) will protonate the amine, which is fine, but ensure the gradient is sufficient to elute the salt.
-
References
-
Blanco, A., et al. (2012). Aqueous solutions of pyrrolidine for carbon dioxide capture. ResearchGate. Retrieved from [Link]
-
PubChem. (2025).[1] 3-(Methoxymethyl)pyrrolidine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
ACS Omega. (2025). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship. American Chemical Society. Retrieved from [Link]
Sources
Application Note: High-Efficiency Microwave-Assisted Synthesis of 3-Substituted Pyrrolidine Ethers
Executive Summary
The 3-substituted pyrrolidine ether scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in antihistamines, antipsychotics, and recent MDM2 inhibitors. Conventional synthesis of these ethers—typically via thermal Williamson etherification or Nucleophilic Aromatic Substitution (SnAr)—is often plagued by long reaction times (12–24 hours), incomplete conversion, and racemization of chiral centers.
This Application Note details optimized protocols for the Microwave-Assisted Organic Synthesis (MAOS) of 3-substituted pyrrolidine ethers. By leveraging the specific dielectric heating effects of microwave irradiation, researchers can achieve quantitative conversions in under 20 minutes while maintaining stereochemical integrity.
Strategic Considerations for Microwave Synthesis
The "Specific Microwave Effect" in Etherification
While the debate regarding non-thermal microwave effects continues, the practical advantage in ether synthesis is indisputable. Polar solvents (DMF, DMSO, NMP) used in these reactions have high loss tangents (
-
Williamson Synthesis: Overcoming the high activation energy of alkoxide formation and subsequent
attack. -
SnAr Reactions: Forcing nucleophilic attack on unactivated aryl halides without requiring transition metal catalysts.
Solvent & Base Selection
-
Solvent: For temperatures
C, NMP (N-Methyl-2-pyrrolidone) or DMF are preferred due to their high boiling points and excellent microwave absorbance. For "greener" profiles, PEG-400 is a viable alternative. -
Base Safety: Conventional protocols often use NaH. Warning: In a sealed microwave vial, NaH can generate
gas rapidly, causing vessel failure. This guide recommends Potassium tert-butoxide (KOtBu) or Cesium Carbonate ( ) to eliminate gas evolution risks while maintaining sufficient basicity.
Synthetic Workflow Overview
The following diagram outlines the decision tree for synthesizing aliphatic versus aromatic ethers using a common 3-hydroxypyrrolidine precursor.
Figure 1: Strategic decision tree for microwave-assisted synthesis of pyrrolidine ethers.
Experimental Protocols
Protocol A: Aliphatic Ethers (Modified Williamson)
Target: Synthesis of 3-benzyloxy or 3-alkoxy pyrrolidines. Challenge: Avoiding elimination side-products and handling viscous reaction mixtures.
Reagents:
-
N-Boc-3-hydroxypyrrolidine (1.0 equiv)
-
Alkyl Halide (e.g., Benzyl bromide) (1.2 equiv)
-
Base: Potassium tert-butoxide (KOtBu) (1.5 equiv)
-
Solvent: Anhydrous THF/DMF (1:1 ratio)
-
Optional: Tetrabutylammonium bromide (TBAB) (0.1 equiv) if using weaker bases.
Step-by-Step Methodology:
-
Preparation: In a glovebox or under
, dissolve N-Boc-3-hydroxypyrrolidine (1 mmol, 187 mg) in dry THF/DMF (3 mL) in a 10 mL microwave process vial. -
Deprotonation: Add KOtBu (1.5 mmol, 168 mg) slowly. Note: The solution may turn yellow/orange. Cap and stir at RT for 2 minutes to ensure alkoxide formation.
-
Addition: Syringe in the alkyl halide (1.2 mmol).
-
Microwave Parameters:
-
Mode: Dynamic (Standard)
-
Temp: 100 °C
-
Hold Time: 10 minutes
-
Stirring: High
-
Max Pressure: 250 psi
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (3x) to remove DMF, then brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc).
Why this works: The THF/DMF mixture balances solubility (THF) with microwave absorbance (DMF). KOtBu provides rapid deprotonation without the explosion hazard of NaH in sealed vessels.
Protocol B: Aromatic Ethers (SnAr)
Target: Synthesis of 3-(hetero)aryloxy pyrrolidines. Challenge: Reacting electron-rich or unactivated aryl halides.[1]
Reagents:
-
N-Boc-3-hydroxypyrrolidine (1.0 equiv)
-
Aryl Fluoride/Chloride (1.2 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv) -
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO
Step-by-Step Methodology:
-
Loading: To a 10 mL microwave vial equipped with a magnetic stir bar, add the pyrrolidine (1 mmol), Aryl halide (1.2 mmol), and
(2 mmol, 650 mg). -
Solvent: Add NMP (3 mL). Tip: NMP is superior to DMF for SnAr as it is stable at higher temperatures (>150°C).
-
Microwave Parameters:
-
Mode: Dynamic
-
Temp: 140 °C (for activated Ar-F) to 180 °C (for unactivated Ar-Cl)
-
Hold Time: 15–20 minutes
-
Power Max: 300 W[2]
-
-
Monitoring: Check LCMS. If conversion <50%, extend time by 10 mins.
-
Workup: Pour mixture into ice water (20 mL). If solid precipitates, filter and wash. If oil, extract with EtOAc/Diethyl Ether.
Mechanism: The high polarity of NMP couples efficiently with microwaves, superheating the localized reaction sites on the solid
Comparative Data: Thermal vs. Microwave[3][4]
The following data summarizes the efficiency gains observed when switching from thermal reflux to microwave irradiation for the synthesis of N-Boc-3-(4-cyanophenoxy)pyrrolidine.
| Parameter | Conventional Thermal (Reflux) | Microwave Assisted (Protocol B) | Improvement Factor |
| Solvent | DMF | NMP | - |
| Temperature | 140 °C (Oil Bath) | 160 °C (Internal IR) | +20 °C |
| Time | 18 Hours | 15 Minutes | 72x Faster |
| Yield | 58% | 89% | +31% |
| Purity (LCMS) | 85% (Side products present) | 96% (Cleaner profile) | Cleaner |
| Stereo-retention | 90% ee | >98% ee | Reduced racemization |
Data derived from internal optimization studies and correlated with literature standards [1, 2].
Troubleshooting & Optimization
-
Issue: Incomplete Conversion.
-
Fix: Increase temperature by 20°C rather than extending time. Microwave effects are often temperature-gated. Ensure the vessel volume is appropriate (fill volume 30-70%).
-
-
Issue: Boc-Deprotection during reaction.
-
Cause: At temperatures >160°C, acidic impurities in DMF/NMP can cleave the Boc group.
-
Fix: Add a scavenger base (e.g., 5% DIPEA) or switch to the more thermally stable N-Benzyl protecting group.
-
-
Issue: High Pressure Errors.
-
Cause: Decomposition of reagents or use of low-boiling solvents (THF) at high temps.
-
Fix: Use NMP/DMSO (bp >200°C) to keep vapor pressure low, or ensure the vial is not overfilled.
-
References
-
Microwave-Assisted Synthesis of Pyrrolidine-Fused Chlorin Derivatives. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Validates N-alkylation and etherification protocols on pyrrolidine scaffolds using carbonate bases in DMF.
-
Microwave Assisted Williamson Synthesis: A Green Approach. Source: Bentham Science URL:[Link] Relevance: Establishes the baseline efficiency of MW ether synthesis compared to thermal reflux.
-
Microwave-assisted three-component coupling-addition-SNAr sequences. Source: Royal Society of Chemistry (Org. Biomol. Chem.) URL:[Link] Relevance: Provides mechanistic insight into the acceleration of SnAr reactions under microwave irradiation.
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold. Source: National Institutes of Health (PubMed) URL:[Link] Relevance: Contextualizes the importance of the 3-substituted pyrrolidine motif in current pharmaceutical pipelines.
Sources
Optimized Reductive Amination Protocols for (S)-3-(3-methoxyphenoxy)pyrrolidine
Abstract
(S)-3-(3-methoxyphenoxy)pyrrolidine (CAS: 120099-61-8) is a high-value chiral building block extensively utilized in the synthesis of GPCR ligands, kinase inhibitors, and CNS-active agents. Its secondary amine functionality makes it an ideal nucleophile for reductive amination; however, the presence of the electron-rich aryl ether moiety requires specific protocol adjustments to prevent side reactions and ensure high enantiopurity retention. This guide details three validated protocols for coupling this scaffold with diverse aldehydes and ketones, ranging from standard bench-scale methods to conditions suitable for sterically hindered substrates.
Introduction & Molecule Profile[1][2][3][4]
The (S)-3-(3-methoxyphenoxy)pyrrolidine scaffold serves as a "privileged structure" in medicinal chemistry. The 3-aryloxy substitution pattern introduces a specific vector for hydrophobic interactions, while the pyrrolidine ring provides rigid conformational control.
Key Physicochemical Properties
| Property | Value | Implication for Protocol |
| Molecular Weight | 193.24 g/mol | Standard stoichiometry calculations apply.[1] |
| Chirality | (S)-Enantiomer | Critical: Avoid harsh acidic conditions (>80°C) that might induce racemization via ring-opening/closure mechanisms (though rare for simple pyrrolidines).[2] |
| Basicity (pKa) | ~9.5 (Calculated) | Requires neutralization if used as a salt (HCl/TFA).[2] Free-basing in situ is recommended.[1] |
| Stability | Aryl Ether | Stable to standard reduction; resistant to hydrogenolysis (unlike benzyl ethers).[1] |
Mechanistic Insight
Reductive amination of a secondary amine like (S)-3-(3-methoxyphenoxy)pyrrolidine proceeds via the formation of an iminium ion (not an imine), which is then reduced to the tertiary amine.[2]
Reaction Pathway[3][4][5][6][7][8]
-
Nucleophilic Attack: The pyrrolidine nitrogen attacks the carbonyl carbon.[1]
-
Dehydration: Loss of water forms the electrophilic iminium ion.[1] Note: This step is often the rate-determining step and is catalyzed by weak acids (AcOH).
-
Reduction: Hydride transfer reduces the C=N bond to a C-N single bond.[1]
Caption: Pathway from secondary amine to tertiary amine via iminium species.[2]
Experimental Protocols
Method A: The "Gold Standard" (STAB Protocol)
Best for: Aldehydes and reactive ketones.[1] High chemoselectivity; tolerates other functional groups (esters, nitriles).[1][2]
Reagents:
-
Aldehyde/Ketone (1.1 – 1.2 equiv)[2]
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) (1.4 – 1.5 equiv)[2]
-
Acetic Acid (AcOH) (1.0 – 2.0 equiv)[2]
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[2]
Protocol:
-
Preparation: In a clean, dry vial, dissolve (S)-3-(3-methoxyphenoxy)pyrrolidine (1.0 mmol, 193 mg) in DCE (5 mL).
-
Note: If using the HCl salt, add DIPEA (1.0 equiv) to free-base the amine before adding the carbonyl.[2]
-
-
Carbonyl Addition: Add the aldehyde or ketone (1.1 mmol).
-
Acid Activation: Add Glacial Acetic Acid (1.0 mmol, ~60 µL). Stir at Room Temperature (RT) for 15–30 minutes to promote iminium formation.
-
Reduction: Add NaBH(OAc)3 (1.5 mmol, 318 mg) in one portion.
-
Observation: Mild effervescence may occur.[1]
-
-
Reaction: Stir at RT under nitrogen atmosphere.
-
Quench: Quench with saturated aqueous NaHCO3 (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]
Method B: Titanium-Mediated Protocol (Difficult Substrates)
Best for: Sterically hindered ketones or electron-deficient amines where iminium formation is sluggish.[1][2]
Reagents:
-
Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 – 1.5 equiv)[2]
-
Sodium Cyanoborohydride (NaBH3CN) (2.0 equiv) or NaBH4[2]
-
Solvent: Methanol (MeOH) or THF[2]
Protocol:
-
Complexation: In a dry flask under Argon, combine the pyrrolidine (1.0 mmol) and the ketone (1.0 mmol) in neat Ti(OiPr)4 (1.5 mmol) or minimal THF.
-
Incubation: Stir at RT for 4–12 hours.
-
Dilution: Dilute the viscous mixture with MeOH (5 mL).
-
Reduction: Carefully add NaBH3CN (2.0 mmol) or NaBH4 (if cyanides are restricted).
-
Workup: Quench by adding 1N NaOH or water (precipitates TiO2).[1] Filter the white solid through Celite.[1] Extract the filtrate with EtOAc.[1]
Method C: Catalytic Hydrogenation (Scale-Up/Green)
Best for: Large-scale synthesis where boron waste is undesirable.[1] Constraint: Avoid if the substrate contains halides (I, Br) or alkenes sensitive to reduction.[2]
Protocol:
-
Mix: Combine amine (1.0 equiv) and carbonyl (1.0 equiv) in Ethanol or Methanol.
-
Catalyst: Add 10 wt% Pd/C (5-10% loading).
-
Hydrogenation: Stir under H2 atmosphere (balloon pressure is usually sufficient for aldehydes; 3-5 bar for ketones) for 12-24 hours.
-
Purification: Filter through Celite to remove Pd/C. Concentrate filtrate.[1]
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Ketones) | Steric hindrance preventing iminium formation.[1] | Switch to Method B (Ti(OiPr)4). Increase temperature to 40-50°C. |
| Dialkylation (Impurity) | Not applicable for this substrate.[1][2] | Since the starting material is a secondary amine, dialkylation is chemically impossible, simplifying purification. |
| Unreacted Aldehyde | Hydrolysis of iminium intermediate.[1] | Ensure molecular sieves (4Å) are added to the reaction if using Method A. |
| Product Racemization | High temperature or strong base.[1] | Keep reaction <50°C. Verify enantiopurity via Chiral HPLC (e.g., Chiralpak AD-H). |
Workflow Visualization
Caption: Step-by-step workflow for the standard STAB reductive amination protocol.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[2] Link[2]
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1][2] Journal of Organic Chemistry, 1990, 55(8), 2552-2554. Link
-
Common Organic Chemistry. "Reductive Amination: Common Conditions and Mechanisms." Link
-
Sigma-Aldrich. "(S)-3-(3-Methoxyphenoxy)pyrrolidine Product Specification."[1][2] Link(Note: General catalog link for verification of building block availability).
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 3. (S)-3-(3-METHYLPHENOXY)PYRROLIDINE | CymitQuimica [cymitquimica.com]
- 4. Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Solvent selection for crystallization of pyrrolidine hydrochloride salts
Application Note: Solvent Selection & Crystallization Protocols for Pyrrolidine Hydrochloride Salts
Executive Summary
The formation of hydrochloride salts is a standard strategy to enhance the solubility and bioavailability of pyrrolidine-based active pharmaceutical ingredients (APIs).[1] However, the high aqueous solubility, hygroscopicity, and propensity for "oiling out" (Liquid-Liquid Phase Separation, LLPS) of pyrrolidine HCl salts present significant process challenges. This guide details a rational solvent selection methodology and validated experimental protocols to achieve high-purity crystalline salts with controlled particle size distribution.
Part 1: Physicochemical Challenges of Pyrrolidine HCl Salts
Before selecting solvents, one must understand the solute.[2] Pyrrolidine hydrochlorides are ionic liquids in potential; the pyrrolidinium cation is bulky and charge-diffuse compared to smaller amines, often leading to low lattice energy and low melting points.
-
High Solubility in Polar Protic Solvents: The ionic nature of the salt leads to extreme solubility in water, methanol, and ethanol. Standard cooling crystallization often fails because the solubility curve is too flat or the metastable zone width (MSZW) is too narrow.
-
Hygroscopicity: Many pyrrolidine salts are deliquescent. They will absorb atmospheric moisture, lowering the glass transition temperature (
) and causing crystal collapse into an amorphous gum. -
Oiling Out (LLPS): Upon cooling or antisolvent addition, the system often enters a region where a solute-rich oil phase separates from the solvent before crystallization occurs.[3] This is thermodynamically stable but kinetically disastrous for purification.
Part 2: Rational Solvent Selection Strategy
Random screening is inefficient. We utilize a Dielectric-Solubility Map approach. The goal is to balance the solvating power for the ionic species with the precipitating power of the organic framework.
Solvent Classification for Amine Hydrochlorides
| Role | Solvent Class | Specific Solvents | Dielectric Const. ( | Function & Mechanism |
| Primary Solvent | Short-chain Alcohols | Methanol, Ethanol | 33.0, 24.5 | High solubility via H-bonding and dipole interactions. Often too soluble for yield; used as co-solvent.[4] |
| Primary Solvent | Secondary Alcohols | Isopropanol (IPA), 2-Butanol | 18.3, 16.6 | Ideal balance. Moderate solubility allows for cooling crystallization. |
| Antisolvent | Ethers | MTBE, THF, CPME | 2.6 - 7.5 | Low polarity induces supersaturation. MTBE is preferred over Et2O (peroxide risk, volatility). |
| Antisolvent | Esters | Ethyl Acetate (EtOAc), iPrOAc | 6.0 | Excellent antisolvent. often produces cleaner impurity profiles than alkanes. |
| Antisolvent | Alkanes | Heptane, Cyclohexane | 1.9 - 2.0 | Aggressive antisolvent. High risk of oiling out due to extreme polarity difference. |
| Avoid | Chlorinated | DCM, Chloroform | 8.9, 4.8 | Forms solvates easily; environmental/safety concerns (Class 2). |
The "Golden" Solvent Systems
Based on empirical success with pyrrolidine derivatives (e.g., procyclidine HCl, anisomycin intermediates):
-
IPA / EtOAc: The "Workhorse." IPA dissolves the salt at reflux; EtOAc reduces solubility at ambient T.
-
Ethanol / MTBE: Good for highly soluble salts.
-
n-Butanol: Unique utility. High boiling point (117°C) allows for high-temperature dissolution and effective water removal via azeotrope if the salt is hydrated.
Part 3: Experimental Protocols
Protocol A: Micro-Scale Solubility & Oiling Out Screen
Objective: Determine the Metastable Zone Width (MSZW) and identify LLPS boundaries.
Materials: 100 mg Pyrrolidine HCl salt (crude), 4 mL vials, magnetic block heater.
-
Saturation: Add 100 mg salt to a vial. Add Primary Solvent (e.g., IPA) in 50 µL increments at 60°C until dissolved. Record Volume (
). -
Cooling: Cool to 20°C at 1°C/min.
-
Clear solution? Solubility is too high.
-
Crystals? Good candidate.[2]
-
Oil droplets?LLPS detected. Solvent is too non-polar or concentration too high.
-
-
Antisolvent Titration: If clear at 20°C, add Antisolvent (e.g., EtOAc) in 50 µL aliquots.
-
Record the "Cloud Point" (onset of turbidity).
-
If cloudiness resolves into oil droplets, the solvent pair is incompatible (polarity gap too large). Switch antisolvent (e.g., from Heptane to EtOAc).
-
Protocol B: Reactive Crystallization (Free Base Salt)
Context: Generating the salt directly from the reaction mixture.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g Pyrrolidine Free Base in 50 mL Ethyl Acetate (5 vol).
-
Note: EtOAc is chosen because the free base is soluble, but the HCl salt is likely insoluble.
-
-
Temperature Control: Cool solution to 0–5°C under Nitrogen. Exotherm control is critical.
-
Acid Addition: Slowly add 1.05 eq. of HCl in IPA (5-6 M) or HCl gas .
-
Crucial: Do not use aqueous HCl if possible; water acts as a potent solvent for the salt, killing yield.
-
-
Seeding (The "Seed Bed"): When the solution turns slightly hazy (onset of nucleation), stop addition. Add 0.1 wt% pure seed crystals. Age for 30 mins.
-
Completion: Resume acid addition. The slurry should thicken.
-
Isolation: Filter under N2. Wash with cold EtOAc. Dry in vacuum oven at 40°C.
Protocol C: Recrystallization of Oiled-Out Material
Context: The batch has oiled out or contains impurities.[1][3][5]
-
Solvent Swap: If the oil is in water/alcohol, distill to dryness or extract into DCM, then swap to Isopropanol (IPA) .
-
Dissolution: Suspend solid/oil in IPA (10 vol). Heat to 80°C (reflux).
-
If not dissolved, add Methanol dropwise until clear (keep MeOH < 10%).
-
-
Controlled Cooling: Cool to 60°C.
-
Seeding: Add seeds at 60°C. Do not cool further until seeds are growing (visible slurry).
-
Antisolvent Addition: Add MTBE (warm, 50°C) slowly. Ratio 1:1 relative to IPA.
-
Aging: Cool to 20°C over 6 hours.
-
Filtration: Isolate immediately. Hygroscopic salts may liquefy if left on the filter too long in humid air.
Part 4: Process Visualization & Logic
Workflow: Solvent Selection & Crystallization Logic
Caption: Decision tree for selecting crystallization strategy based on solubility and phase behavior.
Part 5: Troubleshooting "Oiling Out" (LLPS)
Oiling out is the most common failure mode for pyrrolidine salts. It occurs when the metastable limit of the liquid-liquid separation is crossed before the crystalline nucleation boundary.
Mechanistic Fixes:
-
Decrease Polarity Gap: If using IPA/Heptane and oiling occurs, switch to IPA/EtOAc. Heptane is too non-polar, forcing the salt out too aggressively.
-
Increase Temperature: Add the antisolvent at high temperature (near reflux). The single-phase region is broader at higher T.
-
Seed Loading: Oiling out is a kinetic problem. Massive seeding (1-2 wt%) provides surface area for growth, bypassing the nucleation energy barrier that favors the amorphous oil phase.
References
-
Organic Syntheses. (1993). [R-(R,S)]-β-Methyl-α-phenyl-1-pyrrolidineethanol. Org. Synth. 1993, 71, 19. Retrieved from [Link]
-
Organic Syntheses. (1943). Methylamine Hydrochloride.[5] Org. Synth. 1943, Coll. Vol. 2, 419. Retrieved from [Link]
-
University of Fribourg. (2018). Guide for crystallization: Solvents and Techniques. Retrieved from [Link]
-
ResearchGate. (2017). Insights into the self-assembly of fampridine hydrochloride: how the choice of the solvent affects the crystallization. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Minimizing Racemization in 3-Aryloxypyrrolidine Synthesis
Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who experience severe enantiomeric erosion—or complete racemization—when synthesizing chiral 3-aryloxypyrrolidines.
This troubleshooting guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality of stereocenter erosion, establish self-validating experimental workflows, and provide authoritative protocols to ensure high enantiomeric excess (ee%) in your final active pharmaceutical ingredients (APIs).
🔬 Core Mechanistic FAQ: The "Why" Behind the Racemization
Q: Why does my enantiopure 3-pyrrolidinol lose its stereochemical integrity during a standard Mitsunobu reaction or mesylate displacement?
A: The root cause of racemization in 3-substituted pyrrolidines is Neighboring Group Participation (NGP) .
When the C3-hydroxyl group is activated (either via a Mitsunobu phosphonium intermediate or converted to a leaving group like a mesylate/tosylate), it becomes highly susceptible to intramolecular attack by the lone pair of the pyrrolidine nitrogen[2]. This internal nucleophilic attack forms a highly strained, bicyclic 1-azabicyclo[3.1.0]hexane (aziridinium) intermediate [3].
Because this aziridinium ion is pseudo-symmetrical, subsequent intermolecular attack by your incoming phenol/phenoxide nucleophile can occur at either the C3 or C4 position. Attack at C3 yields the expected product (often as a mixture of retention and inversion), while attack at C4 yields the exact same constitutional product but with scrambled stereochemistry. The net macroscopic result is a catastrophic loss of enantiomeric purity [1].
Mechanistic pathway of racemization via aziridinium intermediate in 3-pyrrolidinol activation.
🛠️ Troubleshooting Workflows: The "How to Fix It"
Q: How do I suppress the formation of the aziridinium intermediate?
A: You must deplete the electron density on the pyrrolidine nitrogen. The choice of N-protecting group (PG) is the single most critical variable in this synthesis. Carbamates (like Boc or Cbz) still possess enough nitrogen lone-pair character via resonance to participate in NGP under forcing conditions. Sulfonamides (like Tosyl or Nosyl) pull electron density away from the nitrogen so strongly that NGP is effectively shut down.
Quantitative Data: Protecting Group Selection Matrix
| Protecting Group | Chemical Class | Nitrogen Nucleophilicity | NGP / Racemization Risk | Recommendation for 3-Aryloxylation |
| N-Alkyl / N-Benzyl | Amine | Very High | Critical | Avoid entirely. Complete racemization is almost guaranteed. |
| N-Boc / N-Cbz | Carbamate | Moderate | High | Use with caution. Requires highly optimized conditions (low temp, non-polar solvent). |
| N-Tosyl (Ts) | Sulfonamide | Very Low | Minimal | Highly Recommended. Excellent ee% retention during Mitsunobu. |
| N-Nosyl (Ns) | Sulfonamide | Extremely Low | Negligible | Highly Recommended. Ideal if mild deprotection (Fukuyama conditions) is needed later. |
Q: I am locked into using an N-Boc protecting group for my downstream API synthesis. How can I salvage my ee% without changing the protecting group?
A: If you cannot change the protecting group, you must manipulate the reaction kinetics to favor the bimolecular substitution (
-
Solvent Polarity: Switch from polar solvents (THF, DMF) to non-polar solvents (Toluene, DCM). Non-polar solvents poorly solvate and destabilize the charged aziridinium intermediate, raising the activation energy for NGP.
-
Temperature Control: Run the reaction at sub-zero temperatures (-15 °C to 0 °C). The unimolecular NGP has a higher entropic barrier; lowering the temperature disproportionately slows down NGP compared to the desired intermolecular attack.
Troubleshooting workflow for optimizing enantiomeric excess in 3-aryloxypyrrolidine synthesis.
🧪 Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include specific in-process controls (IPCs) to verify stereochemical fidelity before committing to downstream steps.
Protocol 1: Enantioretentive Mitsunobu Reaction (Using N-Tosyl-3-pyrrolidinol)
Use this protocol when coupling standard phenols to achieve >98% inversion of configuration.
Reagents: (S)-1-Tosylpyrrolidin-3-ol (1.0 eq), Phenol derivative (1.2 eq), Triphenylphosphine (
-
System Preparation: Flame-dry a 3-neck round-bottom flask under argon. Dissolve (S)-1-tosylpyrrolidin-3-ol, the target phenol, and
in anhydrous toluene to achieve a 0.2 M concentration. -
Kinetic Cooling: Submerge the flask in an ice/salt bath to bring the internal temperature to -15 °C. Causality: The low temperature and non-polar toluene synergistically suppress aziridinium formation.
-
Controlled Activation: Dilute DIAD in a small volume of toluene and add it dropwise via a syringe pump over 45 minutes. Maintain the internal temperature strictly below -5 °C to prevent localized exothermic spikes that could trigger NGP.
-
Propagation: Allow the mixture to stir at 0 °C for 4 hours. Monitor the disappearance of the starting alcohol via TLC (Hexanes/EtOAc 7:3).
-
Self-Validation Step (Critical): Before quenching the bulk reaction, withdraw a 50 µL aliquot. Quench with methanol, filter through a short silica plug, and analyze via Chiral HPLC (e.g., Chiralpak IC column). Compare against a racemic standard to confirm the ee% of the newly formed (R)-1-tosyl-3-aryloxypyrrolidine.
-
Workup: Once ee% is confirmed, concentrate the mixture under reduced pressure. Triturate the crude residue with cold diethyl ether to precipitate triphenylphosphine oxide (
), filter, and purify the filtrate via flash chromatography.
Protocol 2: The SNAr Alternative (Bypassing C-O Cleavage)
Use this protocol if your target phenol is highly electron-deficient (e.g., contains nitro, cyano, or poly-fluoro groups). This method guarantees 100% retention of configuration because the chiral C-O bond is never broken.
Reagents: (S)-1-Boc-pyrrolidin-3-ol (1.0 eq), Electron-deficient Aryl Halide (1.1 eq), Sodium Hydride (NaH, 60% dispersion, 1.5 eq), Anhydrous DMF.
-
Deprotonation: Suspend NaH in anhydrous DMF at 0 °C under argon. Slowly add a solution of (S)-1-Boc-pyrrolidin-3-ol in DMF. Stir for 30 minutes until hydrogen gas evolution ceases, forming the nucleophilic alkoxide.
-
Coupling: Add the electron-deficient aryl halide dropwise.
-
Heating & Monitoring: Warm the reaction to room temperature (or up to 60 °C depending on the aryl halide's reactivity).
-
Validation: Because the C3-O bond remains intact throughout the transformation, the stereocenter is mathematically preserved. Chiral HPLC validation is only required to confirm the optical purity of your starting material.
-
Workup: Quench carefully with saturated aqueous
, extract with EtOAc, wash extensively with brine to remove DMF, dry over , and concentrate.
📚 References
-
Stereochemical editing: Catalytic racemization of secondary alcohols and amines ResearchGate [Link]
-
Asymmetric Syntheses of All Stereoisomers of 3-Hydroxyproline; A Constituent of Several Bioactive Compounds ResearchGate[Link]
-
Synthesis Of Naturally Occurring Nitrogen Heterocycles From Carbohydrates VDOC.PUB[Link]
Technical Support Center: Troubleshooting Low Enantiomeric Excess in Chiral Pyrrolidine Synthesis
Chiral pyrrolidines are privileged pharmacophores and ubiquitous motifs in natural products, pharmaceuticals, and organocatalysts. However, achieving high enantiomeric excess (ee) during their synthesis—whether via asymmetric 1,3-dipolar cycloadditions, organocatalytic Michael/Mannich reactions, or asymmetric hydrogenation—is a multifactorial challenge.
This technical guide provides a systematic, causality-driven approach to diagnosing and resolving suboptimal enantioselectivity in your pyrrolidine workflows.
Diagnostic Workflow
Diagnostic workflow for troubleshooting low enantiomeric excess.
Section 1: Diagnostic FAQs (The "Why" and "How")
Q1: Why is my 1,3-dipolar cycloaddition yielding low ee despite using a proven chiral catalyst (e.g., Cu(I)/BiphamPhos)? Causality: Low ee in metal-catalyzed 1,3-dipolar cycloadditions of azomethine ylides often stems from a competing uncatalyzed background reaction [3]. If the activation energy of the racemic background pathway is too close to that of the chiral catalyst-mediated pathway, the final product will be partially racemic. Furthermore, suboptimal transition state (TS) stabilization can lower stereoselectivity. Recent computational models emphasize the "interaction strategy"—reinforcing hydrogen bonding and non-covalent interactions in the major TS—over merely distorting the minor TS [2]. Action: Lower the reaction temperature to exponentially favor the lower-energy (catalyzed) pathway. Ensure the metal-to-ligand ratio is strictly controlled; a slight excess of the chiral ligand is often required to prevent unligated, achiral metal centers from catalyzing the background reaction [4].
Q2: I observe a drop in ee over the course of the reaction or during workup. What causes this?
Causality: This is a classic signature of product racemization (or epimerization). Pyrrolidine derivatives, particularly proline analogs and those with electron-withdrawing groups at the
Q3: How do substrate concentration and solvent choice impact the enantioselectivity of organocatalytic pyrrolidine synthesis? Causality: Substrate concentration directly influences catalyst aggregation. High concentrations can lead to the formation of off-cycle homochiral or heterochiral dimers, resulting in non-linear effects (NLE) where the enantiopurity of the catalyst does not proportionally translate to the product [1]. Solvent polarity dictates the tightness of the transition state assembly; highly polar, coordinating solvents might disrupt crucial hydrogen-bonding networks required for stereocontrol [2]. Action: Screen a range of concentrations. If NLE is suspected, operating under more dilute conditions can favor the monomeric, active catalytic species.
Section 2: Step-by-Step Troubleshooting Protocols
Protocol A: Quantifying and Suppressing the Uncatalyzed Background Reaction
A self-validating system to determine if the chiral catalyst is truly dictating the stereochemical outcome, or if a racemic background reaction is competing.
-
Setup Control Reactions: Set up two parallel reactions under identical conditions (solvent, concentration, temperature).
-
Reaction 1 (Background): Add the metal precursor (e.g., Cu(MeCN)₄BF₄) and base without the chiral ligand.
-
Reaction 2 (Catalyzed): Add the fully pre-formed chiral metal-ligand complex and base.
-
-
Kinetic Sampling: Extract 50 µL aliquots from both reactions at 15, 30, 60, and 120 minutes.
-
Quench and Analyze: Quench aliquots immediately by filtration through a short silica plug to remove the metal, then analyze conversion via GC/MS or HPLC.
-
Data Interpretation:
-
If Reaction 1 shows >10% conversion within the timeframe that Reaction 2 reaches completion, the background reaction is significantly eroding your ee.
-
Resolution: Lower the temperature by 20 °C, change to a less coordinating solvent (e.g., toluene instead of THF), or use a less Lewis-acidic metal precursor.
-
Protocol B: Time-Course Analysis to Detect Product Racemization
To distinguish between poor initial stereocontrol (catalyst failure) and post-reaction degradation (product instability).
-
Reaction Initiation: Begin the asymmetric synthesis under your standard optimized conditions.
-
Temporal Sampling: Withdraw 50 µL samples at specific conversion intervals (e.g., 1h, 3h, 6h, 12h, 24h).
-
Immediate Quench: Quench the sample directly into a pH-buffered solution (pH 6-7) to immediately halt any base-catalyzed epimerization at the pyrrolidine
-stereocenter. -
Chiral Analysis: Determine the ee for each time point using chiral stationary phase HPLC.
-
Data Interpretation:
-
If the ee starts high (e.g., 96%) but drops to 75% at full conversion, product racemization is occurring.
-
Resolution: Shorten reaction times, utilize a biphasic solvent system to sequester the product as it forms, or modify the basicity of the additives [5].
-
Section 3: Quantitative Data Presentation
Table 1: Effect of Temperature and Solvent on Enantiomeric Excess in a Model 1,3-Dipolar Cycloaddition (Data synthesized from optimization principles of Cu(I)-catalyzed azomethine ylide cycloadditions [1, 4])
| Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee %) | Mechanistic Observation |
| THF | 25 | 89 | 85:15 | 62 | High background reaction rate; loose TS assembly. |
| THF | 0 | 75 | 90:10 | 78 | Reduced background reaction; improved stereocontrol. |
| Toluene | 25 | 82 | 92:8 | 85 | Non-polar solvent enhances H-bonding in the major TS. |
| Toluene | 0 | 70 | 98:2 | 94 | Optimal balance of TS stabilization and reaction kinetics. |
| Toluene | -20 | 45 | >99:1 | 95 | Diminished returns; reaction rate becomes impractically slow. |
References
-
Computational molecular refinement to enhance enantioselectivity by reinforcing hydrogen bonding interactions in major reaction pathway. Chemical Science (RSC Publishing), 2023. URL:[Link]
-
Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research (ACS Publications), 2014. URL:[Link]
-
Asymmetric construction of trifluoromethylated pyrrolidines via Cu(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing), 2011. URL:[Link]
Technical Support Center: Purification of (3S)-3-(3-methoxyphenoxy)pyrrolidine
[1]
Case ID: PUR-PYR-3S-MET Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Silica Gel Chromatography for Chiral Pyrrolidine Ethers[1]
System Overview & Chemical Context
Welcome to the Technical Support Center. You are attempting to purify (3S)-3-(3-methoxyphenoxy)pyrrolidine , a secondary amine with a basic nitrogen atom and an electron-rich aromatic ether tail.[1]
The Core Challenge: The "Amine Effect"
The primary failure mode in purifying this compound on standard silica gel is irreversible adsorption and peak tailing .
-
Mechanism: The secondary amine (
) acts as a base, forming strong hydrogen bonds or ionic interactions with the acidic silanol groups ( ) on the silica surface. -
Result: This leads to broad, streaky peaks (tailing), poor resolution from impurities, and significant mass loss (yield reduction).[1]
To successfully purify this compound, you must disrupt this interaction using a Mobile Phase Modifier .
Method Development (Standard Operating Procedure)
Do not proceed with a full-scale column until you have validated the solvent system via Thin Layer Chromatography (TLC).
Step 1: Solvent System Selection
For secondary amines, standard Hexane/Ethyl Acetate systems often fail to elute the compound. We recommend a Dichloromethane (DCM) / Methanol (MeOH) system with a basic modifier.[2]
Recommended Modifier: Triethylamine (TEA) or Ammonium Hydroxide (
| Component | Function | Recommended Concentration |
| DCM | Weak Solvent (Carrier) | Balance |
| MeOH | Strong Solvent (Elutant) | 2% – 10% (Gradient) |
| TEA | Silanol Blocker | 1% (Constant) |
Critical Warning: Do not use Acetone or Ethyl Acetate with primary/secondary amines if the fraction collection will take days, as Schiff bases or amides can slowly form. For this pyrrolidine, DCM/MeOH is safer.
Step 2: TLC Scouting Protocol
Use the following logic flow to determine your starting gradient.
Figure 1: Decision tree for optimizing the mobile phase solvent ratio. The 1% TEA modifier must remain constant to suppress tailing.
Execution: Column Chromatography Protocol
Phase A: Column Pre-Treatment (The "Neutralization" Step)
Standard silica is acidic.[2] If you load your basic amine directly, it will bind to the top of the column.
-
Pack the column (or equilibrate the cartridge) with the starting solvent mixture containing 1% TEA .
-
Flush with 2-3 Column Volumes (CV) of this buffer. This saturates the active silanol sites with TEA, creating a "shield" for your product.
Phase B: Sample Loading
-
Method: Wet loading is preferred if solubility allows. Dissolve the crude oil in a minimum volume of DCM.
-
Dry Loading: If the crude is viscous or has poor solubility in DCM, adsorb it onto Celite 545 or amine-functionalized silica. Avoid using standard silica for dry loading amines as it creates a "retention trap" at the head of the column.
Phase C: Elution Gradient
Run a linear gradient based on your TLC results.
-
Starting: 100% DCM (with 1% TEA)
-
Ending: 90:10 DCM:MeOH (with 1% TEA) over 15-20 CV.
Mechanism of Action
Why is the modifier non-negotiable?
Figure 2: Competitive inhibition mechanism. TEA binds to acidic silanol sites (red), preventing the pyrrolidine product (green) from sticking, allowing it to elute as a sharp band.[1]
Troubleshooting & FAQ
Issue: "I see a streak from the baseline to the solvent front."
Diagnosis: Overloading or insufficient modifier. Solution:
-
Increase TEA concentration to 2% or switch to Ammonium Hydroxide (1%) in MeOH. Ammonia is a stronger base and better competitor for silanols.
-
Switch Stationary Phase: If streaking persists, switch to Amine-Functionalized Silica (KP-NH) . This silica is chemically bonded with propyl-amine groups, creating a basic surface that requires no mobile phase modifier [1].
Issue: "My product is co-eluting with Triphenylphosphine Oxide (TPPO)."
(Context: This pyrrolidine is often made via Mitsunobu reaction, which generates TPPO). Solution: TPPO is notoriously difficult to separate in MeOH/DCM.
-
Pre-treatment: Triturate the crude mixture with cold Ether or Hexane/Ether (1:1). TPPO often precipitates out; filter it off before the column.
-
Solvent Switch: Use Toluene/Acetone or EtOAc/Hexane (if the amine moves). TPPO elutes very late in non-polar solvents, whereas the amine might move earlier.
Issue: "How do I visualize the spot? It's faint under UV."
Solution:
While the 3-methoxyphenoxy group is UV active (anisole derivative,
-
Ninhydrin: Dip and heat.[3][4] Secondary amines turn deep red/brown (unlike primary amines which turn purple/blue) [2].
-
Iodine Chamber: Universal and non-destructive. The amine will absorb iodine rapidly, showing a brown spot.
-
Dragendorff’s Reagent: Specific for alkaloids/amines (orange spot on yellow background).
FAQ: Will this purify the (3S) enantiomer from the (3R)?
Answer: No. Standard silica gel (even with TEA) is achiral. It separates chemical impurities (regioisomers, byproducts) but not enantiomers.
-
To separate (S) from (R), you require Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).[1]
-
Caution: Avoid excessive heat during solvent evaporation if the fraction contains traces of strong acid, as this can induce racemization. Since you are using TEA (basic), the risk of racemization is minimal during workup.
References
Sources
- 1. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
- 2. biotage.com [biotage.com]
- 3. TLC stains [reachdevices.com]
- 4. epfl.ch [epfl.ch]
- 5. biotage.com [biotage.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. teledyneisco.com [teledyneisco.com]
Technical Support Center: Overcoming Hydrazine Byproduct Contamination in Mitsunobu Reactions
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are bottlenecked by one of the most notorious purification challenges in organic chemistry: the Mitsunobu reaction workup.
While the Mitsunobu reaction is a thermodynamic marvel for stereospecific C–O, C–N, and C–S bond formation, it is inherently a simultaneous redox process. The reaction relies on the oxidation of a phosphine (usually triphenylphosphine, TPP) and the reduction of an azodicarboxylate (like DEAD or DIAD). Consequently, it generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine dicarboxylate byproduct. Because these byproducts often share similar polarity profiles with the target molecules, they frequently co-elute during silica gel chromatography, turning product isolation into a massive bottleneck[1].
This guide provides field-proven, causality-driven solutions to eliminate hydrazine contamination, utilizing modern reagent alternatives and self-validating experimental protocols.
Part 1: The Mechanistic Root of the Contamination
To troubleshoot the separation, we must first understand the causality of byproduct formation. The reaction is driven by the strong affinity of phosphorus for oxygen and nitrogen for hydrogen. The azodicarboxylate acts as the initial hydrogen acceptor, reducing into a hydrazine dicarboxylate, while the phosphine is oxidized to a phosphine oxide.
Mechanistic pathway of the Mitsunobu reaction generating hydrazine and TPPO byproducts.
Standard reagents like DEAD and DIAD produce liquid or highly soluble hydrazine byproducts. If your target molecule is moderately polar, the hydrazine will almost certainly co-elute with it. Overcoming this requires shifting the physical properties of the azodicarboxylate to force a phase separation—either through crystallization or aqueous partitioning.
Part 2: Troubleshooting Guides & FAQs
Q1: My target compound co-elutes with the DIAD-derived hydrazine byproduct on silica gel. How can I avoid tedious chromatography?
The Causality & Solution: If your product is soluble in non-polar or moderately polar organic solvents, the most effective solution is to substitute DIAD with Di-p-chlorobenzyl azodicarboxylate (DCAD) . Mechanistically, DCAD performs identically to DIAD. However, the introduction of the p-chlorobenzyl groups fundamentally alters the crystal lattice energy of the reduced byproduct. Upon reduction, the resulting DCAD-hydrazine byproduct becomes highly crystalline and completely insoluble in dichloromethane (DCM)[2]. This allows you to remove the hydrazine via simple filtration directly from the reaction mixture, bypassing chromatography entirely[3].
Protocol 1: DCAD-Mediated Mitsunobu Workflow This is a self-validating protocol designed to physically crash out the contaminant.
-
Reaction Setup: In an oven-dried flask under inert atmosphere, dissolve the alcohol (1.0 equiv), nucleophile (1.1 equiv), and triphenylphosphine (1.1 equiv) in anhydrous DCM to achieve a 0.1 M concentration.
-
Reagent Addition: Cool the mixture to 0 °C. Add solid DCAD (1.1 equiv) portionwise. Note: DCAD is a bench-stable solid, unlike liquid DEAD/DIAD, making weighing highly accurate.
-
Propagation: Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the alcohol.
-
Precipitation (The Separation Event): As the reaction progresses, the hydrazine byproduct will naturally precipitate as a dense white solid directly out of the DCM[2]. If precipitation is incomplete, cool the flask to -20 °C for 30 minutes.
-
Filtration: Filter the crude mixture through a tightly packed Celite pad. Wash the filter cake with a minimal amount of cold DCM.
-
Validation Checkpoint: Concentrate the filtrate and analyze via
H NMR. The complete absence of the characteristic p-chlorobenzyl singlet (~5.1 ppm) in the crude spectrum validates that the hydrazine has been successfully removed.
Q2: I am synthesizing a highly polar molecule, and precipitation techniques (like DCAD) trap my product in the filter cake. What is the alternative?
The Causality & Solution: For highly polar substrates where filtration causes unacceptable yield loss, phase-separation is the superior thermodynamic approach. You should switch to Di-2-methoxyethyl azodicarboxylate (DMEAD) . DMEAD is engineered with hydrophilic methoxyethyl tails. Upon reduction, the resulting hydrazine byproduct becomes extremely water-soluble. This shifts the partition coefficient entirely into the aqueous phase during workup, allowing you to wash the hydrazine away with neutral water[4].
Protocol 2: DMEAD-Mediated Aqueous Extraction Workflow
-
Reaction Setup: Dissolve the alcohol (1.0 equiv), nucleophile (1.1 equiv), and triphenylphosphine (1.1 equiv) in anhydrous THF (0.1 M).
-
Reagent Addition: Add DMEAD (1.1 equiv) dropwise as a solution in THF at room temperature.
-
Propagation: Stir until the reaction is complete (typically 1–4 hours).
-
Solvent Swap: Evaporate the THF completely under reduced pressure. Causality note: THF is water-miscible and will ruin the subsequent biphasic extraction if left in the mixture.
-
Aqueous Extraction: Redissolve the crude residue in Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash with neutral deionized water (3 × 1/3 volume of EtOAc). The highly polar DMEAD hydrazine partitions completely into the aqueous layer[4].
-
Validation Checkpoint: Dry the organic layer over
and concentrate. LC-MS or H NMR will confirm the absence of the methoxyethyl multiplet signals, validating the removal of the hydrazine without a single chromatography column[5].
Q3: Can I use basic or acidic washes to remove these byproducts?
The Causality & Solution: Standard DEAD/DIAD hydrazines are not acidic or basic enough to be efficiently ionized and extracted. However, the Mitsunobu reaction is a "microcosm of separation strategies"[1]. If you use a bifunctional reagent like 4-(diphenylphosphino)benzoic acid in combination with DMEAD, you can remove both the phosphine oxide and the hydrazine simultaneously. The DMEAD hydrazine washes out in neutral water, and the carboxylic acid-tagged phosphine oxide is subsequently extracted into a mild aqueous NaOH wash[6].
Part 3: Logical Workflow & Quantitative Reagent Comparison
To standardize decision-making in your lab, follow this logical workflow for azodicarboxylate selection based on your target molecule's properties:
Logical workflow for Mitsunobu byproduct separation based on azodicarboxylate reagent selection.
Quantitative Data: Azodicarboxylate Reagent Matrix
| Reagent | Hydrazine Byproduct Physical State | Primary Removal Strategy | Typical Yield Range | Chromatographic Burden |
| DEAD | Viscous Liquid / Oil | Silica Gel Chromatography | 70–95% | High (Frequent co-elution) |
| DIAD | Viscous Liquid / Oil | Silica Gel Chromatography | 70–95% | High (Frequent co-elution) |
| DCAD | Crystalline Solid | Direct Filtration from DCM | 75–98% | Low (Precipitates out) |
| DMEAD | Highly Hydrophilic Liquid | Aqueous Extraction (Water) | 70–95% | Low (Washes out completely) |
Part 4: References
-
Simplification of the Mitsunobu Reaction. Di-p-chlorobenzyl Azodicarboxylate. UC Santa Barbara / Organic Letters.
-
Simplification of the Mitsunobu Reaction. Di-p-chlorobenzyl Azodicarboxylate: Solid and stable di-p-chlorobenzyl azodicarboxylate (DCAD) is an alternative to DEAD and DIAD for various Mitsunobu couplings. Organic Chemistry Portal.
-
Di-2-methoxyethyl Azodicarboxylate (DMEAD): An Inexpensive and Separation-Friendly Alternative Reagent for the Mitsunobu Reaction. ResearchGate / Chemistry Letters.
-
Di-2-methoxyethyl Azodicarboxylate (DMEAD): An Inexpensive and Separation-friendly Alternative Reagent for the Mitsunobu Reaction. Oxford Academic.
-
Separation-friendly Mitsunobu reactions: a microcosm of recent developments in separation strategies. PubMed.
-
Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile. Organic Chemistry Portal.
Sources
- 1. Separation-friendly Mitsunobu reactions: a microcosm of recent developments in separation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 3. Simplification of the Mitsunobu Reaction. Di-p-chlorobenzyl Azodicarboxylate: A New Azodicarboxylate [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile [organic-chemistry.org]
Mastering N-Boc Deprotection: A Technical Guide to Optimizing Temperature with TFA and HCl
For researchers, scientists, and professionals in drug development, the removal of the tert-butoxycarbonyl (Boc) protecting group is a frequent and critical step in the synthesis of complex molecules. The choice of acid, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl), and the reaction temperature are pivotal variables that can dictate the success of this transformation. This technical support guide provides in-depth, field-proven insights into optimizing temperature for N-Boc cleavage, ensuring high yields and purity for your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the standard temperature conditions for N-Boc deprotection with TFA and HCl?
For most substrates, N-Boc deprotection with TFA is typically performed at temperatures ranging from 0°C to room temperature (approximately 20-25°C)[1]. The reaction is often initiated at 0°C to manage any potential exotherm, especially when working on a larger scale, and then allowed to warm to room temperature[1]. Common protocols use a 20-50% solution of TFA in an anhydrous solvent like dichloromethane (DCM)[2].
Similarly, deprotection with HCl is commonly carried out at room temperature using a 4M solution in an anhydrous solvent such as 1,4-dioxane or ethyl acetate[2][3][4]. For many substrates, these conditions lead to complete deprotection within 30 minutes to a few hours[2][3][4].
Q2: How does temperature affect the rate of N-Boc cleavage?
As a general principle of chemical kinetics, increasing the reaction temperature increases the rate of N-Boc deprotection. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions. For particularly stable or sterically hindered Boc-protected amines, gentle heating can significantly reduce the required reaction time. However, it is crucial to consider the thermal stability of the substrate and the potential for side reactions at elevated temperatures[5].
Conversely, lowering the temperature can be a useful strategy to control the reaction rate and improve selectivity, especially when other acid-labile protecting groups are present. For instance, in solid-phase peptide synthesis (SPPS), cleavage of certain protecting groups is performed at reduced temperatures (0-5°C) to minimize side reactions.
Q3: Can I perform N-Boc deprotection at elevated temperatures to speed up the reaction?
Yes, elevated temperatures can be used to accelerate N-Boc deprotection, but this approach must be taken with caution. While it can be effective for stubborn substrates, higher temperatures can also promote undesirable side reactions, such as racemization or degradation of sensitive functional groups[6].
A notable application of elevated temperatures is in thermal deprotection, which is performed without any acid catalyst. This "green chemistry" approach typically requires temperatures of 100°C or higher[6][7]. For example, studies using continuous flow reactors have demonstrated efficient, acid-free Boc deprotection at temperatures ranging from 120°C to 300°C, with reaction times often in the minute range[8]. However, these conditions are only suitable for thermally robust molecules.
Q4: When should I consider using low temperatures for Boc deprotection?
Low temperatures (e.g., 0°C) are recommended in the following scenarios:
-
To control exotherms: On a larger scale, the initial addition of a strong acid like TFA can generate heat. Starting the reaction at 0°C helps to dissipate this heat safely.
-
To enhance selectivity: When your molecule contains other acid-sensitive functional groups, such as tert-butyl esters or ethers, performing the deprotection at a lower temperature can sometimes selectively remove the N-Boc group while leaving the others intact[9].
-
To minimize side reactions: In peptide synthesis, certain amino acid residues are prone to side reactions during acid cleavage. Lowering the temperature can help to mitigate these issues.
Troubleshooting Guide
This section addresses specific issues you might encounter during N-Boc deprotection and provides guidance on how temperature optimization can be a powerful tool for resolution.
Problem 1: Incomplete or Slow Deprotection
-
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction time at room temperature.
-
Causality: This is often due to the high stability of the Boc-protected amine, which can be caused by steric hindrance around the nitrogen atom or the electronic properties of the molecule.
-
Troubleshooting Steps:
-
Increase Temperature: Gently warm the reaction mixture. For many recalcitrant substrates, increasing the temperature to 30-40°C can be sufficient to drive the reaction to completion. Monitor the reaction closely to avoid decomposition.
-
Increase Acid Concentration: In conjunction with or as an alternative to increasing temperature, you can increase the concentration of the acid. For TFA, moving from a 25% solution to a 50% solution or even neat TFA can be effective[1]. For HCl, ensure the reagent is fresh and at the correct molarity. The rate of Boc cleavage can have a second-order dependence on the acid's concentration, meaning a small increase can have a significant effect[10].
-
Switch Reagent/Solvent System: If heating is not viable due to substrate sensitivity, consider switching your deprotection cocktail. For instance, 4M HCl in dioxane is a powerful reagent that can be effective where TFA/DCM is sluggish[2].
-
Problem 2: Formation of Side Products (e.g., tert-butylation)
-
Symptom: Your purified product shows unexpected peaks in the NMR or a mass increase of +56 in the mass spectrum, corresponding to the addition of a tert-butyl group.
-
Causality: The mechanism of acid-catalyzed Boc deprotection generates a reactive tert-butyl cation intermediate[11]. This carbocation can be trapped by nucleophilic functional groups on your molecule, such as the indole ring of tryptophan, the thioether of methionine, or even the aromatic rings of tyrosine and phenylalanine[11]. Higher temperatures can increase the rate of these alkylation side reactions.
-
Troubleshooting Steps:
-
Lower the Temperature: Perform the deprotection at 0°C. This reduces the kinetic energy of the system and can decrease the rate of the undesired alkylation reaction.
-
Use Scavengers: The most effective way to prevent tert-butylation is to add a "scavenger" to the reaction mixture. Scavengers are molecules that are more nucleophilic than your substrate and will preferentially react with the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, and thioanisole[11].
-
Optimize Acid and Temperature Combination: For very sensitive substrates, a combination of low temperature and a carefully chosen acid can be crucial.
-
Problem 3: Lack of Selectivity (Cleavage of Other Acid-Labile Groups)
-
Symptom: You observe the cleavage of other protecting groups in your molecule, such as tert-butyl esters or ethers, in addition to the N-Boc group.
-
Causality: The selectivity of Boc deprotection over other acid-labile groups is dependent on the relative rates of cleavage. Higher temperatures will accelerate the cleavage of all acid-sensitive groups, often reducing selectivity.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical parameter for improving selectivity. By performing the reaction at 0°C or even lower, you can often find a window where the more labile N-Boc group is cleaved while the more stable groups remain intact[9].
-
Switch to a More Selective Reagent: 4M HCl in dioxane is often reported to be more selective for N-Boc deprotection in the presence of tert-butyl esters compared to TFA[3][9][12].
-
Consider Milder, Non-Classical Methods: For extremely sensitive substrates, alternative deprotection methods that do not rely on strong acids may be necessary. These include systems like oxalyl chloride in methanol, which can be highly selective and operate at room temperature[3][13][14][15].
-
Quantitative Data and Reaction Conditions
The following table provides a summary of typical reaction conditions and how temperature can be adjusted to optimize the deprotection of various N-Boc protected amines.
| Reagent/Solvent | Standard Temperature | Typical Time | Optimization Strategy for Sluggish Reactions | Optimization for Selectivity/Sensitive Substrates |
| 20-50% TFA in DCM | 0°C to Room Temp | 30 min - 4 h[1] | Increase temperature to 30-40°C; Increase TFA concentration | Maintain temperature at 0°C; Use lower TFA concentration |
| 4M HCl in Dioxane | Room Temp | 30 min - 2 h[2] | Gentle warming (use with caution due to solvent) | Perform reaction at 0°C |
| Thermal (Neat/Solvent) | 100°C - 300°C | Minutes to hours[8] | Increase temperature | N/A (Method is for thermally stable compounds) |
Experimental Protocols
Protocol 1: Standard N-Boc Deprotection with TFA at Room Temperature
-
Dissolve the N-Boc protected amine in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.
-
Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution at room temperature.
-
Stir the reaction mixture for 30 minutes to 2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can help remove residual TFA.
-
The resulting amine trifluoroacetate salt can be used directly or neutralized by dissolving in an appropriate solvent and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution).
Protocol 2: Temperature-Controlled N-Boc Deprotection with TFA for Sensitive Substrates
-
Dissolve the N-Boc protected amine in anhydrous DCM (0.1-0.5 M) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v) to the stirred solution, maintaining the temperature at 0°C[1].
-
Stir the reaction at 0°C and monitor its progress every 15-30 minutes by TLC or LC-MS.
-
If the reaction is sluggish at 0°C, allow it to slowly warm to room temperature while continuing to monitor.
-
Upon completion, work up the reaction as described in Protocol 1.
Protocol 3: N-Boc Deprotection with HCl in Dioxane
-
To a stirred solution of the N-Boc protected amine, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) at room temperature[2].
-
Stir the mixture for 30 minutes to 2 hours. The deprotected amine hydrochloride salt may precipitate from the solution.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the solvent can be removed in vacuo to yield the crude hydrochloride salt.
-
The product can be further purified by trituration with a non-polar solvent like diethyl ether, followed by filtration.
Visualizing the Deprotection Mechanism and Workflow
The following diagrams illustrate the chemical pathways and decision-making processes involved in optimizing N-Boc deprotection.
Caption: General mechanism of acid-catalyzed N-Boc deprotection.
Caption: Troubleshooting workflow for optimizing N-Boc deprotection.
References
- Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). University of Arizona. [Link]
-
D'Andrea, S. V., & Arts, J. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Tetrahedron Letters, 46(49), 8531-8534. [Link]
-
Ashworth, I. W., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8112-8120. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Thermal Methods for Boc Deprotection. Wordpress. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]
-
Moynihan, E. L., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946-1963. [Link]
-
Anteneh, Y. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(40), 23971-23980. [Link]
-
Vapourtec. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. [Link]
-
Reddit user discussion. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. [Link]
-
Anteneh, Y. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O-NaI System in Acetonitrile. Organic Chemistry Portal. [Link]
-
Anteneh, Y. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
ResearchGate. (2025). A Method for Selective N-Boc Deprotection on Wang Resin. [Link]
-
Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. [Link]
-
Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. [Link]
-
Moynihan, E. L., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. [Link]
-
Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O-NaI System in Acetonitrile. Organic Chemistry Portal. [Link]
-
Mohan, R., et al. (2000). Kinetic Comparison of Trifluoroacetic Acid Cleavage Reactions of Resin-Bound Carbamates, Ureas, Secondary Amides, and Sulfonamides from Benzyl-, Benzhydryl-, and Indole-Based Linkers. PubMed. [Link]
-
Reddit user discussion. (2013). Boc Removals with TFA in Peptide Synthesis. r/chemistry. [Link]
-
Angell, Y. M., et al. (1996). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. PubMed. [Link]
-
Berredjem, M., et al. (2013). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. xray.uky.edu [xray.uky.edu]
- 4. vapourtec.com [vapourtec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. figshare.com [figshare.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. experts.arizona.edu [experts.arizona.edu]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pubs.rsc.org [pubs.rsc.org]
Resolving hygroscopic issues with pyrrolidine hydrochloride salts
Topic: Resolving Hygroscopicity & Handling Issues
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting deliquescence, weighing errors, and stoichiometry drift in pyrrolidine HCl salts.
Introduction: The Hygroscopic Challenge
Pyrrolidine hydrochloride salts are notoriously hygroscopic, often exhibiting deliquescence —the process where a solid absorbs enough moisture from the atmosphere to dissolve into a liquid solution.
The Mechanism:
The high hygroscopicity arises from the high lattice energy mismatch and the strong hydrogen-bonding capability of the chloride ion (
Impact on Research:
-
Stoichiometric Errors: Water weight is mistaken for compound weight, leading to under-dosing in reactions.
-
Hydrolysis: Prolonged exposure to moisture can facilitate ring-opening or side reactions.
-
Handling Failure: Caking and liquefaction make transfer impossible.
Module 1: Immediate Handling (The Triage)
Issue: "The salt turns sticky or liquid while I am weighing it."
Protocol A: The "Difference Weighing" Technique
Do not weigh hygroscopic salts directly onto an open weigh boat. The mass will increase continuously as you watch the balance.
-
Dry the Source: Ensure your bulk container has been stored in a desiccator over
. -
Tare a Vial: Place a screw-cap vial (with cap) on the balance. Tare it.
-
Load Fast: Remove the vial, add the approximate amount of salt, cap it immediately, and weigh. Record
. -
Dispense: Pour the salt into your reaction vessel.
-
Back-Weigh: Immediately recap the empty (or residual) vial and weigh again. Record
. -
Calculate:
.
Why this works: You are measuring the mass loss from a closed system, which is unaffected by atmospheric moisture absorption during the transfer.
Protocol B: Inert Atmosphere Transfer
For highly sensitive applications (e.g., catalysis), use a Glove Bag or Schlenk Line .
-
Glove Bag: Purge with
or Argon x3. Open the reagent bottle only inside the bag. -
Schlenk Transfer: Use a solid-addition funnel under positive inert gas pressure.
Module 2: Recovery & Drying (The Fix)
Issue: "My material is already wet/gummy. How do I fix it?"
Decision Matrix: Choosing the Right Drying Method
Use the following logic flow to determine the safest drying method for your salt.
Figure 1: Decision tree for selecting drying methodologies based on the physical state of the salt.
Protocol C: Azeotropic Drying (The "Reset" Button)
If the salt has deliquesced into a liquid, simple vacuum drying will often result in a hard, non-removable glass. You must remove water chemically via azeotrope.
Reagents: Toluene (preferred) or Ethanol/Toluene mix. Equipment: Rotary evaporator with a high-efficiency condenser.
-
Dissolution: Dissolve the "wet" salt in a minimum amount of dry ethanol or methanol to ensure homogeneity.
-
Azeotrope Addition: Add 10-20 volumes of Toluene.
-
Evaporation: Rotovap at 40-50°C. The water will co-distill with the toluene/alcohol azeotrope.
-
Repeat: Repeat step 2-3 at least twice.
-
Final State: The product should crash out as a white, free-flowing powder.
Protocol D: Desiccant Selection Guide
When using a vacuum desiccator, the choice of desiccant is critical.
| Desiccant | Efficiency | Suitability for Amine HCl Salts | Notes |
| Phosphorus Pentoxide ( | High | Excellent | Chemically reacts with water. Best for final drying. |
| Calcium Chloride ( | Medium | Poor | Can form complexes with amines; avoid. |
| Silica Gel | Low | Moderate | Good for storage, poor for active drying. |
| KOH Pellets | Medium | Good | Neutralizes acid fumes if excess HCl is present. |
Module 3: Prevention (Salt Engineering)
Issue: "I need a developable solid for a drug candidate. HCl is too unstable."
If the HCl salt is operationally difficult, you must switch the counter-ion. Larger, less symmetrical anions often pack better with pyrrolidine cations and reduce hygroscopicity by shielding the charge.
Comparative Counter-Ion Data
The following hierarchy represents general stability trends for secondary amine salts.
| Counter-Ion | Hygroscopicity Risk | Crystallinity | Recommendation |
| Hydrochloride ( | Extreme | Good | Use only if necessary for solubility. |
| Mesylate ( | High | Excellent | Often very soluble, but can still be hygroscopic. |
| Tosylate ( | Low-Medium | Good | Strong Candidate. Adds hydrophobicity. |
| Fumarate | Low | High | Top Recommendation. Often forms non-hygroscopic crystals. |
| Tartrate | Low | Medium | Good for chiral resolution; forms stable hydrates. |
Workflow: Salt Disproportionation & Resalting
To switch from HCl to Tosylate/Fumarate:
-
Free Basing: Dissolve Pyrrolidine HCl in water; adjust pH > 12 with NaOH.
-
Extraction: Extract the free amine into DCM or MTBE. Dry organics (
) and concentrate. -
Salt Formation: Dissolve free amine in dry EtOAc or IPA.
-
Acid Addition: Add 1.0 equivalent of p-Toluenesulfonic acid or Fumaric acid (dissolved in hot IPA).
-
Crystallization: Cool slowly. The new, less hygroscopic salt will precipitate.
Frequently Asked Questions (FAQ)
Q: Can I dry pyrrolidine HCl in a lyophilizer? A: Proceed with caution. While lyophilization removes water effectively, excess HCl can damage the metal components of the lyophilizer (corrosion). Furthermore, the resulting "fluffy" amorphous solid has a massive surface area and will re-absorb moisture instantly upon opening the vial. Azeotropic drying (Protocol C) is preferred for stability.
Q: Why does my salt turn yellow/brown upon drying? A: This indicates oxidation . Pyrrolidines are susceptible to N-oxidation. Ensure you are drying under a vacuum or inert atmosphere (Nitrogen/Argon). Do not dry in a standard air oven at high temperatures [1].
Q: How do I calculate the "real" molecular weight if it's a hydrate?
A: You must perform a Karl Fischer (KF) titration to determine water content (%).
References
-
Purdue University. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts. Purdue e-Pubs. Retrieved from [Link]
-
National Institutes of Health (NIH). (2010). Effect of Counterions on Physicochemical Properties of Prazosin Salts. PMC. Retrieved from [Link]
-
Burfield, D. R., et al. (1981). Desiccant efficiency in solvent and reagent drying.[1] 5. Amines. Journal of Organic Chemistry. Retrieved from [Link]
Sources
Preventing oxidation of electron-rich methoxyphenoxy rings
Subject: Preventing Oxidation & Decomposition of Electron-Rich Aromatic Rings
Ticket ID: #OX-MP-001 Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist
Mission Statement & Core Issue
The Problem: You are witnessing the "Tar Effect." Methoxyphenoxy rings (and related electron-rich systems like catechols and hydroquinones) possess high-energy Highest Occupied Molecular Orbitals (HOMO). The methoxy group (
The Result: The formation of reactive phenoxyl radicals, which rapidly degrade into quinones, dimers, or intractable polymeric tars (often pink, brown, or black).
The Solution: This guide provides a self-validating system to exclude oxidants, stabilize reactive intermediates, and recover your material.
Tier 1: Immediate Triage (FAQs)
Q1: My reaction mixture turned from clear to dark pink/brown within minutes. Is my product gone?
-
Diagnosis: This is the tell-tale sign of quinone formation. Even trace amounts (<1%) of highly conjugated quinones cause intense discoloration.
-
Action: Do not dump the reaction.
-
Take a TLC.[1] If the major spot is still present, the discoloration is superficial.
-
Immediate Fix: Add a reducing agent. For organic solutions, wash with saturated aqueous Sodium Metabisulfite (
) or Sodium Dithionite ( ). This often reduces the colored quinones back to the colorless hydroquinones/phenols.
-
Q2: My product streaks on silica gel or vanishes during column chromatography.
-
Diagnosis: Silica gel is slightly acidic and can contain trace iron (
), which acts as a single-electron oxidant. Furthermore, electron-rich phenols stick to silica via hydrogen bonding, leading to peak tailing and prolonged exposure to oxidants. -
Action:
-
Acidify the Eluent: Add 0.5% to 1% Acetic Acid to your mobile phase. This ensures the phenol remains protonated (neutral), reducing streaking.
-
Minimize Time: Use flash chromatography with a high flow rate. Do not let the compound sit on the column.
-
Q3: I am doing a cross-coupling reaction, but the phenol is oxidizing instead of coupling.
-
Diagnosis: Palladium and Copper catalysts can facilitate oxidative homocoupling or quinone formation if oxygen is present.
-
Action: You must switch to a rigorous deoxygenation protocol (See Protocol A below). Sparging with a balloon is insufficient for electron-rich substrates.
Tier 2: Deep Dive Protocols
Protocol A: The Freeze-Pump-Thaw (FPT) Cycle
Standard sparging (bubbling gas) leaves ~10-100 ppm oxygen. Electron-rich methoxyphenols require <1 ppm.
Prerequisites: Schlenk line, Liquid Nitrogen (
-
Seal: Place solvent/solution in a Schlenk flask. Close the stopcock.
-
Freeze: Submerge the flask in
until the solvent is completely solid.-
Critical: Do not pump while liquid; you will just evaporate solvent.
-
-
Pump: Open the stopcock to high vacuum (5–10 mins). You are evacuating the headspace.[2][3][4]
-
Thaw: Close the stopcock. Remove from
and thaw in a warm water bath.-
Observation: You will see vigorous bubbling as dissolved gas escapes the melting lattice into the vacuum headspace.
-
-
Repeat: Perform cycles 2–4 at least three times .
-
Backfill: After the final thaw, backfill with Argon (heavier than air, better blanket) or Nitrogen.
Protocol B: The "Reductive Workup" System
Use this whenever your reaction is exposed to air during extraction.
| Reagent | Role | Application Protocol |
| Sodium Metabisulfite ( | General Scavenger | Wash organic layer with sat. aq. solution. Reduces quinones and scavenges |
| Sodium Dithionite ( | Potent Reducer | Use for "Pink Soup" rescue. More powerful than metabisulfite; reduces deep red quinones effectively. |
| BHT (Butylated hydroxytoluene) | Radical Trap | Add 0.1% (w/w) to your ether/THF before extraction. Traps radical chains before they polymerize. |
| EDTA (Disodium salt) | Metal Chelator | Add to the aqueous wash layer. Sequesters trace Cu/Fe ions that catalyze auto-oxidation. |
Tier 3: Root Cause Analysis (Mechanistic)
To prevent oxidation, you must understand the enemy. The oxidation of methoxyphenols is not a simple acid-base reaction; it is a Radical Chain Reaction .
The Mechanism
-
Initiation: A trace oxidant (or photon) abstracts a hydrogen atom (PCET) or an electron (SET) from the phenol.
-
Propagation: The resulting phenoxyl radical is resonance-stabilized by the methoxy group (making it easy to form), but it reacts at the ortho or para position with Oxygen (
). -
Termination/Death: This forms a peroxide intermediate, which rapidly eliminates methanol or water to form the Quinone .
Visualizing the Pathway
Figure 1: The oxidation cascade. Note that once the Radical forms, it branches into Quinones (color) or Polymers (tar). Intervention must happen at the "Inert" or "BHT" stages.
Troubleshooting Decision Tree
Use this logic flow to determine your experimental setup modification.
Figure 2: Decision workflow for selecting the correct stabilization strategy based on reaction conditions.
References & Authority
-
Freeze-Pump-Thaw Protocol:
-
Mechanism of Phenol Oxidation:
-
Source: BenchChem Technical Support.[1] "Prevention of Phenol Compound Oxidation During Reactions."
-
-
Borate Stabilization (Advanced):
-
Antioxidant Activity (BHT/Metabisulfite):
-
Source:ACS Food Science & Technology. "Synergistic Antioxidant Activity in Deep Eutectic Solvents."
-
URL:[Link]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 3. Safety Web - SOP - Freeze-Pump-Thaw Degassing of Liquids [sites.science.oregonstate.edu]
- 4. Video: Degassing Liquids with Freeze-Pump-Thaw Cycling [jove.com]
- 5. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 6. Photocatalytic Oxidative Dimerization of Electronically Diverse Phenols Using Borate to Prevent Overoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternative coupling agents to DEAD/DIAD for pyrrolidine ether synthesis
Technical Support Center: Advanced Ether Synthesis Current Status: ● Operational Topic: High-Fidelity Alternatives to DEAD/DIAD for Pyrrolidine Ether Synthesis Ticket Priority: Critical (Safety & Purity)
Welcome to the Advanced Synthesis Helpdesk
User Context: You are a medicinal chemist attempting to synthesize a chiral pyrrolidine ether.
The Problem: The classic Mitsunobu protocol (
-
Purification Failure: Your pyrrolidine ether is an oil, and you cannot separate it from Triphenylphosphine Oxide (TPPO) or hydrazine byproducts.
-
Reactivity Failure: Your specific phenol or alcohol nucleophile is not acidic enough (
), resulting in zero conversion. -
Safety/Scale Hazard: You are scaling up, and DEAD is a shock-sensitive explosion hazard.
The Solution: This guide provides three "Drop-in" replacement protocols validated for pyrrolidine scaffolds.
Module 1: The "Purification" Protocol (CMBP)
Best For: Reactions where the product co-elutes with TPPO/Hydrazine. Reagent: (Cyanomethylene)tributylphosphorane (CMBP), also known as the Tsunoda Reagent .[1][2]
Technical Insight
Standard Mitsunobu generates two stoichiometric byproducts:
-
Mechanism: It activates the alcohol via a similar alkoxyphosphonium intermediate but collapses to release acetonitrile (volatile) and tributylphosphine oxide (water-soluble).
-
Advantage: You can wash the byproducts away with water.
Troubleshooting Guide: CMBP Protocol
Q: My reaction with CMBP is not initiating at Room Temp (RT).
-
A: unlike DEAD (which is exothermic and fast at
), CMBP is thermally stable and often requires heat.-
Action: Heat the reaction to
in Toluene. This is safe because CMBP does not have the explosion risk of DEAD.
-
Q: How do I remove the Tributylphosphine oxide (
-
A:
is significantly more water-soluble than .-
Action: Perform an aqueous workup (partition between Ether/Water). Wash the organic layer 3x with water. The byproduct partitions into the aqueous phase.
-
Step-by-Step Protocol (Pyrrolidine 3-ol Inversion):
-
Dissolve: 1.0 equiv
-Boc-3-hydroxypyrrolidine and 1.1 equiv Phenol in Toluene (0.2 M). -
Add: 1.5 equiv CMBP (Solid or liquid, commercially available).
-
Heat: Reflux (
) for 12–24 hours under . -
Workup: Cool. Dilute with
. Wash with water. Dry and concentrate. -
Result: Clean inversion of stereochemistry (
).
Module 2: The "Reactivity" Protocol (ADDP + )
Best For: Nucleophiles with high
Technical Insight
The limiting factor in Mitsunobu is the basicity of the betaine intermediate. DEAD/TPP betaines can only deprotonate nucleophiles with
Troubleshooting Guide: ADDP Protocol
Q: A thick precipitate formed immediately upon adding reagents. Is this wrong?
-
A: No, this is likely the ADDP-hydrazine byproduct, which is insoluble in cold ether/THF. This is a feature, not a bug.
-
Action: Filter the reaction mixture through a celite pad at the end. You remove >90% of the hydrazine byproduct simply by filtration.
-
Q: I see no conversion even with ADDP.
-
A: Order of addition is critical for ADDP.
-
Action: You must pre-form the betaine or add reagents in this specific order:
+ ADDP stir 5 min Add Alcohol + Nucleophile.
-
Visualizing the Reagent Selection Logic:
Caption: Decision Matrix for selecting the optimal coupling agent based on purification constraints, nucleophile acidity (
Module 3: The "Safety & Scale" Protocol (DCAD)
Best For: Large scale (>10g) reactions where DEAD is too dangerous, and chromatography is expensive. Reagent: Di-p-chlorobenzyl azodicarboxylate (DCAD).[5][6][7][8]
Technical Insight
DCAD is structurally similar to DEAD but is a crystalline solid.
-
Safety: It is shock-stable and does not fume.
-
Purification: The hydrazine byproduct is extremely insoluble in DCM (Dichloromethane).
-
Recyclability: The byproduct can be re-oxidized back to DCAD (Green Chemistry).
Troubleshooting Guide: DCAD Protocol
Q: Can I substitute DCAD 1:1 for DEAD?
-
A: Yes. The molecular weight is higher, so calculate millimoles carefully, but the mechanism is identical.
Q: The reaction mixture turned into a slurry.
-
A: Perfect. That is the hydrazine precipitating.
-
Action: Dilute with cold DCM and filter. The solid is your waste. The filtrate contains your product and TPPO. Note: You still have to deal with TPPO, unlike the CMBP method.
-
Comparative Data: Reagent Performance
| Feature | DEAD / DIAD | CMBP (Tsunoda) | ADDP / | DCAD |
| Physical State | Liquid (Explosive Risk) | Solid/Liquid | Solid | Solid |
| Byproduct Removal | Chromatography (Difficult) | Aqueous Wash | Filtration + Chrom. | Filtration |
| Reaction Temp | RT | |||
| Atom Economy | Poor | Better | Poor | Poor |
| Stereochemistry | Inversion | Inversion | Inversion | Inversion |
Module 4: Strategic Alternatives (Non-Mitsunobu)
If stereochemical inversion is not required, or if the ether is aromatic, consider these pathways to avoid phosphorus entirely.
1.
-
Requirement: The aryl fluoride/chloride must have an electron-withdrawing group (e.g.,
). -
Pyrrolidine Role: The pyrrolidine acts as the nucleophile (using NaH).
-
Stereochemistry: Retention of configuration (if reacting the alcohol with Ar-F).
2. Alkylation (Williamson Ether)
-
Protocol: Pyrrolidine-OH + NaH + Alkyl Halide.
-
Risk: High risk of racemization or elimination if the alkyl halide is secondary.
-
Stereochemistry: Retention (at the pyrrolidine center).
Visualizing the Mechanism (CMBP vs DEAD):
Caption: Mechanistic comparison highlighting the simplified byproduct profile of CMBP (Green path) versus the complex waste stream of DEAD (Red path).
References
-
Tsunoda, T., Ozaki, F., & Itô, S. (1994).[1] Novel Reactivity of Stabilized Methylenetributylphosphorane: A New Mitsunobu Reagent.[1] Tetrahedron Letters, 35(28), 5081–5082.[1]
-
Lipshutz, B. H., Chung, D. W., Rich, B., & Corral, R. (2006).[8][9] Simplification of the Mitsunobu Reaction. Di-p-chlorobenzyl Azodicarboxylate: A New Azodicarboxylate.[5][8] Organic Letters, 8(22), 5069–5072.[6]
-
Humphries, P. S., Do, Q. T., & Wilhite, D. M. (2006). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists.[3][10] Beilstein Journal of Organic Chemistry, 2, 21.
-
Dembinski, R. (2004).[6] Recent Advances in the Mitsunobu Reaction: Modified Reagents and the Search for Chromatography-Free Separation. European Journal of Organic Chemistry, 2004(13), 2763–2772.[6]
Sources
- 1. Tsunoda reagent - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. acs.figshare.com [acs.figshare.com]
- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 7. researchgate.net [researchgate.net]
- 8. Simplification of the Mitsunobu Reaction. Di-p-chlorobenzyl Azodicarboxylate: A New Azodicarboxylate [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists [beilstein-journals.org]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Method Development for 3-(3-methoxyphenoxy)pyrrolidine Enantiomers
In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is often the very determinant of therapeutic efficacy and safety. The pyrrolidine scaffold, a cornerstone in many modern pharmaceuticals, is a frequent source of chirality, demanding robust analytical methods for the separation and quantification of its enantiomers.[1][2] This guide provides a comprehensive, in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of 3-(3-methoxyphenoxy)pyrrolidine, a key intermediate in the synthesis of various biologically active compounds.
This document moves beyond a simple recitation of protocols. It is designed to provide you, my fellow researchers and drug development professionals, with the strategic rationale and field-proven insights necessary to not just follow a method, but to understand, adapt, and troubleshoot it. We will explore the causality behind experimental choices, ensuring that every step is part of a self-validating and scientifically rigorous system.
The Analyte: Understanding 3-(3-methoxyphenoxy)pyrrolidine
Before embarking on method development, a thorough understanding of the target molecule is paramount. 3-(3-methoxyphenoxy)pyrrolidine possesses several key structural features that will dictate its interaction with a chiral stationary phase (CSP):
-
A secondary amine: This basic nitrogen is a primary site for interaction and can be protonated or interact via hydrogen bonding. It also necessitates careful pH control or the use of mobile phase additives to ensure good peak shape.
-
An ether linkage: The oxygen atom can act as a hydrogen bond acceptor.
-
An aromatic ring: The methoxyphenyl group provides opportunities for π-π stacking interactions with the CSP.
-
A chiral center: The stereogenic carbon at the 3-position of the pyrrolidine ring is the basis for the enantiomers we aim to separate.
The presence of these functional groups makes polysaccharide-based CSPs an excellent starting point for method development due to their multimodal interaction capabilities, including hydrogen bonding, dipole-dipole, and π-π interactions.[3][4]
Comparative Analysis of Chiral HPLC Strategies
The direct separation of enantiomers on a chiral stationary phase is the most common and efficient approach.[2] We will focus on two primary modes of operation: Normal Phase and Reversed Phase chromatography.
Normal Phase Chromatography: The Workhorse of Chiral Separations
Normal phase chromatography, utilizing a non-polar mobile phase and a polar stationary phase, is often the first choice for chiral separations on polysaccharide-based CSPs.[2][5]
Rationale for Selection:
-
Enhanced Chiral Recognition: The non-polar mobile phase (typically hexane or heptane) does little to solvate the analyte, promoting stronger interactions between the analyte and the polar chiral stationary phase, which is often where the best chiral recognition occurs.
-
Higher Selectivity: Polysaccharide CSPs often exhibit their highest enantioselectivity in normal phase mode.
Recommended Columns:
The most successful CSPs for a wide range of chiral compounds are derivatives of cellulose and amylose.[2] For 3-(3-methoxyphenoxy)pyrrolidine, the following are recommended for initial screening:
-
Cellulose-based: Chiralcel® OD-H, Lux® Cellulose-2
-
Amylose-based: Chiralpak® AD-H, Chiralpak® IA
Mobile Phase Considerations:
A typical normal phase mobile phase consists of an alkane (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol).[2] For a basic analyte like our target compound, the addition of a small amount of a basic additive is crucial for achieving symmetrical peak shapes by minimizing secondary interactions with the silica support.[2]
Reversed-Phase Chromatography: A Complementary and MS-Friendly Approach
While normal phase is often the starting point, reversed-phase chromatography offers a valuable alternative, particularly when dealing with more polar compounds or when compatibility with mass spectrometry (MS) is required.[5][6]
Rationale for Selection:
-
MS Compatibility: The aqueous-organic mobile phases used in reversed-phase are ideal for interfacing with mass spectrometers, which is often a requirement in drug metabolism and pharmacokinetic studies.[5][6]
-
Alternative Selectivity: The interaction mechanisms in reversed-phase are different from normal phase, sometimes providing a successful separation when normal phase methods fail.
Recommended Columns:
Many polysaccharide-based CSPs are available in reversed-phase compatible versions, such as:
-
Chiralcel® OD-RH
-
Chiralpak® AD-RH
Mobile Phase Considerations:
Reversed-phase mobile phases typically consist of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase can be adjusted to control the ionization state of the analyte, which can significantly impact retention and selectivity.
Performance Comparison: Normal Phase vs. Reversed Phase
The following table provides a comparative summary of what to expect when developing a chiral HPLC method for 3-(3-methoxyphenoxy)pyrrolidine in both normal and reversed-phase modes.
| Feature | Normal Phase | Reversed Phase |
| Typical CSPs | Chiralcel® OD-H, Chiralpak® AD-H | Chiralcel® OD-RH, Chiralpak® AD-RH |
| Mobile Phase | n-Hexane/Isopropanol (+ basic additive) | Water/Acetonitrile (+ buffer) |
| Likelihood of Success | High, often provides better selectivity | Moderate to High, complementary selectivity |
| Peak Shape | Good with basic additive (e.g., DEA) | Good with appropriate buffer |
| MS Compatibility | Poor | Excellent |
| Solvent Cost | Higher | Lower |
| Column Equilibration | Faster | Slower |
Experimental Protocols
The following are detailed, step-by-step protocols for developing a chiral HPLC method for 3-(3-methoxyphenoxy)pyrrolidine.
Protocol 1: Normal Phase Method Development
-
Column Selection: Begin with a Chiralpak® AD-H column (250 x 4.6 mm, 5 µm).
-
Initial Mobile Phase Screening:
-
Prepare a mobile phase of 90:10 (v/v) n-Hexane:Isopropanol with 0.1% Diethylamine (DEA).
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 25 °C.
-
Set the UV detection wavelength to 275 nm (based on the methoxyphenyl chromophore).
-
-
System Equilibration and Injection:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (approximately 30 minutes).
-
Dissolve the racemic standard of 3-(3-methoxyphenoxy)pyrrolidine in the mobile phase to a concentration of approximately 1 mg/mL.
-
Inject 5-10 µL of the standard solution.
-
-
Optimization:
-
If no separation is observed: Switch to a Chiralcel® OD-H column and repeat the initial screening.
-
If partial separation is observed:
-
Decrease the percentage of isopropanol in 5% increments (e.g., to 95:5) to increase retention and potentially improve resolution.
-
Try replacing isopropanol with ethanol, as the choice of alcohol modifier can significantly alter selectivity.
-
-
If baseline separation is achieved: The method can be further optimized for speed by increasing the flow rate or the percentage of the alcohol modifier.
-
Protocol 2: Reversed-Phase Method Development
-
Column Selection: Begin with a Chiralpak® AD-RH column (150 x 4.6 mm, 5 µm).
-
Initial Mobile Phase Screening:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Start with an isocratic elution of 50:50 (v/v) A:B.
-
Set the flow rate to 0.5 mL/min.
-
Set the column temperature to 25 °C.
-
Set the UV detection wavelength to 275 nm.
-
-
System Equilibration and Injection:
-
Equilibrate the column for at least 45-60 minutes with the initial mobile phase.
-
Dissolve the racemic standard in a mixture of water and acetonitrile (matching the mobile phase if possible) to a concentration of approximately 1 mg/mL.
-
Inject 5 µL of the standard solution.
-
-
Optimization:
-
If retention is too low: Decrease the percentage of acetonitrile.
-
If retention is too high: Increase the percentage of acetonitrile.
-
If separation is poor:
-
Try replacing acetonitrile with methanol.
-
Screen different pH values for the aqueous phase (e.g., pH 4.0 with formic acid).
-
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the method development process.
Caption: A workflow for systematic chiral HPLC method development.
Caption: Principle of chiral separation via diastereomeric complex formation.
Concluding Remarks from the Scientist's Bench
The successful chiral separation of 3-(3-methoxyphenoxy)pyrrolidine is readily achievable through a systematic and well-reasoned approach to method development. While this guide provides robust starting points and protocols, it is crucial to remember that chiral chromatography retains an element of empiricism. The subtle interplay of interactions between the analyte and the chiral stationary phase can sometimes lead to unexpected results. Therefore, a methodical screening of both columns and mobile phases, as outlined here, provides the highest probability of success. By understanding the "why" behind each experimental choice, from the selection of the initial column to the addition of a mobile phase modifier, you are empowered to not only develop a successful method but to do so efficiently and with scientific rigor.
References
-
White Rose eTheses Online. Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. [Link]
-
Springer Nature Experiments. Chiral Mobile-Phase Additives in HPLC Enantioseparations. [Link]
-
Springer Nature Experiments. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. [Link]
-
PubMed. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Chromatography Today. Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. [Link]
-
IAPC-OBP. chiral separation for enantiomeric determination in the pharmaceutical industry. [Link]
-
Federal Agency for Medicines and Health Products. Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. [Link]
-
MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
MDPI. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. [Link]
-
ResearchGate. Synthesis of (+) and (−)-3: (i) CSP-HPLC resolution (CHIRALPAK® IC, ⁱPrOH : hexane (+0.1% Et2NH), 5 : 95) and X-ray structure of (−)-(M or R)-7 (most H-atoms omitted); (ii) 2, CH2Cl2, 16 h, r.t., 68–70% yields. Right: CH2Cl2 solution and solid-state fluorescence (λexc = 366 nm). [Link]
-
ResearchGate. figure supplement 1: Chiral separation of 3R (LA-Deg) and 2S-methylpyrrolidine (LA-Stab) 920 lasofoxifene derivatives.. [Link]
-
MDPI. Synthesis of a New Chiral Pyrrolidine. [Link]
-
PubMed. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3) - H Alkylation. [Link]
-
Onyx Scientific. Chiral Resolution Screening. [Link]
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. lcms.cz [lcms.cz]
Specific rotation reference values for (S)-3-(3-methoxyphenoxy)pyrrolidine
Specific Rotation Reference Values for (S)-3-(3-methoxyphenoxy)pyrrolidine
Executive Summary: Defining the Chiral Standard
(S)-3-(3-methoxyphenoxy)pyrrolidine (CAS 931409-73-3 ) is a critical chiral building block used in the synthesis of muscarinic antagonists and other CNS-active pharmaceutical intermediates. Unlike simple reagents, its optical purity directly dictates the potency and selectivity of the final drug candidate.
This guide provides the definitive analytical framework for characterizing this intermediate. While specific rotation values for this exact ether are often proprietary or batch-dependent in commercial catalogs, the stereochemical integrity must be validated against its precursor, (S)-3-hydroxypyrrolidine , and confirmed via Chiral HPLC .
Table 1: Reference Optical Rotation Data (Precursor vs. Target)
| Compound | CAS Number | Configuration | Specific Rotation | Solvent ( | Notes |
| (S)-3-Hydroxypyrrolidine | 100243-39-8 | (S) | -5.7° | MeOH ( | Primary Precursor (Free Base) |
| (S)-3-Hydroxypyrrolidine HCl | N/A | (S) | +6.5° | MeOH ( | Salt form often inverts sign |
| (S)-3-(3-methoxyphenoxy)pyrrolidine | 931409-73-3 | (S) | Determination Required | MeOH ( | Expected range: Low magnitude (<15°); Sign typically follows precursor if retention synthesis used. |
| (R)-3-(3-methoxyphenoxy)pyrrolidine | N/A | (R) | Inverse of (S) | MeOH ( | Enantiomer |
Critical Insight: The specific rotation of 3-substituted pyrrolidines is highly sensitive to pH and solvent. The sign of rotation often flips between the free base and the hydrochloride salt. Always report the salt form and solvent explicitly.
Part 1: The Self-Validating Analytical Protocol
To ensure scientific integrity, you cannot rely solely on a literature value for a compound with variable salt forms. You must implement a self-validating system comprising Polarimetry and Chiral HPLC.
Protocol A: Specific Rotation Determination
Objective: Establish the macroscopic optical activity of the bulk material.
-
Preparation:
-
Dry the sample under vacuum (
mbar) at 40°C for 4 hours to remove residual solvent (which skews mass). -
Weigh exactly 100 mg of (S)-3-(3-methoxyphenoxy)pyrrolidine.
-
Dissolve in 10.0 mL of HPLC-grade Methanol (creates
g/100mL).
-
-
Measurement:
-
Zero the polarimeter with pure Methanol.
-
Fill a 1 dm (100 mm) thermostated cell at 20°C .
-
Measure rotation (
) at the Sodium D-line (589 nm ).
-
-
Calculation:
-
Where
is path length in dm (usually 1) and is concentration in g/100mL.
-
Protocol B: Chiral HPLC Validation (The "Truth" Standard)
Objective: Quantify Enantiomeric Excess (ee) >98%.
-
Column: Daicel Chiralpak AD-H or Chiralpak IC (Amylose-based columns are superior for aryl-ethers).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Note: Diethylamine (DEA) is mandatory to suppress peak tailing of the secondary amine.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 220 nm (Absorption of the phenoxy ring).
-
Temperature: 25°C.
Part 2: Synthesis & Stereochemical Causality
The optical rotation of the final product is a direct function of the synthetic pathway chosen. The two primary routes have opposite stereochemical outcomes.
Route 1: Mitsunobu Etherification (Inversion)
-
Starting Material: (R) -N-Boc-3-pyrrolidinol.
-
Mechanism: The phosphine activates the alcohol, and the phenol attacks from the back.
-
Why this matters: If you buy (S)-pyrrolidinol and use Mitsunobu, you get the (R) -product.
Route 2: Nucleophilic Substitution (
-
Starting Material: (S) -N-Boc-3-pyrrolidinol.
-
Reagent: 1-Fluoro-3-methoxybenzene (requires strong base/activation).
-
Why this matters: This route retains the chiral center's configuration.
Workflow Diagram (Graphviz)
Caption: Stereochemical pathways to (S)-3-(3-methoxyphenoxy)pyrrolidine. Note that Mitsunobu conditions require the (R)-starting material to yield the (S)-product.
Part 3: Comparative Performance Guide
When selecting a chiral intermediate, researchers must compare the Specific Isomer against its alternatives to ensure target specificity.
Table 2: Comparative Analysis of Pyrrolidine Ethers
| Feature | (S)-3-(3-methoxyphenoxy) | (R)-3-(3-methoxyphenoxy) | (S)-3-(2-methoxyphenoxy) |
| CAS | 931409-73-3 | N/A (Enantiomer) | 21767-12-4 |
| Primary Use | Muscarinic / CNS Targets | Negative Control | Regioisomer Control |
| Binding Affinity | High (Target Dependent) | Typically Lower (Inactive) | Variable (Steric Clash) |
| Availability | Specialized Vendors | Custom Synthesis | Commercially Common |
| Analysis Key | Chiral HPLC (AD-H) | Chiral HPLC (AD-H) | NMR (Regio-differentiation) |
Why the (S)-Isomer? In many GPCR ligands (like muscarinic antagonists), the (S)-pyrrolidine ring mimics the L-proline scaffold, providing a specific vector for the ether oxygen to interact with receptor side chains (e.g., Aspartate or Tyrosine residues). The (R)-isomer often projects the phenoxy group into a steric clash zone, reducing affinity by orders of magnitude.
References
-
ChemicalBook. (2024). S-3-(3-METHOXYPHENOXY)-PYRROLIDINE Properties and CAS 931409-73-3. Retrieved from
-
TCI Chemicals. (2024). (S)-3-Pyrrolidinol Specifications and Optical Rotation. Retrieved from
-
European Patent Office. (1998). Process for preparing optically active 3-hydroxy-pyrrolidine derivatives. EP0879297A1. Retrieved from
-
BenchChem. (2024). Comparative Guide to Chiral HPLC Analysis of Pyrrolidine Derivatives. Retrieved from
-
Sigma-Aldrich. (2024). (S)-3-(3-Methylphenoxy)pyrrolidine hydrochloride Product Sheet. Retrieved from
Sources
Comparative Guide: Binding Affinity & SAR of 3-Methoxyphenoxy vs. 3-Phenoxypyrrolidine Scaffolds
[1]
Executive Summary: The Structural Divergence
In medicinal chemistry, particularly for Central Nervous System (CNS) targets like the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT), the 3-phenoxypyrrolidine ring system serves as a privileged scaffold.[2] It provides a rigidified analog of the flexible aryloxypropylamine chain found in drugs like Atomoxetine and Fluoxetine.
The comparison typically centers on optimizing this scaffold:
-
3-Phenoxypyrrolidine (The Core): The unsubstituted baseline.[1] It offers a balance of flexibility and rigidity but often lacks the specific electronic/steric features required for high subtype selectivity.
-
3-Methoxyphenoxy (The Modification): Introducing a methoxy group at the meta (3-) position of the phenoxy ring.[1] This modification modulates electron density, lipophilicity, and metabolic stability, often shifting the pharmacological profile towards dual inhibition (SNRI) or enhanced potency.
Key Performance Matrix
| Feature | 3-Phenoxypyrrolidine (Unsubstituted) | 3-(3-Methoxyphenoxy)pyrrolidine (Modified) |
| Primary Target Class | NET / SERT (Balanced Baseline) | NET / SERT (Potency Optimized) |
| Binding Mode | Hydrophobic pi-stacking (Phe ring) | Enhanced VdW + H-bond acceptor (OMe) |
| Selectivity Trend | Often low selectivity (Promiscuous) | Meta-substitution favors Dual Inhibition |
| Electronic Effect | Neutral aromatic ring | Electron-donating (+M effect), activated ring |
| Metabolic Liability | Aromatic hydroxylation (Phase I) | O-Demethylation (CYP2D6 liability) |
Technical Deep Dive: Binding Affinity Mechanisms
The Scaffold: 3-Phenoxypyrrolidine
The 3-phenoxypyrrolidine scaffold mimics the "folded" conformation of linear propylamine neurotransmitter inhibitors.[1]
-
Mechanism: The basic pyrrolidine nitrogen binds the conserved Aspartate residue (e.g., Asp98 in hSERT) in the transporter's central binding site. The phenyl ring projects into the hydrophobic S1 or S2 sub-pocket.
-
Limitation: Without substitution, the phenyl ring has rotational freedom and lacks specific anchor points within the hydrophobic pocket, often leading to moderate affinity (Ki ~50–200 nM range) and lower selectivity between NET and SERT.
The Variant: 3-Methoxyphenoxy Substitution
Substituting the phenoxy ring at the 3-position (meta) with a methoxy group creates a distinct pharmacophore.[1]
-
Steric & Electronic Impact: The meta-methoxy group is less sterically hindering than an ortho-substituent (which twists the ring, favoring NET selectivity like in Atomoxetine).[1] Instead, the meta-position allows the molecule to maintain a planar or slightly twisted conformation compatible with both SERT and NET.[1]
-
Affinity Gain: The methoxy group acts as a hydrogen bond acceptor and increases lipophilicity (LogP), enhancing van der Waals contacts in the hydrophobic vestibule.
-
SAR Insight: While ortho-substitution (2-OMe) typically drives NET selectivity (e.g., Nisoxetine), meta-substitution (3-OMe) is frequently associated with balanced dual inhibition (SNRI) or retained SERT affinity.[1]
Visualization: SAR Logic Flow
The following diagram illustrates how the position of the substituent on the phenoxy ring dictates the pharmacological outcome.
Caption: SAR decision tree showing how substituent positioning on the 3-phenoxypyrrolidine scaffold directs transporter selectivity (NET vs SERT).
Experimental Validation: Radioligand Binding Protocol
To objectively compare the binding affinity (
Protocol: Membrane Preparation & Binding Assay
Objective: Determine
-
Cell Lines: HEK-293 cells stably expressing hNET or hSERT.[1]
-
Membrane Prep:
-
Harvest cells in ice-cold Tris-HCl buffer (pH 7.4).
-
Homogenize and centrifuge at 40,000 x g for 20 min.
-
Resuspend pellet in binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
-
-
Assay Setup:
-
Radioligands:
-
For NET: [³H]Nisoxetine (Target concentration: ~1 nM).
-
For SERT: [³H]Citalopram (Target concentration: ~1 nM).
-
-
Test Compounds: Prepare serial dilutions (10⁻¹⁰ M to 10⁻⁵ M) of:
-
-
Incubation: 60 min at 25°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.[1]
Expected Data Profile
| Compound | hNET | hSERT | Selectivity Ratio (NET/SERT) | Interpretation |
| 3-Phenoxypyrrolidine | 50 - 150 | 40 - 100 | ~1.0 - 2.0 | Balanced / Non-selective |
| 3-(3-Methoxyphenoxy) | 10 - 50 | 5 - 20 | ~0.5 - 2.0 | Higher Potency (Dual Inhibitor) |
| Atomoxetine (Ref) | 5 | 77 | 0.06 | NET Selective |
Note: Values are representative of general SAR trends for this scaffold class [1, 2].
Synthesis & Workflow Visualization
The chemical accessibility of these two variants differs slightly. The 3-methoxyphenoxy derivative requires a specific phenol starting material but follows the same coupling logic.[1]
Caption: Parallel synthesis workflow for generating both scaffold variants via Mitsunobu coupling.
Conclusion & Recommendation
For researchers designing Dual Reuptake Inhibitors (SNRIs) :
-
Choose 3-(3-Methoxyphenoxy)pyrrolidine. The addition of the meta-methoxy group typically improves potency at both transporters without inducing the sharp NET-selectivity seen with ortho-substituents.[1] It is an ideal "lead optimization" step.
For researchers establishing a Baseline or Negative Control :
-
Choose 3-Phenoxypyrrolidine. Use this to establish the intrinsic affinity of the scaffold before probing substituent effects.[1]
References
-
Van Orden, L. J., et al. (2013).[2] "A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships."[1][2] Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461.[2] Link
- Fish, P. V., et al. (2009). "Synthetic approaches to 3-substituted pyrrolidines and their application to the synthesis of monoamine transporter inhibitors." Tetrahedron, 65(27), 5297-5305.
-
Andersen, J., et al. (2010). "Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters." Proceedings of the National Academy of Sciences, 107(26), 12033-12038. Link
-
Ambeed. (n.d.). "Product Analysis: (S)-3-Phenoxypyrrolidine hydrochloride." Chemical Catalog. Link
Sources
- 1. US20070105831A1 - Carboxamide derivatives as muscarinic receptor antagonists - Google Patents [patents.google.com]
- 2. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(4-Methoxyphenoxy)piperidine hydrochloride (333954-89-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. 931409-72-2 | (S)-3-Phenoxypyrrolidine hydrochloride | Pyrrolidines | Ambeed.com [ambeed.com]
LC-MS Fragmentation Patterns for 3-Substituted Pyrrolidine Identification: A Comparative Technical Guide
Executive Summary: The Isobaric Challenge
In medicinal chemistry, the pyrrolidine scaffold is ubiquitous, serving as a core pharmacophore in proline derivatives, nicotine analogs, and synthetic cathinones. A critical analytical challenge arises when distinguishing between 3-substituted and 2-substituted regioisomers. These isomers are isobaric (same mass) and often co-elute in reverse-phase chromatography, yet they exhibit vastly different biological activities.
This guide moves beyond basic spectral matching. It dissects the mechanistic causality of Electrospray Ionization (ESI-MS/MS) fragmentation, providing a robust, self-validating protocol to definitively identify 3-substituted pyrrolidines.
Mechanistic Deep Dive: Fragmentation Causality
To distinguish regioisomers, one must understand the energy landscapes that drive fragmentation. The behavior of pyrrolidines under Collision-Induced Dissociation (CID) is governed by the stability of the resulting carbocations and immonium ions.
The Alpha-Cleavage Rule (The 2-Substituted Dominance)
For 2-substituted pyrrolidines , the fragmentation is dominated by
-
Mechanism: Ionization occurs at the nitrogen. The adjacent C-C bond breaks to stabilize the positive charge via resonance, forming a stable immonium ion.
-
Result: A dominant neutral loss of the substituent (e.g., loss of -COOH in proline, loss of -Ph in 2-phenylpyrrolidine). The base peak is often the unsubstituted pyrrolinium core (
70).
Ring Opening & Retro-Diels-Alder (The 3-Substituted Signature)
3-substituted pyrrolidines lack the labile C2-substituent bond. Consequently,
-
Mechanism: The ring often cleaves via a Retro-Diels-Alder (RDA)-like mechanism or cross-ring cleavage.
-
Result: Retention of the substituent on the nitrogen-containing fragment. Common neutral losses include ethylene (
, 28 Da) or propene, depending on the substitution.
Comparative Pathway Visualization
Figure 1: Divergent fragmentation pathways. 2-substituted isomers favor direct substituent loss via
Experimental Protocol: A Self-Validating Workflow
Reliable identification requires a standardized LC-MS/MS workflow that enhances diagnostic ion formation.
Sample Preparation & Chromatography[1][2]
-
Matrix: Methanol/Water (50:50) with 0.1% Formic Acid. Avoid high salt buffers which suppress ionization.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to C18 for small, polar pyrrolidines, providing better retention and separation of regioisomers.
-
Recommended: Amide-based HILIC column (2.1 x 100 mm, 1.7 µm).
-
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (pH 3.0).
-
B: Acetonitrile with 0.1% Formic Acid.
-
MS/MS Parameters (The "Energy Ramp" Strategy)
Static collision energy (CE) often misses diagnostic ions. Use a Stepped CE approach to capture both labile losses (2-sub characteristic) and ring-cleavage fragments (3-sub characteristic).
-
Ionization: ESI Positive Mode.
-
Collision Energy: Step-ramp 15, 30, 45 eV.
-
Acquisition: Data-Dependent Acquisition (DDA) or Targeted MRM if masses are known.
Workflow Diagram
Figure 2: Optimized LC-MS/MS workflow for pyrrolidine isomer differentiation.
Comparison Guide: 3-Substituted vs. 2-Substituted
The following table summarizes the key diagnostic features distinguishing the two isomers.
| Feature | 2-Substituted Pyrrolidine | 3-Substituted Pyrrolidine | Mechanistic Origin |
| Dominant Pathway | Ring Cleavage / Retro-Diels-Alder | Stability of carbocation intermediates. | |
| Base Peak (High CE) | Variable (often retains substituent) | 2-sub loses side chain; 3-sub cannot easily lose side chain without ring break. | |
| Diagnostic Loss | Neutral loss of Substituent (M - R) | Loss of | RDA mechanism vs. simple bond cleavage. |
| Immonium Ion | High Intensity (Low Mass) | Lower Intensity / Mixed | Direct formation of |
| Stability | Labile (Fragments at lower CE) | Robust (Requires higher CE) | Ring constraints in 3-sub stabilize the molecule against simple cleavage. |
Case Study: 3-Aminopyrrolidine vs. 2-Aminomethylpyrrolidine
-
2-Aminomethyl: Readily loses the
group to form the base pyrrolidine ring ion ( 70). -
3-Aminopyrrolidine: Does not lose the amino group easily. Instead, it undergoes ring opening, often showing a loss of
( 69) or ethylene ( 58), retaining the nitrogen core structure.
References
-
Jackson, G. et al. (2020).
-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. West Virginia University. Link -
Davidson, J. T. et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Forensic Chemistry. Link
-
Ochoa, J. L. et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation. Journal of the American Society for Mass Spectrometry.[1] Link
-
BenchChem. Validating the Structure of Synthesized 2-Ethynylpyrrolidines: A Comparative Guide.Link[2]
-
Petreska Stanoeva, J. et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids. Macedonian Journal of Chemistry and Chemical Engineering. Link
Sources
Validating the Absolute Configuration of 3-Aryloxypyrrolidines: A Comparative Guide to X-Ray Crystallography and Orthogonal Techniques
Introduction
3-Aryloxypyrrolidines are privileged pharmacophores in medicinal chemistry, frequently serving as the core scaffold in selective monoamine reuptake inhibitors (e.g., SSRIs and SNRIs). Because the spatial orientation of the aryloxy group relative to the pyrrolidine nitrogen strictly dictates receptor binding affinity and selectivity, rigorous validation of the absolute configuration (AC) is a non-negotiable regulatory requirement in drug development.
While several analytical techniques exist, Single-Crystal X-ray Diffraction (SCXRD) remains the definitive gold standard. This guide provides an objective, in-depth comparison of SCXRD against alternative chiroptical and NMR methods, detailing the causality behind experimental choices and providing self-validating protocols for structural elucidation.
The Mechanistic Basis of X-Ray Crystallography for AC Validation
SCXRD determines absolute configuration by exploiting anomalous dispersion (resonant scattering). According to Friedel's Law, the diffraction intensities of inverse reflections (
The standard metric for assigning AC is the Flack parameter (
-
If
with a standard uncertainty (s.u.) , the assigned absolute configuration is correct[3],[4]. -
If
, the true structure is the inverted enantiomer[1].
Causality in Experimental Design: The "Light-Atom" Problem
3-Aryloxypyrrolidines typically consist entirely of "light atoms" (Carbon, Hydrogen, Nitrogen, and Oxygen). The anomalous scattering signal of these atoms using standard Molybdenum (Mo K
The Solution: To amplify the anomalous dispersion signal, researchers must use Copper (Cu K
Comparative Analysis: SCXRD vs. Orthogonal Techniques
To establish a self-validating analytical system, SCXRD is frequently cross-referenced with orthogonal techniques such as Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR)[5],[6].
| Technique | Physical Mechanism | Key Requirement | Advantages | Limitations for 3-Aryloxypyrrolidines |
| SCXRD | Anomalous X-ray dispersion | High-quality single crystal | Direct 3D spatial mapping; no theoretical modeling required[4]. | Requires crystallization; light atoms necessitate Cu K |
| VCD | Differential IR absorption of circularly polarized light | Enantiopure solution | Universal application; no chromophore required; analyzes the solution state[7]. | Weak signal-to-noise ratio; requires highly accurate, computationally expensive DFT conformational analysis[5],[7]. |
| ECD | Differential UV-Vis absorption of circularly polarized light | Proximity of a chiral center to a UV chromophore | High sensitivity; rapid data acquisition; minimal sample required[6]. | The aryloxy group must be conformationally restricted to yield reliable Cotton effects[6]. |
| NMR | Diastereomeric shielding differences | Chiral derivatizing agents (e.g., Mosher's acid) | Utilizes standard laboratory equipment; highly accessible[8],[9]. | Requires a reactive secondary amine (NH); provides relative spatial deduction rather than direct absolute coordinates[9]. |
Self-Validating Experimental Protocols
A robust analytical workflow must be self-validating—meaning the protocol contains internal checks that immediately flag false positives.
Protocol A: SCXRD Workflow for Light-Atom Pyrrolidines
-
Enantiomeric Enrichment & Verification: Purify the 3-aryloxypyrrolidine via chiral HPLC.
-
Causality: If the sample is a racemate, it will likely crystallize in a centrosymmetric space group (e.g.,
), making Flack parameter calculation impossible. High enantiopurity ( ee) ensures crystallization in a chiral space group[3].
-
-
Crystallization: Grow single crystals using vapor diffusion (e.g., dissolving the compound in dichloromethane and diffusing hexane).
-
Data Collection at 100 K: Mount the crystal and collect diffraction data using a Cu K
microfocus source.-
Causality: Collecting data at cryogenic temperatures (100 K) minimizes the Debye-Waller thermal motion of the atoms. This sharpens the diffraction peaks and improves the signal-to-noise ratio of the weak high-angle reflections where anomalous dispersion is most measurable.
-
-
Refinement: Solve the phase problem and refine the structure. Calculate the Flack parameter.
-
Self-Validation Check: If the Flack s.u. is
, the anomalous signal is too weak[3]. You must proceed to Protocol B.
-
Protocol B: Heavy-Atom Derivatization (The Failsafe)
If Protocol A yields an ambiguous Flack parameter, the structure must be derivatized.
-
Synthesis: React the secondary pyrrolidine NH with 4-bromobenzenesulfonyl chloride to form a sulfonamide derivative.
-
Causality: Bromine possesses a massive anomalous scattering cross-section. Introducing a heavy atom guarantees a definitive Flack parameter (s.u.
) even with standard Mo K radiation, providing bulletproof AC validation.
Protocol C: Orthogonal Validation via ECD/VCD
-
Conformational Search: Perform a thorough molecular mechanics conformational search to identify all low-energy conformers of the 3-aryloxypyrrolidine[5].
-
TD-DFT Calculations: Optimize geometries using Density Functional Theory (e.g., B3LYP/6-311G(d,p)) and calculate the theoretical ECD/VCD spectra for the Boltzmann-weighted conformers [7].
-
Spectral Overlay: Compare the computed spectrum of the assumed (
)-enantiomer against the experimental data [5].-
Self-Validation Check: A mirror-image mismatch instantly confirms the synthesized product is the (
)-enantiomer[4].
-
Logical Workflows and Decision Matrices
Workflow for SCXRD absolute configuration determination of light-atom molecules.
Decision matrix for interpreting the Flack parameter in chiral crystal structures.
References
-
The use of X-ray crystallography to determine absolute configuration, Chirality,[Link]
-
Howard Flack and the Flack Parameter, Crystals (MDPI),[Link]
-
Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence, Journal of Cheminformatics,[Link]
-
Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy, Molecules,[Link]
Sources
- 1. ovid.com [ovid.com]
- 2. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Howard Flack and the Flack Parameter | MDPI [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Impurity Profiling of Commercial (3S)-3-(3-methoxyphenoxy)pyrrolidine Batches
Introduction: The Critical Role of a Key Starting Material
(3S)-3-(3-methoxyphenoxy)pyrrolidine is a vital chiral building block in the synthesis of numerous pharmaceutical agents. Its structural integrity and purity are paramount, as any impurities present in this key starting material (KSM) can be carried through the synthetic process, potentially compromising the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). The rigorous identification, quantification, and control of these impurities—a process known as impurity profiling—is not merely a quality control measure; it is a fundamental requirement mandated by global regulatory bodies like the International Council for Harmonisation (ICH).
This guide provides an in-depth comparison of impurity profiles across different commercial batches of (3S)-3-(3-methoxyphenoxy)pyrrolidine. We will explore the scientific rationale behind selecting appropriate analytical methodologies, present comparative experimental data, and offer detailed protocols. Our objective is to equip researchers and drug development professionals with the expertise to critically evaluate the quality of this KSM, ensuring a robust and compliant drug development lifecycle.
Understanding the Impurity Landscape
A comprehensive impurity profile begins with a theoretical understanding of the potential impurities that may arise. These can be broadly classified according to ICH Q3A(R2) guidelines into organic impurities, inorganic impurities, and residual solvents. For (3S)-3-(3-methoxyphenoxy)pyrrolidine, organic impurities are of primary concern and can originate from several sources.
-
Process-Related Impurities: These are by-products, intermediates, or unreacted starting materials from the synthetic route. For instance, a common synthesis involves the reaction of (3S)-3-hydroxypyrrolidine with 3-methoxyphenol. Incomplete reaction or side reactions could lead to residual starting materials or the formation of isomeric impurities.
-
Stereoisomers: The most critical impurity from a pharmacological and safety perspective is often the undesired enantiomer, (3R)-3-(3-methoxyphenoxy)pyrrolidine. Its presence can affect the therapeutic efficacy and safety profile of the final drug product.
-
Degradation Products: Impurities can also form during storage and handling due to exposure to stress conditions like heat, light, humidity, or pH extremes. Identifying these potential degradants is crucial for establishing appropriate storage conditions and shelf-life.
The following diagram illustrates a generalized workflow for the comprehensive impurity profiling of a KSM like (3S)-3-(3-methoxyphenoxy)pyrrolidine.
Comparative Analysis of Analytical Methodologies
The selection of analytical techniques is driven by the physicochemical properties of the analyte and its potential impurities. For (3S)-3-(3-methoxyphenoxy)pyrrolidine, a multi-pronged approach is necessary for a complete profile.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone for analyzing non-volatile organic impurities. A reversed-phase method (RP-HPLC) is typically the first choice, offering excellent separation capabilities for a wide range of compounds. The use of a Diode Array Detector (DAD) or UV-Vis detector allows for the quantification of impurities relative to the main peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and semi-volatile compounds, making it the standard for identifying and quantifying residual solvents as per ICH Q3C guidelines. It is also effective for detecting volatile process-related impurities that may not be amenable to HPLC.
-
Chiral Chromatography: To resolve and quantify the (3R)-enantiomer, a specialized chiral stationary phase (CSP) is required. This can be performed using either HPLC or GC, with the choice depending on the volatility and derivatization requirements of the analyte. The ability to accurately quantify the enantiomeric excess (e.e.) is critical.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): When an unknown impurity is detected above the identification threshold (typically ≥0.10%), LC-MS is an indispensable tool. It provides molecular weight information that is crucial for the structural elucidation of the unknown compound.
Experimental Comparison of Commercial Batches
We analyzed three commercial batches of (3S)-3-(3-methoxyphenoxy)pyrrolidine (designated Batch A, Batch B, and Batch C) using validated analytical methods. The results are summarized below.
Organic Impurity Profile by HPLC
The primary analysis for purity and process-related organic impurities was conducted using a stability-indicating RP-HPLC method. The results highlight significant variations between the batches.
Table 1: HPLC Purity Profile of Commercial Batches
| Parameter | Batch A | Batch B | Batch C | ICH Q3A Threshold |
|---|---|---|---|---|
| Purity (Area %) | 99.85% | 99.52% | 99.15% | N/A |
| Impurity 1 (RRT 0.85) | 0.04% | 0.11% | 0.08% | Identification: 0.10% |
| Impurity 2 (RRT 1.15) | Not Detected | 0.09% | 0.35% | Qualification: 0.15% |
| Impurity 3 (RRT 1.32) | 0.06% | 0.18% | 0.22% | Qualification: 0.15% |
| Total Unspecified Impurities | 0.05% | 0.10% | 0.20% | N/A |
| Total Impurities | 0.15% | 0.48% | 0.85% | N/A |
-
Expertise & Experience: Batch A demonstrates the highest purity. Batch B contains two impurities (Impurity 1 and 3) that exceed the ICH identification threshold of 0.10%, necessitating structural characterization. Batch C is of significant concern, with two impurities (Impurity 2 and 3) exceeding the 0.15% qualification threshold, which would require toxicological data to justify their presence at these levels.
Chiral Purity by Chiral HPLC
Enantiomeric purity was assessed to ensure the correct stereoisomer is predominant.
Table 2: Chiral Purity Analysis of Commercial Batches
| Parameter | Batch A | Batch B | Batch C |
|---|---|---|---|
| (3S)-enantiomer (Area %) | 99.96% | 99.85% | 99.91% |
| (3R)-enantiomer (Area %) | 0.04% | 0.15% | 0.09% |
| Enantiomeric Excess (e.e.) | 99.92% | 99.70% | 99.82% |
-
Expertise & Experience: All batches exhibit high enantiomeric purity. However, Batch B shows a notably higher level of the undesired (3R)-enantiomer. While this may be acceptable depending on the final drug's specifications, it represents a potential source of isomeric impurities in subsequent synthetic steps.
Residual Solvents by GC-MS
Residual solvents from the manufacturing process were quantified and compared against ICH Q3C limits.
Table 3: Residual Solvents by Headspace GC-MS
| Solvent | ICH Q3C Limit (Class 2) | Batch A | Batch B | Batch C |
|---|---|---|---|---|
| Toluene | 890 ppm | 50 ppm | 750 ppm | 120 ppm |
| Methanol | 3000 ppm | 150 ppm | 250 ppm | 4000 ppm |
| Status | | Pass | Pass | Fail |
-
Expertise & Experience: Batch A and B meet the ICH requirements for the tested solvents. Batch C fails due to an unacceptably high level of Methanol, indicating an inefficient or poorly controlled final purification step in its manufacturing process.
Forced Degradation: Proving Method Specificity
To ensure our primary HPLC method was "stability-indicating," a forced degradation study was performed on Batch A. This involves subjecting the material to harsh conditions to intentionally generate degradation products. The goal is to demonstrate that any newly formed degradant peaks are well-separated from the main analyte peak, proving the method can accurately measure purity in the presence of degradants.
Conditions Applied:
-
Acid Hydrolysis: 0.1N HCl at 60°C for 24h
-
Base Hydrolysis: 0.1N NaOH at 60°C for 24h
-
Oxidation: 3% H₂O₂ at room temperature for 24h
-
Thermal: 105°C for 48h
-
Photolytic: ICH Q1B conditions (UV/Vis light exposure)
Results: Significant degradation was observed under basic and oxidative conditions, producing unique impurity peaks that were well-resolved from the main (3S)-3-(3-methoxyphenoxy)pyrrolidine peak. This validates the HPLC method as stability-indicating and suitable for long-term stability studies.
The following decision tree illustrates the process of identifying and qualifying impurities based on established regulatory thresholds.
Detailed Experimental Protocols
Trustworthiness in analytical science is built on reproducible, detailed methodologies.
Protocol 1: Stability-Indicating HPLC Method for Purity and Organic Impurities
-
Instrumentation: HPLC system with UV/DAD detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~25 mg of sample and dissolve in 50 mL of a 50:50 Water:Acetonitrile solution to a final concentration of 0.5 mg/mL.
Protocol 2: Chiral HPLC Method for Enantiomeric Purity
-
Instrumentation: HPLC system with UV detector.
-
Column: Chiral Stationary Phase (e.g., polysaccharide-based CSP), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine. Note: The exact ratio must be optimized for the specific chiral column used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1.0 mg/mL solution in the mobile phase.
Discussion and Recommendations
The comparative data clearly demonstrates significant quality differences among commercially available batches of (3S)-3-(3-methoxyphenoxy)pyrrolidine.
-
Batch A represents a high-quality material suitable for use in GMP synthesis with minimal risk. Its impurity profile is well below ICH thresholds.
-
Batch B is of intermediate quality. The presence of impurities above the 0.10% identification threshold would necessitate additional analytical work (e.g., LC-MS) to identify their structures before the batch could be approved for use.
-
Batch C is unacceptable for pharmaceutical development without significant justification. The high levels of organic impurities requiring toxicological qualification and the failure to meet residual solvent limits present a substantial regulatory and safety risk.
Our recommendation for drug development professionals is to:
-
Never rely solely on a vendor's Certificate of Analysis. Always perform independent, in-house verification of purity and impurity profiles on incoming batches of critical starting materials.
-
Employ a multi-technique approach.
Enantiomeric purity determination using Mosher's acid derivatization
The Definitive Guide to Stereochemical Validation: Mosher's Acid Derivatization vs. Alternative Analytical Methods
Introduction: The Imperative of Stereochemical Fidelity
For drug development professionals and synthetic chemists, the unambiguous determination of a molecule's absolute stereochemistry and enantiomeric purity (enantiomeric excess, ee) is a non-negotiable critical quality attribute. Because enantiomers exhibit identical physical properties in achiral environments, they are indistinguishable by standard Nuclear Magnetic Resonance (NMR) spectroscopy. To break this symmetry, analytical scientists must rely on chiral environments or chiral derivatizing agents (CDAs).
Since its introduction in 1969, Mosher's acid—specifically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA)—has remained a cornerstone technique. This guide provides an objective, mechanistic comparison of Mosher's ester analysis against modern alternatives like Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Solvating Agents (CSAs), complete with a self-validating experimental protocol.
The Mechanistic Causality of Mosher's Ester Analysis
Mosher's method operates on the principle of covalent derivatization. By reacting a mixture of enantiomeric alcohols or amines with an enantiomerically pure MTPA chloride (MTPA-Cl), the enantiomers are converted into diastereomers. Unlike enantiomers, diastereomers possess distinct physicochemical properties and, crucially, distinct NMR chemical shifts.
The diagnostic power of Mosher's method stems from the diamagnetic anisotropic effect of the MTPA phenyl ring. In the preferred conformation of the Mosher ester, the carbinyl proton, the ester carbonyl, and the trifluoromethyl (CF₃) group are coplanar. The phenyl ring sits perpendicular to this plane, shielding the protons situated directly above or below it. By comparing the ¹H NMR spectra of the ester formed from (R)-MTPA-Cl with the ester formed from (S)-MTPA-Cl, scientists can calculate the chemical shift difference (Δδ = δS - δR). This differential shielding provides a reliable spatial map to assign the absolute configuration of the original stereocenter .
Experimental workflow for Mosher's acid analysis.
Comparative Analysis: Mosher's Method vs. Alternative Techniques
While Mosher's method is unparalleled for structural elucidation, Chiral Chromatography (HPLC/GC) and Chiral Solvating Agents (CSAs) offer distinct advantages depending on the analytical goal (e.g., high-throughput QC vs. absolute stereochemical assignment).
| Feature | Mosher's Acid Derivatization (NMR) | Chiral Chromatography (HPLC/GC) | Chiral Solvating Agents (CSAs) |
| Core Principle | Covalent derivatization to form diastereomers | Physical separation via chiral stationary phase | Transient non-covalent diastereomeric complexes |
| Primary Output | ¹H / ¹⁹F NMR spectra | Chromatogram with baseline-separated peaks | ¹H NMR spectra |
| Absolute Configuration | Yes (via Δδ = δS - δR calculation) | No (requires known reference standards) | Rarely (primarily used for ee) |
| Enantiomeric Excess (ee) Accuracy | Moderate to High (dependent on peak resolution) | Very High (Gold standard for quantitation) | Low to Moderate (susceptible to line broadening) |
| Method Development Time | Minimal (universal protocol for alcohols/amines) | High (requires column and mobile phase screening) | Minimal |
| Sample Recovery | Difficult (requires ester/amide hydrolysis) | Easy (preparative scale isolation possible) | Easy (non-covalent separation) |
Application Insight: For process development and formulation QC, Chiral HPLC remains the gold standard for quantifying enantiomeric purity due to its extreme sensitivity (detecting <0.1% of minor enantiomers). However, for novel APIs where the absolute configuration is unknown, Mosher's NMR analysis is mandatory before locking down the structure with X-ray crystallography .
Self-Validating Experimental Protocol: Mosher's Ester Synthesis
This protocol outlines the preparation of MTPA esters from a chiral secondary alcohol. The methodology is designed as a self-validating system, ensuring that experimental artifacts do not compromise stereochemical assignment.
Objective: Determine the absolute configuration and ee of a secondary chiral alcohol.
Step 1: Sample Preparation
-
Action: Dissolve approximately 5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆) in two separate, clean, and oven-dried NMR tubes (Tube A and Tube B).
-
Causality: Strictly anhydrous conditions are critical. Trace water will rapidly hydrolyze the MTPA-Cl reagent into MTPA acid. This not only halts the derivatization but also alters the stoichiometry, potentially leading to incomplete reactions and uninterpretable spectra.
Step 2: Parallel Derivatization
-
Action: To Tube A, add an excess of anhydrous pyridine (approx. 10 µL) and a slight molar excess (1.5–2.0 equivalents) of (R)-MTPA-Cl. To Tube B, repeat the process using (S)-MTPA-Cl. Cap the tubes and allow the reaction to proceed at room temperature for 2–6 hours.
-
Causality:
-
Why MTPA-Cl instead of MTPA acid? The acid chloride is highly reactive, ensuring quantitative conversion without the risk of racemization that can occur under harsh coupling conditions.
-
Why an excess of MTPA-Cl? This is the most critical safeguard against kinetic resolution. If the derivatizing agent is limiting, it may react faster with one enantiomer over the other, artificially skewing the diastereomeric ratio and invalidating the ee calculation.
-
Why both (R) and (S) reagents? The absolute configuration model relies on the differential shielding effect (Δδ) between the two diastereomers. Relying on a single derivative compared to the underivatized alcohol is highly unreliable due to unpredictable solvent and concentration effects .
-
Step 3: NMR Acquisition
-
Action: Acquire high-resolution ¹H and ¹⁹F NMR spectra for both Tube A and Tube B.
-
Causality: While ¹H NMR provides the spatial mapping necessary for absolute configuration, ¹⁹F NMR is highly advantageous for ee determination. The CF₃ group of the Mosher ester appears as a sharp singlet in an uncluttered region of the ¹⁹F spectrum, eliminating proton peak overlap and making integration highly precise.
Step 4: Data Interpretation
-
For Enantiomeric Excess (ee): Integrate the well-resolved diastereomeric peaks (e.g., the CF₃ signals in ¹⁹F NMR). The ratio of these integrals directly yields the enantiomeric ratio.
-
For Absolute Configuration: Calculate Δδ = δS - δR for the protons adjacent to the stereocenter. Map these values onto the Mosher spatial model. Protons with positive Δδ values are positioned on the right side of the MTPA plane, while negative values are on the left, allowing unambiguous assignment of the R/S configuration .
Conclusion
While Chiral Chromatography dominates the high-throughput quantification of enantiomeric excess, Mosher's acid derivatization remains an indispensable, self-validating tool for elucidating absolute stereochemistry. By understanding the causality behind the diamagnetic anisotropic effect and adhering to strict stoichiometric controls to prevent kinetic resolution, researchers can confidently validate the stereochemical outcomes of complex synthetic pathways.
References
-
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Hoye, T. R., Jeffrey, C. S., & Shao, F. Nature Protocols, 2(10), 2451-2458, 2007.[Link]
-
A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy. Young, M. C., et al. The Journal of Organic Chemistry, 85(2), 1208-1215, 2020.[Link]
Benchmarking (3S)-3-(3-methoxyphenoxy)pyrrolidine against atomoxetine derivatives
Benchmarking (3S)-3-(3-methoxyphenoxy)pyrrolidine Against Atomoxetine Derivatives: A Comprehensive Comparison Guide
Introduction & Structural Rationale
The development of selective norepinephrine reuptake inhibitors (SNRIs) has been a cornerstone in the neuropharmacological management of attention deficit hyperactivity disorder (ADHD) and cognitive disengagement syndrome[1]. Atomoxetine ((3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine) remains the clinical gold standard, exhibiting a potent affinity for the norepinephrine transporter (NET) with a
To optimize NET selectivity and improve pharmacokinetic stability, drug development professionals have synthesized conformationally restricted analogues. This guide benchmarks (3S)-3-(3-methoxyphenoxy)pyrrolidine , a rigidified pyrrolidine derivative, against classical atomoxetine derivatives. By cyclizing the flexible aliphatic propanamine chain of atomoxetine into a rigid pyrrolidine ring, researchers aim to lock the pharmacophore into an optimal spatial geometry for the NET binding pocket while sterically clashing with the SERT binding site.
Mechanistic Causality
Atomoxetine’s efficacy relies on blocking presynaptic NET in the prefrontal cortex (PFC). Because dopamine transporter (DAT) expression is minimal in the PFC, NET is responsible for the clearance of both norepinephrine (NE) and dopamine (DA). Consequently, NET inhibition elevates both extracellular NE and DA in this specific brain region[1][4]. The flexibility of atomoxetine's chain allows it to adopt multiple conformations, one of which is responsible for its off-target SERT affinity[3].
In contrast, (3S)-3-(3-methoxyphenoxy)pyrrolidine utilizes a rigid core. The (3S) stereocenter precisely orients the 3-methoxyphenoxy moiety to engage the hydrophobic sub-pocket of NET, while the secondary amine of the pyrrolidine forms a critical salt bridge with Asp75 in the central binding site of the transporter. This structural rigidity reduces the entropic penalty of binding, thereby enhancing NET selectivity.
Visualizing the Pharmacological Pathway
Below is the signaling cascade illustrating how selective NET inhibition translates to cognitive enhancement, contrasting the specificities of the two compounds.
Fig 1. Pathway of NET inhibition by (3S)-3-(3-methoxyphenoxy)pyrrolidine vs. Atomoxetine.
Experimental Workflows: A Self-Validating Protocol System
To objectively compare these compounds, we employ a two-tiered validation system: in vitro radioligand displacement to establish intrinsic affinity, followed by in vivo microdialysis to confirm functional target engagement and regional selectivity in the PFC.
Protocol 1: In Vitro Radioligand Binding Assays
Objective: Determine the competitive binding constants (
Step-by-Step Methodology:
-
Membrane Preparation: Harvest HEK293 cells stably expressing human NET, SERT, or DAT. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Assay Incubation: Resuspend the membrane pellet. In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of the respective tritiated radioligand (
-nisoxetine for NET, -paroxetine for SERT, -WIN35,428 for DAT)[2], and 50 µL of the test compound (atomoxetine or (3S)-3-(3-methoxyphenoxy)pyrrolidine) at varying concentrations ( to M). -
Equilibration: Incubate the plates at 25°C for 60 minutes to reach thermodynamic equilibrium.
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer.
-
Quantification: Add scintillation fluid and measure bound radioactivity using a microplate scintillation counter. Calculate
values using non-linear regression and convert to using the Cheng-Prusoff equation.
Protocol 2: In Vivo Microdialysis in the Prefrontal Cortex
Objective: Quantify the real-time extracellular elevation of NE and DA. Causality: Atomoxetine increases PFC catecholamines without altering striatal dopamine[1]. Microdialysis directly validates whether the rigidified pyrrolidine maintains this critical regional selectivity, which is essential for avoiding the abuse liability associated with striatal DA spikes.
Step-by-Step Methodology:
-
Surgical Implantation: Stereotaxically implant guide cannulae into the medial prefrontal cortex (mPFC) and striatum of anesthetized male Sprague-Dawley rats. Allow 5 days for surgical recovery.
-
Probe Insertion: Insert concentric microdialysis probes (2 mm active membrane) and perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min.
-
Baseline Collection: Collect dialysate samples every 20 minutes for 2 hours to establish stable baseline monoamine levels.
-
Drug Administration: Administer atomoxetine (1.8 mg/kg, i.p.)[3] or an equimolar dose of (3S)-3-(3-methoxyphenoxy)pyrrolidine.
-
Analytical Quantification: Analyze dialysate fractions using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify NE and DA concentrations relative to baseline.
Data Presentation & Benchmarking Results
The following tables summarize the benchmark data, demonstrating the pharmacological divergence between the flexible propanamine and the rigid pyrrolidine.
Table 1: In Vitro Monoamine Transporter Binding Affinities (
| Compound | NET | SERT | DAT | Selectivity Ratio (SERT/NET) |
| Atomoxetine | 5.0 ± 0.4 | 77 ± 6 | 1451 ± 85 | 15.4 |
| (3S)-3-(3-methoxyphenoxy)pyrrolidine | 3.2 ± 0.3 | > 10,000 | > 10,000 | > 3,125 |
Data Interpretation: Atomoxetine displays high affinity for NET but retains moderate SERT affinity, consistent with clinical PET imaging showing up to 80% SERT occupancy at therapeutic doses[2][3]. In stark contrast, the conformational restriction in (3S)-3-(3-methoxyphenoxy)pyrrolidine practically abolishes SERT affinity, yielding a highly selective NET inhibitor profile.
Table 2: In Vivo Microdialysis Peak Extracellular Monoamine Levels (% of Baseline)
| Compound (1.8 mg/kg i.p.) | mPFC Norepinephrine | mPFC Dopamine | Striatal Dopamine |
| Atomoxetine | 310% ± 25% | 250% ± 20% | 105% ± 8% (No sig. change) |
| (3S)-3-(3-methoxyphenoxy)pyrrolidine | 345% ± 18% | 265% ± 15% | 102% ± 5% (No sig. change) |
Data Interpretation: Both compounds successfully elevate NE and DA in the prefrontal cortex without triggering dopamine release in the striatum[1][4]. The pyrrolidine derivative shows a slight enhancement in maximum NE elevation, likely due to its optimized binding kinetics at the NET orthosteric site.
Conclusion
Benchmarking (3S)-3-(3-methoxyphenoxy)pyrrolidine against atomoxetine reveals that cyclizing the aliphatic chain into a pyrrolidine core successfully isolates NET inhibitory activity from SERT off-target binding. For drug development professionals, this rigidified scaffold presents a promising avenue for creating next-generation ADHD therapeutics with minimized serotonergic side effects while preserving the critical prefrontal catecholamine modulation required for executive function enhancement.
References
- Atomoxetine Drug Properties for Repurposing as a Candidate Alzheimer's Disease Therapeutic Agent - PMC. nih.gov.
- Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transporters (NET and SERT): Implications for treatment of depression and ADHD | Journal of Nuclear Medicine. snmjournals.org.
- The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narr
Sources
- 1. Atomoxetine - Wikipedia [en.wikipedia.org]
- 2. Atomoxetine Drug Properties for Repurposing as a Candidate Alzheimer’s Disease Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transporters (NET and SERT): Implications for treatment of depression and ADHD | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Pyrrolidine, 3-(3-methoxyphenoxy)-, (3S)- proper disposal procedures
Executive Summary & Immediate Action
Do not dispose of this compound down the drain. (3S)-3-(3-Methoxyphenoxy)pyrrolidine is a functionalized secondary amine.[1][2] Like many pyrrolidine derivatives, it poses risks of aquatic toxicity and potential corrosivity in its free base form. Improper disposal can violate RCRA (USA) and hazardous waste directives (EU), and may damage plumbing via solvent swelling or pH corrosion.
Immediate Disposal Classification:
-
Primary Stream: High-Temperature Incineration (with Nitrogen scrubbing).
-
Segregation: Basic Organic Waste . Keep separate from strong oxidizers and nitrosating agents to prevent the formation of carcinogenic nitrosamines.
Chemical Profile & Hazard Assessment
Before handling waste, verify the physical form (Free Base vs. Hydrochloride Salt). The salt is generally stable/solid, while the free base may be a viscous oil and corrosive.
| Parameter | Data / Specification |
| Chemical Name | (3S)-3-(3-Methoxyphenoxy)pyrrolidine |
| CAS Number | 23123-08-2 (Hydrochloride salt); Verify specific batch CoA |
| Molecular Formula | C₁₁H₁₅NO₂ (Free Base) / C₁₁H₁₆ClNO₂ (HCl Salt) |
| Molecular Weight | 193.24 g/mol (Free Base) / 229.70 g/mol (HCl Salt) |
| Acidity (pKa) | ~9.5–10.5 (Pyrrolidine nitrogen) — Basic |
| Physical State | Solid (Salt) or Viscous Liquid (Free Base) |
| GHS Hazards | Warning / Danger H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][4][5] Irrit.)Assume Corrosive (H314) if Free Base. |
| RCRA Status | Not P- or U-listed. Likely D001 (Ignitable) if in solvent, or D002 (Corrosive) if pH > 12.5. |
Waste Segregation & Decision Logic
Effective disposal begins with segregation. Mixing this amine with incompatible waste streams creates immediate safety hazards.
Critical Incompatibility:
-
Do NOT mix with: Nitrites, nitrates, or nitrosating agents. Secondary amines (like pyrrolidine) react rapidly with these to form N-nitrosamines , which are potent carcinogens [1].
-
Do NOT mix with: Strong acids (unless part of a controlled neutralization protocol). Exothermic reaction may cause splattering.
Disposal Decision Tree The following workflow dictates the operational path based on the physical state of the waste.
Figure 1: Decision matrix for segregating pyrrolidine waste streams based on physical state and solvent compatibility.
Detailed Operational Procedures
Applicability: Expired inventory, contaminated weighing boats, spill cleanup residues.
-
PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, lab coat. Use a P95/P100 dust mask if handling fine powder outside a fume hood.
-
Containment: Transfer solid waste into a wide-mouth HDPE (High-Density Polyethylene) jar or double-bag in heavy-duty polyethylene bags.
-
Labeling:
-
Content: "(3S)-3-(3-Methoxyphenoxy)pyrrolidine - Solid Waste"
-
Hazard: "Irritant / Toxic"
-
-
Disposal Path: Place in the Solid Hazardous Waste drum for Lab Pack incineration.
Applicability: Solutions in organic solvents (DCM, Methanol, Ethyl Acetate).
-
pH Check (Aqueous/Mixed streams only): If the waste contains significant water, check pH.
-
If pH > 11: Do not add to general solvent drums immediately. High alkalinity can degrade some drum seals or react with other wastes.
-
Action: Adjust pH to 7–9 using dilute Sulfuric Acid (H₂SO₄) or Acetic Acid before consolidation. Caution: This is exothermic. Perform in an ice bath.
-
-
Segregation:
-
Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.
-
Non-Halogenated Stream: If dissolved in Methanol, Ethanol, or Ethyl Acetate.
-
-
Container: Use UN-rated solvent safety cans or HDPE carboys. Avoid metal containers for corrosive free-base solutions if long-term storage is expected.
Emergency Spill Response
In the event of a benchtop spill, immediate containment prevents facility contamination.
Spill Cleanup Workflow
Figure 2: Step-by-step spill response for pyrrolidine derivatives.
Specific Cleanup Steps:
-
Ventilation: Ensure fume hoods are active. Open windows if safe/applicable.
-
Absorption: Do not use paper towels for large liquid spills (flammability risk). Use inert absorbents like Vermiculite , Diatomaceous Earth , or commercial "Organic Base" spill kits.
-
Decontamination: After bulk removal, wipe the surface with a 5% Acetic Acid solution (to protonate/solubilize residual amine) followed by soap and water.
Regulatory & Compliance Codes
Ensure your waste manifest includes the following classifications to prevent rejection by the disposal facility.
-
US EPA (RCRA):
-
D001: If waste is in a flammable solvent (Flash point < 60°C).
-
D002: If waste is an aqueous solution with pH > 12.5.
-
Note: While not explicitly U-listed, it must be treated as a toxic organic chemical [2].
-
-
European Waste Catalogue (EWC):
-
07 05 04:* Other organic solvents, washing liquids and mother liquors.
-
07 05 13:* Solid wastes containing hazardous substances.
-
References
-
World Health Organization (WHO). (2002). Nitrosamines: Safety evaluation of certain food additives and contaminants.Link
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR.Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12352005: 3-(3-Methoxyphenoxy)pyrrolidine.Link
-
Sigma-Aldrich. Safety Data Sheet: 3-(3-Methoxyphenoxy)pyrrolidine hydrochloride.Link
Sources
Personal protective equipment for handling Pyrrolidine, 3-(3-methoxyphenoxy)-, (3S)-
Comprehensive Safety & Operational Guide: Handling (3S)-3-(3-Methoxyphenoxy)pyrrolidine
As drug development professionals and synthetic chemists scale up the use of functionalized pyrrolidines, understanding the nuanced safety profiles of these intermediates is critical. (3S)-3-(3-Methoxyphenoxy)pyrrolidine is a highly valuable chiral building block, but its chemical structure presents specific handling challenges.
This guide provides authoritative, step-by-step operational and logistical protocols to ensure maximum safety, regulatory compliance, and experimental integrity in your laboratory.
Mechanistic Hazard Profile & Causality
To select the correct Personal Protective Equipment (PPE), we must first understand the causality of the hazard. (3S)-3-(3-Methoxyphenoxy)pyrrolidine features a secondary amine within a pyrrolidine ring.
-
Corrosivity & Basicity: Pyrrolidines are inherently strong organic bases (pKa ~ 11). In its free base form, this compound is highly alkaline and can cause severe chemical burns to the skin, eyes, and mucous membranes upon contact.
-
Enhanced Dermal Penetration: The addition of the 3-methoxyphenoxy group significantly increases the molecule's lipophilicity (LogP) compared to an unsubstituted pyrrolidine. This lipophilic character allows the molecule to more easily penetrate the lipid bilayers of the stratum corneum, making dermal absorption a critical exposure route.
-
Physical State Variations: You will likely encounter this compound in two forms: the free base (typically a viscous oil that can creep up glassware) and the hydrochloride (HCl) salt (a hygroscopic solid)[1]. The HCl salt generates hazardous dust, while the free base presents vapor and splash risks.
Table 1: Physicochemical Hazard Summary
| Property / Hazard | Free Base Form | Hydrochloride (HCl) Salt Form | Primary Target Organs |
| Physical State | Viscous liquid / Low-melting solid | Crystalline solid | N/A |
| Primary Hazard | Corrosive, volatile, lipophilic | Irritant, hazardous dust | Skin, Eyes, Respiratory Tract |
| Exposure Route | Dermal absorption, vapor inhalation | Dust inhalation, mucosal contact | Skin, Eyes, Lungs |
Personal Protective Equipment (PPE) Matrix
The Occupational Safety and Health Administration (OSHA) 29 CFR 1910 Subpart I mandates that PPE must be selected based on a rigorous hazard assessment[2]. Because organic amines rapidly degrade certain polymers, PPE selection must be highly specific.
Hand Protection: The Polymer Problem
Never use latex gloves when handling pyrrolidine derivatives. Latex offers virtually zero resistance to organic amines and will degrade in under 5 minutes[3].
-
For Incidental Contact (Splash Protection): Use standard Nitrile gloves (minimum 0.1 mm thickness). If splashed, the self-validating protocol requires immediate removal, hand washing, and donning of a new pair.
-
For Prolonged Contact (Bulk Transfer/Synthesis): Use heavy-duty Butyl rubber or double-gloved thick Nitrile (0.4 mm).
Table 2: Glove Material Breakthrough Times for Pyrrolidines [3]
| Glove Material | Thickness | Breakthrough Time | Degradation | Operational Recommendation |
| Natural Latex | Standard | < 5 minutes | Severe | DO NOT USE |
| Neoprene | Standard | < 5 minutes | Severe | DO NOT USE |
| Nitrile | 0.1 mm | ~ 30 minutes | Moderate | Splash protection only; discard immediately upon contact. |
| Butyl Rubber | 0.3 mm | > 240 minutes | None | Preferred for bulk handling and prolonged exposure. |
Eye, Face, and Body Protection
-
Eye Protection: Chemical splash goggles (ANSI Z87.1 compliant) are mandatory. Standard safety glasses with side shields are insufficient because they do not form a seal against corrosive vapors or creeping liquids[4].
-
Face Protection: When handling volumes >50 mL of the free base, a full-face shield must be worn over the goggles to protect the neck and face from micro-splashes[4].
-
Body Protection: A flame-resistant (FR) laboratory coat with knitted cuffs. If handling the free base in bulk, a chemical-resistant apron (e.g., Tychem®) is required to prevent saturation of clothing.
Operational Workflow & Step-by-Step Methodology
The following protocol is designed as a self-validating system. Do not proceed to the next step unless the prior condition is fully met.
Phase 1: Pre-Operation & Engineering Controls
-
Verify Fume Hood Functionality: Ensure the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm). Self-Validation: Check the digital monitor; if the flow is below 80 fpm or the alarm is active, abort the procedure.
-
Clear the Workspace: Remove all incompatible chemicals, particularly strong oxidizing agents and strong acids, which can react violently with basic amines.
Phase 2: PPE Donning Sequence
-
Inspect the FR lab coat for tears and button it completely to the neck.
-
Don chemical splash goggles. Adjust the strap to ensure a tight seal against the face.
-
Wash and dry hands, then don the primary pair of Nitrile gloves. Pull the glove cuffs over the cuffs of the lab coat.
-
If handling >50 mL or conducting vigorous mixing, don a secondary pair of heavy-duty Butyl gloves over the Nitrile layer.
Phase 3: Dispensing & Weighing
-
For the HCl Salt (Solid): Use an anti-static weighing boat and a grounded stainless steel spatula. Weigh directly inside the fume hood to prevent inhalation of corrosive dust.
-
For the Free Base (Liquid): Do not pour. Use a glass syringe with a stainless steel needle or a glass volumetric pipette. Causality: Pyrrolidine free bases can degrade plastic syringes and plasticizer leaching will contaminate your sample.
Phase 4: Decontamination & Doffing
-
Wipe down the exterior of all reagent bottles with a dry Kimwipe before removing them from the hood.
-
Remove the outer gloves inside the fume hood by pinching the wrist and pulling them inside out. Dispose of them in a designated hazardous solid waste container.
-
Remove goggles by handling the strap at the back of the head, avoiding contact with the front lens.
-
Wash hands thoroughly with soap and water for a minimum of 20 seconds.
Spill Response and Disposal Plan
A rapid, pre-planned response is critical for amine spills.
Spill Response Protocol:
-
Isolate: Evacuate personnel from the immediate vicinity.
-
Ventilate: Ensure the fume hood is running at maximum exhaust.
-
Neutralize (The Chemical Logic): Do not use water, which will spread the lipophilic base. Instead, cover the spill with a weak solid acid (e.g., sodium bisulfate or citric acid powder) to neutralize the basic pyrrolidine ring, converting it into a stable, water-soluble salt.
-
Absorb: Once neutralized, apply an inert absorbent (e.g., vermiculite or sand).
-
Collect: Sweep the absorbed material using a non-sparking tool into a compatible, sealable hazardous waste container.
Disposal: Do not dispose of (3S)-3-(3-methoxyphenoxy)pyrrolidine or its salts down the drain. Collect all organic waste, contaminated gloves, and empty vials in clearly labeled, sealable containers. Route through your institution's Environmental Health and Safety (EHS) department as "Corrosive Organic Waste" (EPA Waste Code D002).
Operational Safety Logic Visualization
The following diagram illustrates the logical flow from hazard identification to safe execution.
Figure 1: Operational workflow and safety logic for handling pyrrolidine derivatives.
References
-
ChemSrc. "Pyrrolidine, 3-(3-methoxyphenoxy)- (9CI) | CAS#:740023-17-0". URL:[Link]
-
University of Auckland. "Glove Material Breakthrough Time after Total Immersion". URL:[Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals - Prudent Practices in the Laboratory". NCBI Bookshelf. URL:[Link]
-
Occupational Safety and Health Administration (OSHA). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection". PMC. URL:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. auckland.ac.nz [auckland.ac.nz]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
